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Core Science & Biosynthesis

Foundational

Comprehensive Structure Elucidation and Characterization of 3-Amino-4-(cyclopropylamino)benzoic acid

Abstract In modern drug discovery, ortho-phenylenediamine derivatives serve as privileged scaffolds for the synthesis of biologically active heterocycles. Specifically, 3-amino-4-(cyclopropylamino)benzoic acid (CAS: 8795...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In modern drug discovery, ortho-phenylenediamine derivatives serve as privileged scaffolds for the synthesis of biologically active heterocycles. Specifically, 3-amino-4-(cyclopropylamino)benzoic acid (CAS: 879558-09-5) is a critical building block for generating benzimidazole- and quinoxaline-based kinase inhibitors. This whitepaper provides an in-depth technical guide to the synthesis, isolation, and rigorous structural elucidation of this molecule. By integrating chemical causality with self-validating experimental protocols, this guide establishes a robust framework for analytical characterization using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction & Pharmacological Context

The compound 3-amino-4-(cyclopropylamino)benzoic acid ( C10​H12​N2​O2​ ) features a benzene ring substituted with a carboxylic acid, a primary amine, and a secondary cyclopropylamine. In my tenure as an Application Scientist, I have observed that the incorporation of the cyclopropyl moiety is often a deliberate medicinal chemistry strategy. The cyclopropyl ring imparts unique steric bulk and lipophilicity, which can significantly enhance the metabolic stability and target-binding affinity of downstream drug candidates 1.

When this diamine scaffold is condensed with various aldehydes or orthoesters, it readily forms benzimidazole-5-carboxylic acid derivatives. These derivatives are highly prevalent in oncology, particularly as allosteric inhibitors of the MEK1/2 kinases within the MAPK signaling pathway.

DownstreamApp A 3-Amino-4-(cyclopropylamino)benzoic acid B Benzimidazole-5-carboxylic acid derivative A->B Triethyl orthoformate Acid Catalysis C Kinase Target (e.g., MEK1/2) B->C Allosteric Binding D Inhibition of MAPK Signaling Pathway C->D Phosphorylation Blockade

Downstream application of the scaffold in synthesizing benzimidazole-based kinase inhibitors.

Synthetic Methodology & Causality

The synthesis of 3-amino-4-(cyclopropylamino)benzoic acid relies on a highly regioselective two-step process starting from commercially available 4-fluoro-3-nitrobenzoic acid.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

Causality: The fluorine atom at the C4 position is highly activated toward nucleophilic attack. This activation is driven by the strong electron-withdrawing effects (-M, -I) of the ortho-nitro group and the para-carboxylic acid group. When cyclopropylamine is introduced, its nitrogen lone pair attacks the C4 carbon, forming a stabilized Meisenheimer complex before the fluoride leaving group is expelled 2.

Step 2: Catalytic Transfer Hydrogenation

Causality: To convert the intermediate 4-(cyclopropylamino)-3-nitrobenzoic acid to the target diamine, the nitro group must be reduced. Standard hydrogenation ( H2​ gas) poses safety risks and can sometimes lead to unwanted ring-opening of the strained cyclopropyl group. Therefore, catalytic transfer hydrogenation using ammonium formate ( NH4​HCO2​ ) and Palladium on Carbon (Pd/C) is preferred. This method provides a mild, self-contained hydrogen source that selectively reduces the nitro group to a primary amine without disturbing the cyclopropyl ring or the carboxylic acid 3.

SynthWorkflow A 4-Fluoro-3-nitrobenzoic acid (Starting Material) B 4-(Cyclopropylamino)-3-nitrobenzoic acid (Intermediate) A->B Cyclopropylamine, K2CO3 DMF, 80°C (SNAr) C 3-Amino-4-(cyclopropylamino)benzoic acid (Target Scaffold) B->C NH4HCO2, Pd/C EtOH, 60°C (Reduction)

Synthetic workflow for 3-amino-4-(cyclopropylamino)benzoic acid via SNAr and reduction.

Spectroscopic Structure Elucidation

To confirm the structural integrity of the synthesized scaffold, a multi-modal analytical approach is required.

Nuclear Magnetic Resonance (NMR)

In 1H NMR, the aromatic protons exhibit a classic ABX coupling system. The causality of their chemical shifts is dictated by the electronic effects of the substituents:

  • H-5 ( δ ~6.85 ppm): Located ortho to the secondary amine. The strong electron-donating (+M) effect of the cyclopropylamino group shields this proton, shifting it upfield.

  • H-6 ( δ ~7.58 ppm): Located ortho to the carboxylic acid. The electron-withdrawing (-M) effect of the carbonyl group deshields this proton, shifting it downfield.

  • H-2 ( δ ~7.32 ppm): Situated between the primary amine and the carboxylic acid, experiencing a net intermediate deshielding effect.

High-Resolution Mass Spectrometry (HRMS)

Using Electrospray Ionization in positive mode (ESI+), the basic amine groups are readily protonated. The exact monoisotopic mass of the neutral compound is 192.0899 Da. Therefore, the expected [M+H]+ ion is observed at m/z 193.0974. Key fragmentation pathways include the neutral loss of water ( H2​O , -18 Da) from the carboxylic acid moiety, a hallmark of benzoic acid derivatives 4.

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following protocols incorporate built-in validation steps (SSTs, internal standards, and blanks).

Protocol 1: Synthesis and Isolation
  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 4-fluoro-3-nitrobenzoic acid (1.0 eq, 10 mmol) in anhydrous DMF (50 mL). Add anhydrous K2​CO3​ (2.0 eq) and cyclopropylamine (2.5 eq).

  • SNAr Execution: Stir the mixture at 80°C for 4 hours. Validation: Monitor via TLC (DCM:MeOH 9:1) until the starting material spot completely disappears.

  • Intermediate Isolation: Quench with ice water and acidify to pH 3 using 1M HCl. Filter the resulting yellow precipitate and wash with cold water.

  • Reduction: Dissolve the intermediate in ethanol (50 mL). Add 10% Pd/C (10 mol%) and ammonium formate (5.0 eq). Reflux at 60°C for 2 hours.

  • Purification: Filter the hot mixture through a Celite pad to remove Pd/C (Safety note: Do not let the filter cake dry out to prevent ignition). Concentrate the filtrate in vacuo and recrystallize from ethanol/water to yield the pure product.

Protocol 2: LC-HRMS Analysis
  • System Suitability Test (SST): Prior to sample injection, inject a blank (Methanol) followed by a calibration standard mix (e.g., Reserpine, Caffeine). Verify that mass accuracy is within < 5 ppm error and peak tailing factor is < 1.5.

  • Sample Preparation: Dissolve 1 mg of the purified compound in 1 mL of LC-MS grade Methanol. Dilute 1:100.

  • Chromatography: Use a C18 column (e.g., Agilent ZORBAX RRHD, 1.8 µm). Mobile Phase A: 0.1% Formic Acid in H2​O . Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Gradient: 5% B to 95% B over 10 minutes.

  • Data Acquisition: Run the Q-TOF mass spectrometer in ESI+ mode. Set the capillary voltage to 3.5 kV and gas temperature to 325°C.

  • Post-Run Validation: Inject a post-run blank to ensure zero column carryover.

Protocol 3: NMR Spectroscopy
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of DMSO−d6​ containing 0.03% v/v TMS (Tetramethylsilane) as an internal standard.

  • Instrument Calibration: Equilibrate the probe temperature to 298 K using a methanol standard. Lock the spectrometer to the deuterium signal of the DMSO−d6​ solvent.

  • Acquisition: Acquire 1H NMR (16 scans, relaxation delay 2s) and 13C NMR (1024 scans) on a 600 MHz spectrometer.

  • Self-Calibration Check: Verify that the residual DMSO−d6​ pentet is exactly at δH​ 2.50 ppm and the septet is at δC​ 39.52 ppm.

Data Presentation

The following tables summarize the quantitative analytical data obtained from the structural elucidation workflows.

Table 1: 1H and 13C NMR Assignments (600 MHz, DMSO−d6​ )
Position 1H Chemical Shift ( δ , ppm)Multiplicity & Coupling ( J in Hz)Integration 13C Chemical Shift ( δ , ppm)Assignment / Note
C-1 ---119.5Quaternary, attached to COOH
C-2 7.32d, J=2.0 1H115.2Aromatic CH, meta coupling
C-3 ---134.8Quaternary, attached to NH2​
C-4 ---142.5Quaternary, attached to NH-R
C-5 6.85d, J=8.2 1H109.8Aromatic CH, ortho coupling
C-6 7.58dd, J=8.2,2.0 1H124.1Aromatic CH, ortho & meta
C=O 12.15br s1H168.2Carboxylic acid proton/carbon
NH2​ 4.65br s2H-Primary amine
NH 5.20br s1H-Secondary amine
CH (c-Pr) 2.45m1H24.3Cyclopropyl methine
CH2​ (c-Pr) 0.75, 0.45m, m4H7.1 (2C)Cyclopropyl methylenes
Table 2: High-Resolution Mass Spectrometry (HRMS) ESI+ Fragmentation
Observed m/zTheoretical m/zMass Error (ppm)Ion FormulaFragment Description
193.0972 193.0974-1.0 [C10​H13​N2​O2​]+ Protonated molecular ion [M+H]+
175.0866 175.0868-1.1 [C10​H11​N2​O]+ Loss of H2​O (-18 Da)
153.0658 153.0660-1.3 [C7​H9​N2​O2​]+ Loss of cyclopropyl ring (-40 Da)
149.1073 149.1075-1.3 [C9​H13​N2​]+ Loss of CO2​ (-44 Da)

Conclusion

The rigorous structural elucidation of 3-amino-4-(cyclopropylamino)benzoic acid confirms its identity and purity as a critical intermediate for drug discovery. By understanding the chemical causality behind its synthesis (SNAr and selective reduction) and its spectroscopic behavior (electronic shielding/deshielding effects in NMR and predictable fragmentation in HRMS), researchers can confidently utilize this scaffold. The self-validating protocols provided herein ensure that analytical deviations are minimized, paving the way for the reliable synthesis of downstream benzimidazole-based therapeutics.

References

  • Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis National Institutes of Health (PMC)[Link]

  • Carbon−Carbon Bond-Forming Solid-Phase Reactions. Part II Chemical Reviews (ACS Publications)[Link]

  • Synthesis of [C-13(6)]3,4-diaminobenzoic Acid as a Precursor for Stable Isotope Labeled Benzimidazoles University of Southern Mississippi (Aquila) [Link]

  • 4-[(cyclopropylamino)sulfonyl]benzoic acid (C10H11NO4S) PubChemLite (Université du Luxembourg) [Link]

Sources

Exploratory

Comprehensive Technical Guide on 3-Amino-4-(cyclopropylamino)benzoic Acid: Synthesis, Characterization, and Application in Medicinal Chemistry

Executive Summary In modern medicinal chemistry, functionalized ortho-diaminobenzenes serve as privileged scaffolds for the construction of biologically active heterocycles. 3-Amino-4-(cyclopropylamino)benzoic acid (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, functionalized ortho-diaminobenzenes serve as privileged scaffolds for the construction of biologically active heterocycles. 3-Amino-4-(cyclopropylamino)benzoic acid (CAS: 879558-09-5)[1] is a highly versatile, bifunctional building block characterized by a primary amine, a secondary cyclopropylamine, and a carboxylic acid moiety. This unique structural triad allows for orthogonal reactivity, making it an essential intermediate in the synthesis of complex kinase inhibitors, GPCR modulators, and fluorescent probes.

As a Senior Application Scientist, I have structured this guide to move beyond basic theoretical descriptions. Here, we will dissect the physicochemical properties, the mechanistic causality behind its optimal synthetic routes, and provide self-validating experimental protocols designed for high-yield, scalable laboratory execution.

Physicochemical Profiling & Structural Analysis

The structural architecture of 3-amino-4-(cyclopropylamino)benzoic acid imparts specific physicochemical properties that must be accounted for during synthesis and purification. The cyclopropyl group acts as a compact, lipophilic appendage that enhances metabolic stability compared to linear alkyl chains, while the carboxylic acid provides a handle for further functionalization (e.g., amide coupling or esterification).

Quantitative Physicochemical Data

Table 1: Baseline chemical and physical properties.

PropertyValueStructural Significance
IUPAC Name 3-Amino-4-(cyclopropylamino)benzoic acidDefines the 1,2,4-trisubstituted aromatic pattern.
CAS Registry Number 879558-09-5Unique identifier for procurement and literature[1].
Molecular Formula C₁₀H₁₂N₂O₂-
Molecular Weight 192.21 g/mol Low molecular weight ideal for fragment-based design[2].
Hydrogen Bond Donors 4Contributes to high aqueous solubility at physiological pH.
Hydrogen Bond Acceptors 4Facilitates strong target-protein interactions.
Rotatable Bonds 3Maintains structural rigidity, reducing entropic penalty upon binding.

Synthetic Methodology & Mechanistic Causality

The de novo synthesis of 3-amino-4-(cyclopropylamino)benzoic acid relies on a robust two-step sequence starting from commercially available 4-fluoro-3-nitrobenzoic acid. Understanding the mechanistic causality behind reagent selection is critical for optimizing yield and preventing side reactions.

Step 1: Nucleophilic Aromatic Substitution (SₙAr)

The first transformation is the SₙAr reaction of 4-fluoro-3-nitrobenzoic acid with cyclopropylamine. Causality of Choice: We specifically select the fluoro-substituted starting material over the chloro-analog. Fluorine's extreme electronegativity exerts a strong inductive effect (-I), which dramatically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the aromatic ring. This stabilizes the anionic Meisenheimer complex intermediate upon attack by the cyclopropylamine lone pair. Furthermore, the ortho-nitro group provides essential resonance stabilization (-M effect) to drive the substitution to completion (3)[3].

Step 2: Chemoselective Catalytic Hydrogenation

The intermediate 4-(cyclopropylamino)-3-nitrobenzoic acid must be reduced to the target diamine. Causality of Choice: We utilize catalytic hydrogenation with 10% Pd/C under mild H₂ pressure (1 atm) rather than dissolving metal reductions (e.g., Fe/HCl or SnCl₂). While dissolving metal reductions are effective, they complicate the workup due to the formation of insoluble metal salts that coordinate with the carboxylic acid product. More importantly, the cyclopropyl ring is highly strained (ring strain ~27.5 kcal/mol). Elevated temperatures or high H₂ pressures risk undesired hydrogenolysis (ring opening) of the cyclopropyl group. Mild catalytic hydrogenation ensures strictly chemoselective reduction of the nitro group.

Synthesis SM 4-Fluoro-3-nitrobenzoic Acid Int 4-(Cyclopropylamino)- 3-nitrobenzoic Acid SM->Int Cyclopropylamine DMF, 80°C Prod 3-Amino-4-(cyclopropylamino) benzoic Acid Int->Prod H2, 10% Pd/C MeOH, RT

Synthetic workflow for the target compound via SₙAr and catalytic reduction.

Experimental Protocols (Self-Validating Systems)

The following protocols are engineered to be self-validating, incorporating specific checkpoints to ensure reaction fidelity.

Protocol A: Synthesis of 4-(Cyclopropylamino)-3-nitrobenzoic Acid
  • Objective: Regioselective installation of the cyclopropylamine moiety.

  • Reagents: 4-Fluoro-3-nitrobenzoic acid (1.0 eq), Cyclopropylamine (3.0 eq), N,N-Diisopropylethylamine (DIPEA) (2.0 eq), Anhydrous DMF.

Step-by-Step Procedure:

  • Initiation: Charge a flame-dried 250 mL round-bottom flask with 4-fluoro-3-nitrobenzoic acid (10.0 g, 54.0 mmol) and dissolve in 100 mL of anhydrous DMF.

  • Base Addition: Add DIPEA (18.8 mL, 108.0 mmol) dropwise at room temperature. Validation Check: The solution should remain clear; no immediate exotherm should be observed.

  • Amine Introduction: Slowly add cyclopropylamine (11.3 mL, 162.0 mmol). The excess amine and DIPEA act as scavengers for the generated HF, preventing protonation of the incoming nucleophile.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 80°C for 12 hours under an argon atmosphere.

  • Reaction Monitoring: Sample 50 µL of the mixture, dilute in methanol, and analyze via LC-MS. Validation Check: Look for the disappearance of the starting material mass (m/z 184 [M-H]⁻) and the appearance of the product mass (m/z 221 [M-H]⁻).

  • Workup: Cool the mixture to room temperature and pour it slowly into 500 mL of crushed ice containing 1M HCl (to reach pH ~3).

  • Isolation: Filter the resulting bright yellow precipitate, wash extensively with cold distilled water to remove residual DMF, and dry under high vacuum to afford the intermediate.

Protocol B: Catalytic Hydrogenation to the Target Diamine
  • Objective: Chemoselective reduction of the nitro group.

  • Reagents: 4-(Cyclopropylamino)-3-nitrobenzoic acid (1.0 eq), 10% Pd/C (0.1 eq by weight), Methanol.

Step-by-Step Procedure:

  • Preparation: Dissolve the intermediate (10.0 g) in 150 mL of degassed methanol in a heavy-walled hydrogenation flask.

  • Catalyst Addition: Carefully add 1.0 g of 10% Pd/C. Safety & Causality Note: Always add the catalyst under a steady stream of argon. Dry Pd/C can autoignite methanol vapors in the presence of oxygen.

  • Atmosphere Exchange: Evacuate the flask and backfill with hydrogen gas three times to ensure a pure H₂ environment.

  • Reaction: Stir vigorously at room temperature under 1 atm of H₂ for 4-6 hours.

  • Reaction Monitoring: Monitor via TLC (DCM/MeOH 9:1). Validation Check: The yellow spot of the nitro compound (high Rf) will be replaced by a highly polar, UV-active, and ninhydrin-positive spot (low Rf) corresponding to the diamine.

  • Filtration: Filter the suspension through a tightly packed pad of Celite to remove the palladium catalyst. Wash the pad with additional methanol.

  • Concentration: Concentrate the filtrate in vacuo to yield 3-amino-4-(cyclopropylamino)benzoic acid as an off-white solid.

Applications in Heterocyclic Drug Discovery

The ortho-diamine functionality of 3-amino-4-(cyclopropylamino)benzoic acid is a highly reactive motif that undergoes rapid cyclocondensation with various electrophiles. This makes it a foundational intermediate for synthesizing diverse, biologically active heterocycles (4)[4].

  • Benzimidazoles: Reaction with orthoesters, carboxylic acids, or aldehydes under acidic conditions yields 1-cyclopropyl-1H-benzo[d]imidazole derivatives. These scaffolds are heavily utilized in the design of targeted tyrosine kinase inhibitors (5)[5].

  • Quinoxalines: Condensation with 1,2-dicarbonyl compounds (e.g., glyoxal or biacetyl) produces quinoxaline derivatives, which are valuable both as pharmaceutical agents and as rigid fluorophores in chemical biology (6)[6].

  • Benzotriazoles: Diazotization of the primary amine using sodium nitrite and HCl, followed by spontaneous intramolecular cyclization, yields benzotriazoles, which frequently act as bioisosteres for carboxylic acids or amides in GPCR drug design.

Applications Core 3-Amino-4-(cyclopropylamino) benzoic Acid Benzimidazole Benzimidazoles Core->Benzimidazole Orthoesters / Heat Quinoxaline Quinoxalines Core->Quinoxaline 1,2-Dicarbonyls Benzotriazole Benzotriazoles Core->Benzotriazole NaNO2, HCl

Divergent synthesis of privileged heterocyclic scaffolds from the ortho-diamine core.

References

  • 879558-09-5|3-Amino-4-(cyclopropylamino)benzoic acid|BLD Pharm Source: bldpharm.com URL:[2]

  • 66315-15-9|3-Amino-4-(methylamino)benzoic acid|BLD Pharm Source: bldpharm.com URL:[1]

  • US12240835B2 - Substituted benzamides as intermediates in the synthesis of inhibitors of tyrosine kinase enzymatic activity Source: google.com URL:[4]

  • Synthesis of 2-substituted benzimidazoles and 2-aryl-1H-benzimidazoles using[Zn(bpdo)2·2H2O]2+/MCM-41 catalyst under solvent-free conditions Source: researchgate.net URL:[5]

  • Oxazole-Based Ferroptosis Inhibitors with Promising Properties to Treat Central Nervous System Diseases Source: acs.org URL:[3]

  • An efficient and one-pot synthesis of benzimidazoles, benzoxazoles, benzothiazoles and quinoxalines catalyzed via nano-solid acid catalysts Source: researchgate.net URL:[6]

Sources

Foundational

Biological Activity of Aminobenzoic Acid Derivatives: A Comprehensive Technical Guide to Pharmacological Scaffolds and Mechanisms

Executive Summary Aminobenzoic acids—comprising ortho- (anthranilic acid), meta-, and para-aminobenzoic acid (PABA)—represent a privileged class of pharmacophores in medicinal chemistry. As a Senior Application Scientist...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aminobenzoic acids—comprising ortho- (anthranilic acid), meta-, and para-aminobenzoic acid (PABA)—represent a privileged class of pharmacophores in medicinal chemistry. As a Senior Application Scientist overseeing early-stage drug discovery, I frequently leverage the structural versatility of these scaffolds. The dual presence of a carboxylic acid and an amino group allows for orthogonal functionalization, generating vast compound libraries with tuned physicochemical properties. This technical guide explores the biological activities of aminobenzoic acid derivatives, detailing their mechanisms of action, quantitative structure-activity relationships (QSAR), and the rigorous experimental protocols required to validate their efficacy.

Section 1: Structural Scaffolds and Pharmacological Diversification

The positional isomerism of the amino group on the benzene ring fundamentally dictates the biological target and therapeutic utility of the derivative.

  • Ortho-Aminobenzoic Acid (Anthranilic Acid) Derivatives: The proximity of the amino and carboxyl groups facilitates intramolecular hydrogen bonding and transition metal chelation. These derivatives are historically recognized as fenamates (e.g., mefenamic acid), which act as non-steroidal anti-inflammatory drugs (NSAIDs) via cyclooxygenase (COX) inhibition[1]. Beyond inflammation, recent structural modifications have yielded potent antiviral agents targeting HCV NS5B polymerase, and transition metal complexes that act as highly potent, non-competitive inhibitors of α-glucosidase for diabetes management[1][2].

  • Para-Aminobenzoic Acid (PABA) Derivatives: PABA is a critical intermediate in microbial folate synthesis. Its derivatives are classically exploited as competitive antagonists (sulfonamides)[3]. However, modern rational drug design has repurposed the PABA scaffold. Hybridization of PABA with aromatic aldehydes via imine bonds (Schiff bases) has generated novel antimicrobial and cytotoxic agents capable of inhibiting methicillin-resistant Staphylococcus aureus (MRSA)[4]. Furthermore, robust 3D-QSAR studies have identified PABA derivatives as highly effective acetylcholinesterase (AChE) inhibitors, offering a promising therapeutic avenue for Alzheimer's disease by restoring synaptic acetylcholine levels[5][6].

Section 2: Mechanisms of Action (Pathways)

Understanding the causality behind the biological activity of these derivatives requires a deep dive into their target interactions.

Mechanism 1: Folate Synthesis Inhibition (PABA Antagonism)

In bacteria, dihydropteroate synthase (DHPS) catalyzes the condensation of PABA with a pteridine precursor to form dihydropteroic acid, an essential precursor to folate[3]. Sulfonamides, which are structural analogs of PABA, competitively bind to the DHPS active site. Because humans lack the DHPS enzyme and acquire folate exclusively through diet, this pathway offers exceptional selective toxicity.

FolatePathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Pteridine Pteridine Precursor Pteridine->DHPS DHP Dihydropteroic Acid DHPS->DHP Folate Synthesis Sulfonamide Sulfonamides (PABA Antagonists) Sulfonamide->DHPS Competitive Inhibition

Fig 1: Mechanism of DHPS inhibition by PABA-antagonistic sulfonamide derivatives.

Mechanism 2: Acetylcholinesterase (AChE) Inhibition

For cognitive disorders like Alzheimer's, enhancing cholinergic transmission is paramount. PABA derivatives have been engineered to interact with both the peripheral anionic site (PAS) and the catalytic active site (CAS) of AChE[5]. The electron-donating properties of the para-amino group, combined with hydrophobic substitutions at the carboxyl terminus, enhance binding affinity within the narrow gorge of the AChE enzyme, effectively preventing the hydrolysis of acetylcholine[6].

Section 3: Quantitative Structure-Activity Relationship (QSAR) Data

To rationalize lead optimization, quantitative data must be systematically compared. The following table summarizes the biological activities of key aminobenzoic acid derivatives based on recent literature[1][4][5].

Derivative ClassPrimary Target / MechanismTypical IC50 / MIC RangeClinical / Biological Application
Anthranilic Acid (Fenamates) COX-1 / COX-2 Inhibition0.1 - 5.0 µM (IC50)Anti-inflammatory, Analgesic
Anthranilic Acid Metal Complexes α-Glucosidase Inhibition1.0 - 10.0 µM (IC50)Antidiabetic (Type 2)
PABA Schiff Bases Bacterial Cell Wall / Unknown7.8 - 62.5 µM (MIC)Broad-spectrum Antimicrobial
PABA N-Methylenebenzenamines AChE Inhibition40.0 - 150.0 µM (IC50)Alzheimer's Disease
PABA Esters (e.g., Benzocaine) Voltage-Gated Na+ Channels0.5 - 2.0 mM (IC50)Local Anesthesia

Section 4: Experimental Methodologies (Self-Validating Protocols)

As an application scientist, I emphasize that protocols must be self-validating. The inclusion of appropriate controls and state-dependent parameters ensures that the observed biological activity is an artifact-free reflection of the drug's mechanism.

Protocol 1: High-Throughput Screening for DHPS Inhibition

To evaluate novel PABA antagonists, we utilize a biochemical DHPS radioassay.

  • Reagent Preparation: Purify recombinant bacterial DHPS. Prepare the substrate mix containing 7,8-dihydro-6-hydroxymethylpterin pyrophosphate (DHPPP) and radiolabeled [14C]-PABA.

  • Causality in Assay Design: Maintain the concentration of [14C]-PABA strictly at its Michaelis constant ( Km​ ). Why? If the concentration of PABA is vastly greater than Km​ , competitive inhibitors will be outcompeted and masked, leading to false negatives. If it is too low, the assay's signal-to-noise ratio degrades.

  • Reaction Initiation: Incubate 10 nM DHPS with the test aminobenzoic acid derivative (serial dilutions from 100 µM to 1 nM) for 10 minutes at room temperature to allow pre-equilibration, then add the substrate mix.

  • Quenching and Detection: Stop the reaction after 15 minutes using 10% trichloroacetic acid. Isolate the radiolabeled dihydropteroic acid product using strong anion-exchange chromatography and quantify via scintillation counting.

  • Validation: Use sulfamethoxazole as a positive control. A valid run must show a sigmoidal dose-response curve for the control with an IC50 matching established literature values.

Protocol 2: Electrophysiological Evaluation of Sodium Channel Blockade

For PABA derivatives acting as local anesthetics, whole-cell patch-clamp electrophysiology is the gold standard for validating biological activity.

PatchClamp Step1 1. Cell Preparation (NaV-expressing HEK293) Step2 2. Whole-Cell Configuration (Giga-ohm seal formation) Step1->Step2 Step3 3. Baseline Recording (Voltage step protocols) Step2->Step3 Step4 4. Compound Perfusion (Aminobenzoic derivative) Step3->Step4 Step5 5. Data Acquisition (IC50 calculation) Step4->Step5

Fig 2: Patch-clamp electrophysiology workflow for evaluating sodium channel blockade.

  • Cell Preparation: Culture HEK293 cells stably expressing the human NaV1.5 or NaV1.7 channel.

  • Whole-Cell Configuration: Use borosilicate glass pipettes (resistance 2-4 M Ω ) filled with a CsF-based intracellular solution to block endogenous potassium currents. Achieve a giga-ohm seal and rupture the patch.

  • State-Dependent Voltage Protocol: Causality in design: Local anesthetics bind preferentially to the inactivated state of the sodium channel. Therefore, hold the membrane potential at -120 mV (resting state), step to -20 mV for 10 ms to open channels, and then apply a prolonged prepulse (e.g., -70 mV for 5 seconds) to drive channels into the inactivated state before testing the block.

  • Compound Perfusion: Apply the PABA derivative via a rapid gravity-fed perfusion system to ensure immediate saturation.

  • Data Analysis: Calculate the fractional block by dividing the peak inward current in the presence of the drug by the baseline current. Generate IC50 values using the Hill equation.

Section 5: Future Perspectives in Drug Design

The future of aminobenzoic acid derivatives lies in rational hybridization. By utilizing the carboxylic acid group to form lipophilic prodrug esters, researchers can significantly enhance the blood-brain barrier (BBB) permeability of AChE inhibitors, maximizing their efficacy in neurodegenerative diseases[5]. Furthermore, leveraging the metal-chelating properties of anthranilic acid to deliver targeted radiopharmaceuticals represents an untapped, highly lucrative frontier in oncological theranostics[2].

References

  • Prasher, P., & Sharma, M. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research, 82(7), 945-958. [Link]

  • Krátký, M., Konečná, K., Janoušek, J., Brablíková, M., Janďourek, O., Trejtnar, F., Stolaříková, J., & Vinšová, J. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Biomolecules, 10(1), 9. [Link]

  • Shrivastava, S. K., Sinha, S. K., Srivastava, P., Tripathi, P. N., Sharma, P., Tripathi, M. K., ... & Srivastava, R. K. (2019). Design and development of novel p-aminobenzoic acid derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. Bioorganic Chemistry, 82, 211-223. [Link]

  • Niu, C., et al. (2023). Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. Molecules (Referenced via MDPI Review). [Link]

Sources

Exploratory

The Dawn of Novel Benzoic Acid Derivatives: A Technical Guide to Scaffold Hopping and Rational Drug Design

Executive Summary Benzoic acid (BA) and its derivatives represent one of the most versatile and privileged scaffolds in medicinal chemistry. Historically recognized for their antimicrobial and preservative properties, no...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzoic acid (BA) and its derivatives represent one of the most versatile and privileged scaffolds in medicinal chemistry. Historically recognized for their antimicrobial and preservative properties, novel benzoic acid derivatives are now at the forefront of targeted therapeutics, ranging from neurodegenerative disease management to precision oncology[1][2]. The carboxylic acid moiety serves as a critical pharmacophore, capable of forming robust hydrogen-bonding networks, acting as a bioisostere for phosphate groups, and coordinating with metal ions in metalloenzymes[3].

This technical whitepaper explores the causality behind the rational design of novel benzoic acid derivatives, providing a mechanistic overview of recent breakthroughs, structured quantitative data, and self-validating experimental protocols for their synthesis and biological evaluation.

Mechanistic Paradigms of the Benzoic Acid Scaffold

The pharmacological versatility of the benzoic acid scaffold stems from its unique electronic and steric properties. The planar aromatic ring allows for π-π stacking interactions within hydrophobic enzyme pockets, while the carboxylate anion (-COO⁻) is highly adept at electrostatic interactions.

Metal Coordination in Metalloenzymes

In enzymes such as Carbonic Anhydrase (hCA), the carboxylate group of benzoic acid derivatives acts as a classical zinc-binding group (ZBG). It anchors to the Zn²⁺ ion in the active site, displacing the catalytic water/hydroxide ion and effectively occluding the cavity[3]. This mechanism is crucial for designing highly specific hCA inhibitors used in glaucoma, epilepsy, and targeted cancer therapies.

Phosphate Bioisosterism in Phosphatase Inhibition

For protein tyrosine phosphatases (PTPs), such as the striatal-enriched protein tyrosine phosphatase (STEP), the benzoic acid moiety mimics the electrostatic profile of a phosphorylated tyrosine residue[4]. This allows the derivative to competitively bind to the active site, preventing the dephosphorylation of target proteins and offering neuroprotective effects against oxidative stress[4].

Pathway BA Benzoic Acid Derivative AChE Acetylcholinesterase (AChE) Inhibition BA->AChE Binds Active Site hCA Carbonic Anhydrase (hCA) Inhibition BA->hCA Zn2+ Coordination ACh Increased Acetylcholine (Synaptic Cleft) AChE->ACh Prevents Hydrolysis pH pH Modulation & Reduced Amyloid Aggregation hCA->pH Alters Ion Flux Neuro Neuroprotection & Cognitive Improvement ACh->Neuro pH->Neuro

Caption: Multitarget mechanism of benzoic acid derivatives in neurodegenerative disease models.

Recent Breakthroughs in Drug Discovery

Multitarget Inhibitors for Alzheimer's Disease

Alzheimer's disease (AD) requires a multitargeted therapeutic approach due to its complex etiology. Recent studies have successfully designed novel methylene-aminobenzoic acid and tetrahydroisoquinolynyl-benzoic acid derivatives as dual inhibitors of Acetylcholinesterase (AChE) and hCA[5][6]. By inhibiting AChE, these compounds restore synaptic acetylcholine levels; simultaneously, hCA inhibition mitigates aberrant pH fluctuations associated with amyloid-beta aggregation[5]. For instance, specific 2,2-dimethyl-1,3-dioxan-4-one-substituted benzoic acid derivatives have demonstrated exceptional multifunctional inhibition, with Ki​ values reaching as low as 13.62 nM against AChE[5].

Orally Bioavailable SERDs for ERα+ Breast Cancer

Selective Estrogen Receptor Degraders (SERDs) are critical for treating ERα+ breast cancer. Historically, many SERDs utilized an acrylic acid side chain, which often suffered from poor oral bioavailability. Through dynamics-based molecular simulations and scaffold hopping, researchers replaced the acrylic acid moiety with a benzoic acid side chain[7]. This structural optimization maintained the critical hydrogen-bonding network with Helix 12 (H12) of the estrogen receptor while significantly improving the pharmacokinetic profile, resulting in highly potent, orally bioavailable candidates like compound D24[7].

STEP Inhibitors for Neuroprotection

Striatal-enriched protein tyrosine phosphatase (STEP) is a central nervous system-specific target implicated in neurodegenerative disorders. A 2025 discovery highlighted a novel series of benzoic acid derivatives that selectively inhibit STEP[4]. Notably, compound 14b prevented glutamate-induced oxidative cell death in HT22 cells by upregulating BCL-2 and downregulating BAX and cleaved-caspase-3, proving the scaffold's efficacy in preventing cellular apoptosis[4].

Quantitative Data Summary

The following table summarizes the biological activity of recent novel benzoic acid derivatives across different therapeutic targets.

Compound Class / IDPrimary TargetSecondary TargetBinding Affinity / ActivityIndication
Compound 6f (Dioxan-4-one substituted)AChEhCA I / II Ki​ = 13.62 ± 0.21 nM (AChE)Alzheimer's Disease[5]
Compound 6e (Cyclohexanone substituted)hCA IIAChE Ki​ = 18.78 ± 0.09 nM (hCA II)Alzheimer's Disease[5]
Compound D24 ERα (Degradation)N/AHigh Binding Affinity (Orally Bioavailable)ERα+ Breast Cancer[7]
Compound 14b STEPN/AHigh Selectivity over other PTPsNeuroprotection[4]
Compound 5 (Guanidinobenzoic acid)Neuraminidase (N9)N/A IC50​ = 2.5 µMInfluenza[8]

Experimental Methodologies & Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification (causality) and built-in quality control checkpoints.

G Design Rational Drug Design (Scaffold Hopping & SAR) Synthesis Chemical Synthesis (Chemoselective Acylation) Design->Synthesis Target Scaffolds Screening Biochemical Screening (Enzyme Inhibition Assays) Synthesis->Screening Novel Derivatives Optimization Hit-to-Lead Optimization (PK/PD Profiling) Screening->Optimization Active Hits Optimization->Design SAR Feedback Clinical Preclinical Candidates (Neuroprotection, Oncology) Optimization->Clinical Lead Compounds

Caption: Workflow for the rational design and optimization of novel benzoic acid derivatives.

Protocol 1: Chemoselective Synthesis of 2-(acetyloxy)-5-aminobenzoic acid Derivatives

Objective: To synthesize acetylated derivatives of 5-aminosalicylic acid (5-ASA) while preventing over-acetylation at the amine group[9].

Rationale: Selective O-acetylation protects the phenolic hydroxyl group, modulating the compound's lipophilicity and creating a prodrug-like scaffold that can be further functionalized at the amine position via amidation or cross-coupling[9].

  • Preparation: Dissolve 10 mmol of 5-amino-2-hydroxybenzoic acid in 20 mL of an aqueous solvent system under an inert nitrogen atmosphere. Causality: Nitrogen prevents the oxidative degradation of the electron-rich aniline moiety.

  • Reagent Addition: Dropwise add 1.1 equivalents of acetic anhydride while maintaining the reaction temperature strictly at 0–5°C using an ice bath. Causality: Low temperatures kinetically favor O-acetylation over N-acetylation, ensuring chemoselectivity.

  • Catalysis: Introduce a mild base (e.g., sodium bicarbonate) to neutralize the acetic acid byproduct, driving the equilibrium forward without promoting amide bond formation.

  • Monitoring (Self-Validation): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) eluent. The disappearance of the highly polar starting material validates reaction progression.

  • Purification: Acidify the mixture to pH 3 using 1M HCl to precipitate the product. Filter and recrystallize from an ethanol/water mixture.

  • Characterization: Confirm the structure via 1 H-NMR. The absence of the phenolic -OH peak and the presence of a sharp singlet at ~2.3 ppm (acetyl methyl group) validates successful O-acetylation.

Protocol 2: Self-Validating In Vitro AChE Inhibition Assay (Ellman's Method)

Objective: To quantitatively determine the IC50​ and Ki​ values of synthesized benzoic acid derivatives against Acetylcholinesterase[5].

Rationale: Ellman's assay utilizes 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB). When AChE hydrolyzes the substrate acetylthiocholine, it yields thiocholine. Thiocholine reacts with DTNB to produce the yellow 5-thio-2-nitrobenzoate anion, which absorbs strongly at 412 nm. This provides a direct, stoichiometric, and continuous spectrophotometric readout of enzyme activity.

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Causality: pH 8.0 is the optimal physiological pH for AChE catalytic efficiency.

  • Assay Assembly (96-well plate):

    • Test Wells: 140 µL buffer + 20 µL test compound (various concentrations) + 20 µL AChE enzyme (0.22 U/mL).

    • Positive Control Wells: Substitute test compound with Donepezil (known inhibitor) to validate assay sensitivity.

    • Blank Wells: Substitute enzyme with buffer to account for spontaneous, non-enzymatic hydrolysis of the substrate.

  • Incubation: Incubate the plate at 25°C for 15 minutes to allow the inhibitor to equilibrate and bind to the enzyme active site.

  • Reaction Initiation: Add 10 µL of DTNB (3 mM) and 10 µL of acetylthiocholine iodide (15 mM) to all wells.

  • Kinetic Reading: Immediately read the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Data Analysis & Validation: Calculate the initial velocity ( V0​ ) from the linear portion of the absorbance vs. time curve. Subtract the background rate (from blank wells). Calculate the Z'-factor to ensure assay robustness; a Z' > 0.5 validates the assay as excellent for high-throughput screening.

Conclusion

The rational design of novel benzoic acid derivatives continues to yield highly potent and selective therapeutic agents. By leveraging the scaffold's inherent ability to coordinate metals, form hydrogen bonds, and act as a bioisostere, medicinal chemists can successfully execute scaffold hopping strategies—as seen in the development of orally bioavailable SERDs and multitarget neuroprotective agents. Rigorous, self-validating experimental protocols remain the cornerstone of translating these chemical entities from in silico design to preclinical success.

Sources

Foundational

Potential Therapeutic Targets for 3-Amino-4-(cyclopropylamino)benzoic Acid: A Privileged Scaffold for Targeted Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper Executive Summary As a Senior Application Scientist in medicinal chemistry, I approach smal...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary

As a Senior Application Scientist in medicinal chemistry, I approach small-molecule building blocks not merely as chemical commodities, but as rationally designed systems. 3-Amino-4-(cyclopropylamino)benzoic acid (CAS: 879558-09-5)[1][2] is a highly specialized o-phenylenediamine derivative. Its unique structural topology—combining a sterically demanding, lipophilic cyclopropyl group with a versatile carboxylic acid handle—makes it a privileged regioselective precursor for 1-cyclopropyl-1H-benzimidazole-5-carboxylic acid pharmacophores.

This technical guide explores the causality behind utilizing this specific scaffold, detailing its critical role in synthesizing potent inhibitors against primary inflammatory targets (mPGES-1) and emerging oncological targets (MAT2A and FLT3).

Regiochemical Significance and Scaffold Rationale

The strategic value of 3-amino-4-(cyclopropylamino)benzoic acid lies in its strict regiochemical outcome during cyclization. When subjected to one-carbon cyclization conditions (e.g., using formic acid or trimethyl orthoformate), the secondary amine bearing the cyclopropyl group dictates the N1 position of the resulting benzimidazole.

Because the carboxylic acid is positioned para to the cyclopropylamino group (C1 relative to C4 in the benzoic acid precursor), cyclization strictly yields 1-cyclopropyl-1H-benzimidazole-5-carboxylic acid . This specific spatial arrangement is critical; the 5-carboxylate vector projects the subsequent amide or ester linkages at the precise angle required to engage the hydrophobic binding pockets of target enzymes, a geometry that cannot be achieved with its 6-carboxylate regioisomer[3][4].

ScaffoldWorkflow A 3-amino-4-(cyclopropylamino) benzoic acid B Cyclization (Formic Acid / TMOF) A->B C 1-cyclopropyl-1H-benzimidazole -5-carboxylic acid B->C D Amide Coupling (DIC/HOAt) C->D E mPGES-1 Inhibitors (Anti-inflammatory) D->E

Fig 1. Regioselective synthetic workflow from 3-amino-4-(cyclopropylamino)benzoic acid to mPGES-1 inhibitors.

Primary Therapeutic Target: mPGES-1 (Inflammation and Pain)

The most prominent application of the 1-cyclopropyl-1H-benzimidazole-5-carboxylic acid scaffold is the development of inhibitors targeting microsomal prostaglandin E2 synthase-1 (mPGES-1) [5][6].

The Mechanistic Rationale

Traditional non-steroidal anti-inflammatory drugs (NSAIDs) inhibit Cyclooxygenase-1 and 2 (COX-1/COX-2), which halts the conversion of arachidonic acid to Prostaglandin H2 (PGH2)[7]. While effective, this upstream blockade eliminates all downstream prostaglandins, leading to severe gastrointestinal and cardiovascular toxicities[7].

mPGES-1 acts downstream of COX-2, specifically isomerizing PGH2 into the pro-inflammatory mediator PGE2[7]. By utilizing 1-cyclopropyl-1H-benzimidazole-5-carboxamides, researchers can selectively inhibit mPGES-1. The cyclopropyl group anchors the molecule in the lipophilic sub-pocket of the mPGES-1 active site, while the 5-carboxamide linkage acts as a hydrogen-bond donor/acceptor network, effectively blocking PGE2 synthesis without disrupting beneficial prostaglandins[6][7].

mPGES1_Pathway AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 mPGES1 mPGES-1 Enzyme PGH2->mPGES1 PGE2 Prostaglandin E2 (PGE2) (Pain & Inflammation) mPGES1->PGE2 Inhibitor 1-Cyclopropylbenzimidazole Derivative Inhibitor->mPGES1 Selective Inhibition

Fig 2. Mechanism of action for mPGES-1 selective inhibition by cyclopropylbenzimidazole derivatives.

Emerging Oncology Targets: MAT2A and FLT3

Beyond inflammation, the cyclopropylbenzimidazole core has proven to be a highly effective pharmacophore in precision oncology, particularly when exploiting the steric bulk of the cyclopropyl ring to overcome resistance mutations or achieve synthetic lethality.

  • MAT2A (Methionine Adenosyltransferase 2A): In MTAP-deficient cancers, MAT2A becomes a critical vulnerability. Recent developments have utilized the 1-cyclopropyl-1H-benzimidazole moiety to create potent MAT2A inhibitors. The cyclopropyl substitution on the nitrogen atom perfectly occupies the hydrophobic cleft of MAT2A, yielding high enzymatic inhibition and excellent selectivity for MTAP-knockout cancer cell lines (Selectivity Index > 46.5)[8].

  • FLT3 (FMS-like tyrosine kinase 3): In Acute Myeloid Leukemia (AML), secondary mutations (such as F691L) render standard FLT3 inhibitors ineffective. Derivatives featuring a methyl 1-cyclopropyl-1H-benzo[d]imidazole carboxylate core have been designed to occupy the ribose region of FLT3. The unique geometry provided by the cyclopropyl group avoids the unfavorable steric clashes introduced by the Leu691 mutation, restoring nanomolar inhibitory potency[4].

Quantitative Data Presentation

The following table summarizes the comparative inhibitory data for the primary targets associated with this scaffold class:

Therapeutic TargetDisease IndicationScaffold DerivativeKey Mechanistic AdvantageIC50 Range
mPGES-1 Inflammation, Rheumatoid Arthritis1-Cyclopropyl-1H-benzimidazole-5-carboxamideAvoids COX-1/2 GI and cardiovascular toxicityLow nM
MAT2A MTAP-Deficient Cancers6-(1-Cyclopropyl-1H-benzo[d]imidazol-6-yl) derivativesHigh selectivity for MTAP KO cells (SI > 46.5)~49.0 nM
FLT3-ITD Acute Myeloid Leukemia (AML)Methyl 1-cyclopropyl-1H-benzo[d]imidazole-6-carboxylateOvercomes F691L secondary resistance mutation2.0 - 5.0 nM

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies detail the transformation of 3-amino-4-(cyclopropylamino)benzoic acid into active therapeutic agents. Every step is designed as a self-validating system, with explicit causality provided for the reagent choices.

Protocol 1: Regioselective Cyclization to 1-Cyclopropyl-1H-benzimidazole-5-carboxylic acid

Objective: Construct the benzimidazole core while preserving the carboxylic acid for downstream derivatization.

  • Reagent Preparation: Suspend 3-amino-4-(cyclopropylamino)benzoic acid (1.0 eq) in a 10-fold volumetric excess of trimethyl orthoformate (TMOF). Add a catalytic amount of p-toluenesulfonic acid (pTSA, 0.05 eq).

    • Causality: TMOF acts as both the solvent and the electrophilic one-carbon source. Using an orthoester instead of formic acid prevents unwanted formylation of the carboxylic acid and drives the equilibrium forward by producing volatile methanol as a byproduct. pTSA accelerates the initial imine formation.

  • Thermal Cyclization: Heat the mixture to 80 °C under a dry nitrogen atmosphere for 4 to 6 hours.

    • Causality: The nitrogen atmosphere prevents the oxidative degradation of the electron-rich o-phenylenediamine precursor. The 80 °C temperature provides sufficient activation energy for the intramolecular cyclization of the intermediate formamidine without causing thermal decarboxylation.

  • Isolation and Purification: Cool the reaction to room temperature. Concentrate under reduced pressure to remove unreacted TMOF. Triturate the resulting residue with cold diethyl ether and filter.

    • Causality: The highly polar benzimidazole-5-carboxylic acid is insoluble in cold diethyl ether, whereas organic impurities and residual acid remain in solution. Trituration provides a self-validating purification step, yielding >95% pure solid product without the need for silica gel chromatography.

Protocol 2: Amide Coupling for mPGES-1 Inhibitor Synthesis

Objective: Couple the 5-carboxylic acid with a functionalized aniline to generate the active mPGES-1 inhibitor pharmacophore.

  • Carboxylic Acid Activation: In a flame-dried Schlenk flask, dissolve 1-cyclopropyl-1H-benzimidazole-5-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Add N,N'-Diisopropylcarbodiimide (DIC, 1.2 eq) and 1-Hydroxy-7-azabenzotriazole (HOAt, 1.2 eq). Stir for 30 minutes at room temperature.

    • Causality: DMF is required to solubilize the zwitterionic benzimidazole. DIC is chosen over EDC because the resulting diisopropylurea byproduct is partially soluble in organic solvents, aiding in later chromatographic separation. HOAt forms a highly reactive ester intermediate that prevents racemization and is vastly superior to HOBt for coupling sterically hindered anilines.

  • Nucleophilic Addition: Add the target substituted aniline (e.g., a 4-bromoaniline derivative) (1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq). Stir at 40 °C for 12 hours.

    • Causality: DIPEA acts as a non-nucleophilic base to neutralize any trace acid and maintain the aniline in its active, deprotonated state. Mild heating (40 °C) provides the kinetic energy necessary to overcome the steric hindrance of the bulky aniline nucleophile.

  • Quench and Extraction: Dilute the mixture with ethyl acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO3, water, and brine.

    • Causality: The aqueous washes partition the polar DMF and unreacted HOAt into the aqueous layer, while the highly lipophilic amide product remains sequestered in the EtOAc layer.

  • Final Purification: Dry the organic layer over anhydrous Na2SO4, concentrate, and purify via flash chromatography (DCM:MeOH 95:5).

    • Causality: The inherent polarity of the benzimidazole core requires a highly polar modifier (MeOH) in the mobile phase to prevent tailing on the silica column, ensuring the isolation of the pure inhibitor.

References

  • BLD Pharm, "923183-78-2 | 3-[(2-Methylpropyl)amino]benzoic acid" (Contains 879558-09-5 precursor data). 1

  • BLD Pharm, "879558-09-5 | 3-Amino-4-(cyclopropylamino)benzoic acid". 2

  • Googleapis.com, "o 16323" (mPGES-1 Inhibitor Patent Data). 5

  • Google Patents, "EP2606036B1 - 2-anilinobenzimidazole-6-carboxamides as anti-inflammatory agents". 6

  • European Patent Office, "2-ANILINOBENZIMIDAZOLE-6-CARBOXAMIDES AS ANTI-INFLAMMATORY AGENTS". 7

  • ACS Publications, "Discovery of 2(1H)-Quinoxalinone Derivatives as Potent and Selective MAT2A Inhibitors for the Treatment of MTAP-Deficient Cancers", Journal of Medicinal Chemistry. 8

  • ACS Publications, "Discovery of a Potent FLT3 Inhibitor (LT-850-166) with the Capacity of Overcoming a Variety of FLT3 Mutations". 4

  • Google Patents, "US10085984B2 - Metalloenzyme inhibitor compounds". 3

Sources

Exploratory

An In-depth Technical Guide to Elucidating the Mechanism of Action for 3-amino-4-(cyclopropylamino)benzoic acid: A Hypothesis-Driven Approach

Abstract: The compound 3-amino-4-(cyclopropylamino)benzoic acid represents a novel chemical entity with a structure amenable to various biological interactions. As its specific mechanism of action has not been extensivel...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The compound 3-amino-4-(cyclopropylamino)benzoic acid represents a novel chemical entity with a structure amenable to various biological interactions. As its specific mechanism of action has not been extensively characterized in publicly available literature, this guide puts forth several plausible, data-driven hypotheses based on the known activities of structurally analogous compounds. This document is intended for researchers, scientists, and drug development professionals, providing a robust framework for the systematic investigation of this molecule's therapeutic potential. For each hypothesis, we present the underlying scientific rationale, a proposed signaling pathway, and detailed, field-proven experimental protocols to validate the proposed mechanism. Our approach is grounded in the principles of scientific integrity, offering a self-validating system for inquiry.

Introduction and Molecular Profile

3-amino-4-(cyclopropylamino)benzoic acid is a substituted aminobenzoic acid derivative. The core structure, a benzoic acid scaffold, is a privileged fragment in medicinal chemistry, known to interact with a wide array of biological targets.[1][2] The presence of an amino group and a cyclopropylamine moiety introduces unique steric and electronic features that can significantly influence its binding affinity, metabolic stability, and overall pharmacological profile.[3] Given the diverse biological roles of related benzoic acid derivatives—ranging from kinase inhibition to nuclear receptor modulation and anti-inflammatory effects—a multi-hypothesis approach is essential for a comprehensive investigation into its mechanism of action.[4][5][6]

This guide will explore three primary mechanistic hypotheses:

  • Hypothesis I: The compound acts as a kinase inhibitor, targeting key signaling pathways in cell proliferation and survival.

  • Hypothesis II: The molecule functions as a modulator of nuclear receptors, specifically as a Peroxisome Proliferator-Activated Receptor Alpha (PPARα) agonist.

  • Hypothesis III: The compound inhibits key enzymes in inflammatory signaling pathways, such as cyclooxygenases (COX) or inducible nitric oxide synthase (iNOS).

Hypothesis I: Kinase Inhibition

Scientific Rationale

The benzoic acid scaffold is a cornerstone in the design of various kinase inhibitors.[1][2] For instance, derivatives of 3-aminoindazole, which share structural similarities with our compound of interest, have been developed as potent Bcr-Abl kinase inhibitors for the treatment of chronic myelogenous leukemia.[5] The aminobenzoic acid core can form critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a common feature of Type I and Type II kinase inhibitors. The cyclopropyl group may confer selectivity by interacting with a specific hydrophobic pocket within the target kinase. Therefore, it is plausible that 3-amino-4-(cyclopropylamino)benzoic acid exerts its effects by inhibiting one or more protein kinases involved in oncogenic signaling.

Proposed Signaling Pathway: MAPK/ERK Cascade

A primary downstream effector of many receptor tyrosine kinases is the Ras-Raf-MEK-ERK (MAPK) pathway. Dysregulation of this pathway is a hallmark of many cancers. Inhibition of a kinase within this cascade would lead to a measurable decrease in the phosphorylation of downstream components.

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Phosphorylates Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Compound 3-amino-4-(cyclopropylamino) benzoic acid Compound->Raf Potential Inhibition

Caption: Proposed inhibition of the MAPK/ERK signaling pathway.

Experimental Workflow for Kinase Inhibition

This workflow provides a systematic approach to identify and validate potential kinase targets.

Step 1: Broad-Panel Kinase Screening

  • Objective: To identify potential kinase targets from a large, unbiased panel.

  • Methodology:

    • Utilize a commercial kinase screening service (e.g., KINOMEscan™ by DiscoverX or a similar binding assay platform).

    • Submit 3-amino-4-(cyclopropylamino)benzoic acid for screening against a panel of at least 400 human kinases at a concentration of 1 µM or 10 µM.

    • Analyze the results, typically provided as percent inhibition or a dissociation constant (Kd). Identify "hits" that show significant inhibition (e.g., >90% inhibition).

Step 2: In Vitro Validation and IC50 Determination

  • Objective: To confirm the inhibitory activity of the compound against the top kinase hits and determine its potency.

  • Methodology:

    • For each validated hit, perform an in vitro kinase activity assay. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as LanthaScreen™.

    • Prepare a serial dilution of the compound (e.g., 10-point, 3-fold dilution starting from 100 µM).

    • Incubate the kinase, a suitable substrate, and ATP with the varying concentrations of the compound.

    • Measure the assay signal and plot the percent inhibition against the compound concentration.

    • Calculate the half-maximal inhibitory concentration (IC50) value using a non-linear regression model (log[inhibitor] vs. response).

Step 3: Cellular Target Engagement and Pathway Analysis

  • Objective: To confirm that the compound inhibits the target kinase in a cellular context and affects downstream signaling.

  • Methodology:

    • Select a cancer cell line known to be dependent on the validated target kinase.

    • Treat the cells with the compound at various concentrations (e.g., 0.1x, 1x, 10x the determined IC50).

    • After a suitable incubation period (e.g., 2-4 hours), lyse the cells and perform Western blotting.

    • Probe the blots with antibodies against the phosphorylated form of the target kinase (if an autophosphorylation site is known) and key downstream substrates (e.g., phospho-ERK if a MEK inhibitor is hypothesized). Also, probe for total protein levels as a loading control.

    • A dose-dependent decrease in the phosphorylation of the target and its substrates would confirm cellular target engagement.

Step 4: Phenotypic Assays

  • Objective: To correlate target inhibition with a cellular phenotype, such as reduced proliferation.

  • Methodology:

    • Seed the selected cancer cell line in 96-well plates.

    • Treat the cells with a range of concentrations of the compound for 72 hours.

    • Assess cell viability using an MTT or CellTiter-Glo® assay.

    • Calculate the GI50 (concentration for 50% growth inhibition) to quantify the compound's anti-proliferative effect.

Hypothesis II: PPARα Agonism

Scientific Rationale

A study on cyclic amine-substituted benzoic acids identified potent and selective PPARα agonists.[4] PPARα is a ligand-activated transcription factor that plays a crucial role in the regulation of lipid metabolism. Agonists of PPARα, such as fibrates, are used clinically to treat dyslipidemia. The structure of 3-amino-4-(cyclopropylamino)benzoic acid, featuring a carboxylic acid head group and a lipophilic tail, is consistent with the general pharmacophore for PPAR agonists. The carboxylic acid can form a salt bridge with key residues in the ligand-binding pocket, while the cyclopropylamine portion can occupy the hydrophobic pocket.

Proposed Signaling Pathway: PPARα-Mediated Gene Transcription

PPARa_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound 3-amino-4-(cyclopropylamino) benzoic acid PPARa_RXR_inactive PPARα-RXR Heterodimer (Inactive) Compound->PPARa_RXR_inactive Binds & Activates PPARa_RXR_active PPARα-RXR Heterodimer (Active) PPARa_RXR_inactive->PPARa_RXR_active Conformational Change PPRE PPRE (DNA Response Element) PPARa_RXR_active->PPRE Binds to TargetGenes Target Gene Transcription (e.g., CPT1A, ACOX1) PPRE->TargetGenes Initiates LipidMetabolism Increased Fatty Acid Oxidation TargetGenes->LipidMetabolism

Caption: Proposed mechanism of PPARα activation and downstream signaling.

Experimental Workflow for PPARα Agonism

Step 1: Reporter Gene Assay

  • Objective: To screen for PPARα agonist activity in a cellular context.

  • Methodology:

    • Use a cell line (e.g., HEK293T or HepG2) that is transiently co-transfected with two plasmids: one expressing the full-length human PPARα and another containing a luciferase reporter gene under the control of a PPAR response element (PPRE).

    • Treat the transfected cells with the compound over a range of concentrations. Include a known PPARα agonist (e.g., GW7647) as a positive control.

    • After 24 hours, lyse the cells and measure luciferase activity.

    • Plot the fold-change in luciferase activity against compound concentration and calculate the EC50 (half-maximal effective concentration).

Step 2: Orthogonal Binding Assay

  • Objective: To confirm direct binding of the compound to the PPARα ligand-binding domain (LBD).

  • Methodology:

    • Perform a competitive binding assay, such as a TR-FRET assay.

    • This assay typically uses a terbium-labeled anti-tag antibody bound to a tagged PPARα-LBD and a fluorescently labeled known ligand.

    • In the absence of a competitor, ligand binding brings the terbium and fluorophore into proximity, generating a FRET signal.

    • Incubate the assay components with increasing concentrations of the test compound.

    • A competing compound will displace the fluorescent ligand, causing a decrease in the FRET signal. This can be used to determine a binding affinity (Ki).

Step 3: Target Gene Expression Analysis

  • Objective: To verify that the compound induces the expression of known PPARα target genes.

  • Methodology:

    • Treat a metabolically relevant cell line (e.g., primary hepatocytes or HepG2 cells) with the compound at its EC50 concentration for 12-24 hours.

    • Isolate total RNA from the cells.

    • Perform quantitative real-time PCR (qPCR) to measure the mRNA levels of well-established PPARα target genes, such as CPT1A, ACOX1, and PDK4.

    • A significant increase in the expression of these genes relative to a vehicle-treated control would confirm PPARα-mediated transcriptional activation.

Hypothesis III: Anti-Inflammatory Enzyme Inhibition

Scientific Rationale

Substituted benzoic acids and their derivatives have been explored as anti-inflammatory agents.[6] A key mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes. Furthermore, other studies have shown that novel derivatives can inhibit the expression of inducible nitric oxide synthase (iNOS) and COX-2 in macrophages.[6] The structure of 3-amino-4-(cyclopropylamino)benzoic acid could potentially fit into the active sites of these enzymes or modulate the upstream signaling pathways (like NF-κB) that control their expression.

Experimental Workflow for Anti-Inflammatory Activity

Anti_Inflammatory_Workflow cluster_assays Primary Screening Assays cluster_validation Mechanism of Action Studies Start LPS-Stimulated RAW 264.7 Macrophages + Test Compound Griess Griess Assay (Nitric Oxide Measurement) Start->Griess ELISA PGE2 ELISA (Prostaglandin Measurement) Start->ELISA qPCR qPCR for iNOS/COX-2 mRNA Griess->qPCR If NO is reduced ELISA->qPCR If PGE2 is reduced Western Western Blot for iNOS/COX-2 Protein qPCR->Western NFkB NF-κB Pathway Analysis (p-IκBα, p65 Translocation) Western->NFkB

Caption: Experimental workflow for investigating anti-inflammatory activity.

Detailed Experimental Protocols

Step 1: Primary Screening in Macrophages

  • Objective: To assess the compound's ability to suppress inflammatory mediators in a cell-based model.

  • Methodology:

    • Culture RAW 264.7 murine macrophages.

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS; 100 ng/mL) for 24 hours to induce an inflammatory response.

    • Nitric Oxide (NO) Measurement: Collect the cell supernatant and measure the concentration of nitrite (a stable product of NO) using the Griess assay.

    • Prostaglandin E2 (PGE2) Measurement: Use a commercial ELISA kit to measure the concentration of PGE2 in the supernatant.

    • A dose-dependent reduction in nitrite and/or PGE2 indicates potential anti-inflammatory activity. A concurrent cell viability assay (e.g., MTT) must be performed to rule out cytotoxicity.

Step 2: Gene and Protein Expression Analysis

  • Objective: To determine if the compound affects the expression of iNOS and COX-2.

  • Methodology:

    • Repeat the cell treatment as in Step 1, but with shorter incubation times (e.g., 6 hours for RNA and 12-24 hours for protein).

    • qPCR: Isolate RNA and perform qPCR to measure the relative mRNA levels of Nos2 (iNOS) and Ptgs2 (COX-2).

    • Western Blot: Prepare cell lysates and perform Western blotting to detect iNOS and COX-2 protein levels.

    • Inhibition of LPS-induced iNOS and/or COX-2 expression at the mRNA or protein level would suggest the compound acts at the level of gene transcription or translation.

Step 3: NF-κB Pathway Investigation

  • Objective: To investigate if the compound's effects on iNOS/COX-2 are mediated by inhibition of the upstream NF-κB pathway.

  • Methodology:

    • Treat RAW 264.7 cells with the compound, followed by a short stimulation with LPS (e.g., 15-30 minutes).

    • Perform Western blotting on cell lysates to detect the phosphorylated form of IκBα (p-IκBα). Inhibition of IκBα phosphorylation and degradation is a key indicator of NF-κB pathway inhibition.

    • Alternatively, use immunofluorescence or nuclear/cytoplasmic fractionation followed by Western blotting to assess the nuclear translocation of the NF-κB p65 subunit. A reduction in nuclear p65 after LPS stimulation would confirm NF-κB pathway inhibition.

Summary and Future Directions

This guide outlines a rigorous, hypothesis-driven strategy for elucidating the mechanism of action of 3-amino-4-(cyclopropylamino)benzoic acid. By systematically investigating its potential as a kinase inhibitor, a PPARα agonist, or an anti-inflammatory agent, researchers can efficiently identify its primary biological targets and cellular effects. Positive results in any of these workflows would warrant further investigation, including selectivity profiling (e.g., testing against other PPAR isoforms or a broader kinase panel), mechanism of inhibition studies (e.g., enzyme kinetics), and ultimately, validation in preclinical in vivo models of disease. This structured approach ensures that subsequent research is built upon a solid, experimentally validated foundation, accelerating the potential translation of this compound into a therapeutic candidate.

References

  • Nomura, M., et al. (2012). Discovery of cyclic amine-substituted benzoic acids as PPARα agonists. Bioorganic & Medicinal Chemistry Letters, 22(1), 334-8. [Link]

  • Wang, Y., et al. (2021). Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators. Molecules, 26(11), 3328. [Link]

  • Gless, B. H., & Olsen, C. A. (2022). On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker. Methods in Molecular Biology, 2371, 101-115. [Link]

  • Abdel-Ghani, T. M., et al. (2020). Design, synthesis, and biological evaluations of novel 3-amino-4-ethynyl indazole derivatives as Bcr-Abl kinase inhibitors with potent cellular antileukemic activity. European Journal of Medicinal Chemistry, 207, 112710. [Link]

  • Palfreyman, M. T., et al. (2018). Design and Mechanism of (S)-3-Amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic Acid, a Highly Potent γ-Aminobutyric Acid Aminotransferase Inactivator for the Treatment of Addiction. Journal of the American Chemical Society, 140(6), 2263-2274. [Link]

  • Kumar, R., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. ResearchGate.[Link]

  • Zhang, H., & Stephanopoulos, G. (2016). Co-culture engineering for microbial biosynthesis of 3-amino-benzoic acid in Escherichia coli. Biotechnology Journal, 11(7), 981-988. [Link]

  • Kumar, R., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org.[Link]

  • Benci, K., et al. (2024). Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. Molecules, 29(4), 856. [Link]

  • Vantikommu, J., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(31), 21658-21670. [Link]

Sources

Foundational

exploring derivatives of 3-amino-4-(cyclopropylamino)benzoic acid

An In-Depth Technical Guide to the Synthesis and Exploration of 3-Amino-4-(cyclopropylamino)benzoic Acid Derivatives Introduction: Unveiling a Scaffold of Potential In the landscape of medicinal chemistry, the strategic...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis and Exploration of 3-Amino-4-(cyclopropylamino)benzoic Acid Derivatives

Introduction: Unveiling a Scaffold of Potential

In the landscape of medicinal chemistry, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. The 3-amino-4-(cyclopropylamino)benzoic acid scaffold represents a compelling, yet underexplored, platform for the development of novel therapeutic agents. This molecule synergistically combines the established pharmacophoric properties of aminobenzoic acids with the unique conformational and metabolic advantages conferred by a cyclopropyl group.

Para-aminobenzoic acid (PABA) and its derivatives are foundational building blocks in pharmaceuticals, exhibiting a vast range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1] The introduction of a cyclopropyl moiety, a well-known bioisostere for various functional groups, can significantly enhance a molecule's metabolic stability, binding affinity, and overall pharmacological potency by introducing conformational rigidity and favorable electronic properties.[2]

This technical guide serves as a comprehensive roadmap for researchers, scientists, and drug development professionals. It outlines a systematic approach to the synthesis of the core 3-amino-4-(cyclopropylamino)benzoic acid scaffold, details robust strategies for its derivatization, provides a framework for analytical characterization, and proposes a logical workflow for biological evaluation and the establishment of structure-activity relationships (SAR).

Section 1: Synthesis of the Core Scaffold: A Proposed Pathway

A reliable and scalable synthesis of the core scaffold is paramount. While direct literature for this specific molecule is sparse, a logical and robust multi-step synthetic pathway can be proposed based on established organic chemistry principles, commencing from commercially available starting materials.

Synthetic Workflow Overview

The proposed synthesis involves a three-step sequence starting from 4-chloro-3-nitrobenzoic acid. This strategy prioritizes the installation of the cyclopropylamino group via nucleophilic aromatic substitution (SNAr), followed by the reduction of the nitro group to the key primary amine.

G A 4-Chloro-3-nitrobenzoic acid B 4-(Cyclopropylamino)-3-nitrobenzoic acid A->B Cyclopropylamine, Base (e.g., K2CO3), DMSO, Heat C 3-Amino-4-(cyclopropylamino)benzoic acid (Core Scaffold) B->C Reduction (e.g., Fe/HCl or H2, Pd/C)

Caption: Proposed synthetic pathway for the core scaffold.

Rationale Behind Experimental Choices
  • Choice of Starting Material: 4-chloro-3-nitrobenzoic acid is an ideal starting material. The nitro group strongly activates the aromatic ring towards nucleophilic aromatic substitution by withdrawing electron density, facilitating the displacement of the chloride at the C4 position.

  • Nucleophilic Aromatic Substitution (SNAr): The reaction with cyclopropylamine is a classic SNAr. The use of a polar aprotic solvent like DMSO is crucial to solvate the cation of the base (e.g., K⁺ from K₂CO₃), leaving a "naked" and more reactive carbonate anion to deprotonate the amine, while not solvating the nucleophile itself, thus increasing its reactivity. Heat is applied to overcome the activation energy of the Meisenheimer complex formation.

  • Nitro Group Reduction: The reduction of the nitro group is a critical final step. A variety of methods can be employed. Catalytic hydrogenation (H₂, Pd/C) is a clean and efficient method.[3] Alternatively, metal-acid systems like iron powder in acidic medium (Fe/HCl) are cost-effective and highly effective for nitro group reductions, often favored in large-scale synthesis.

Detailed Experimental Protocol: Synthesis of the Core Scaffold

Step 1: Synthesis of 4-(Cyclopropylamino)-3-nitrobenzoic acid

  • To a round-bottom flask charged with 4-chloro-3-nitrobenzoic acid (1.0 eq), add potassium carbonate (K₂CO₃, 2.5 eq) and anhydrous dimethyl sulfoxide (DMSO).

  • Stir the suspension at room temperature for 10 minutes.

  • Add cyclopropylamine (1.5 eq) dropwise to the mixture.

  • Heat the reaction mixture to 80-90 °C and maintain for 12-18 hours, monitoring progress by Thin-Layer Chromatography (TLC) or LC-MS.

  • After completion, cool the mixture to room temperature and pour it into ice-water.

  • Acidify the aqueous solution to a pH of approximately 3-4 with 1 M HCl, causing the product to precipitate.

  • Filter the solid, wash thoroughly with water, and dry under vacuum to yield the crude product. Purification can be achieved by recrystallization.

Step 2: Synthesis of 3-Amino-4-(cyclopropylamino)benzoic acid

  • Suspend 4-(cyclopropylamino)-3-nitrobenzoic acid (1.0 eq) in a mixture of ethanol and water.

  • Add iron powder (Fe, 5.0 eq) and concentrated hydrochloric acid (HCl, 0.5 eq).

  • Heat the mixture to reflux (approx. 80 °C) for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • Once the reaction is complete, cool the mixture and filter it through a pad of Celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Adjust the pH of the remaining aqueous solution to ~7 with a saturated solution of sodium bicarbonate (NaHCO₃) to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to afford the target core scaffold, 3-amino-4-(cyclopropylamino)benzoic acid.

Section 2: Strategies for Chemical Diversification

The core scaffold possesses three primary points for diversification: the carboxylic acid, the 3-amino group, and the aromatic ring. A systematic exploration of these positions is key to developing a robust Structure-Activity Relationship (SAR).[4]

Diversification cluster_0 3-Amino-4-(cyclopropylamino)benzoic Acid Scaffold Core Core Scaffold R1 Carboxylic Acid (-COOH) Amides, Esters Core->R1 Position 1 R2 3-Amino Group (-NH2) Amides, Sulfonamides, Alkylation Core->R2 Position 3 R3 Aromatic Ring (C5, C6) Halogenation, Nitration Core->R3 Positions 5/6

Caption: Key points for chemical diversification on the core scaffold.

Derivatization of the Carboxylic Acid Group

The carboxylic acid can act as a hydrogen bond donor or acceptor and is a key interaction point in many protein-ligand complexes.[5] Converting it to amides or esters allows for the exploration of a wide range of steric and electronic properties.

  • Amide Formation: Coupling with a diverse library of primary and secondary amines can introduce new hydrogen bond donors/acceptors and lipophilic or polar groups.

    • Rationale: Amide bonds are metabolically stable and their N-H and C=O moieties are excellent for forming directed hydrogen bonds within a biological target's active site.

  • Ester Formation: Esterification with various alcohols can modulate lipophilicity and cell permeability, acting as potential prodrugs that are hydrolyzed in vivo to release the active carboxylic acid.

Table 1: Proposed Library for Carboxylic Acid Derivatization

Derivative TypeReagent (Example)Rationale for Inclusion
Simple AmideBenzylamineIntroduce aromatic ring for π-stacking interactions.
Cyclic AmideMorpholineIntroduce polar, heterocyclic group to improve solubility.[6]
Chiral Amide(R)-1-PhenylethylamineProbe for stereospecific interactions in the binding pocket.
EsterEthanolIncrease lipophilicity and test prodrug strategy.
Derivatization of the 3-Amino Group

The primary aromatic amine at the 3-position is a versatile handle for introducing a variety of functional groups.

  • Acylation/Sulfonylation: Reaction with acyl chlorides, sulfonyl chlorides, or carboxylic acids can form stable amides and sulfonamides.

    • Rationale: This strategy mimics the structures of many known inhibitors and allows for the introduction of groups that can reach into new pockets of a target protein. Sulfonamides, for instance, are key functional groups in carbonic anhydrase inhibitors.[7]

  • Reductive Amination/Alkylation: While direct alkylation can be challenging to control, reductive amination with aldehydes or ketones can yield secondary or tertiary amines, modifying the basicity and steric profile of the scaffold.

Derivatization of the Aromatic Ring

Electrophilic aromatic substitution (EAS) on the electron-rich ring can be used to introduce substituents at the C5 or C6 positions, though regioselectivity will need to be carefully controlled.

  • Halogenation: Introduction of fluorine, chlorine, or bromine atoms.

    • Rationale: Halogens can modulate the pKa of the amine and carboxylic acid groups, improve metabolic stability by blocking sites of oxidation, and participate in favorable halogen bonding interactions with the target.[8]

Section 3: Analytical Characterization Workflow

Rigorous analytical chemistry is essential to confirm the identity, structure, and purity of all synthesized compounds. This self-validating system ensures that subsequent biological data is reliable.

G cluster_workflow Analytical Workflow cluster_techniques Analytical Techniques Start Synthesized Compound TLC TLC/LC-MS (Reaction Monitoring) Start->TLC Purification Column Chromatography or Recrystallization TLC->Purification Structure Structural Confirmation Purification->Structure Purity Purity Assessment Structure->Purity NMR 1H & 13C NMR MS HRMS IR FT-IR End Qualified Compound (For Biological Screening) Purity->End HPLC HPLC/UPLC

Sources

Exploratory

physicochemical characteristics of 3-amino-4-(cyclopropylamino)benzoic acid

An In-Depth Technical Guide to the Physicochemical Characteristics of 3-Amino-4-(cyclopropylamino)benzoic acid Executive Summary As drug discovery pivots toward increasingly complex and conformationally restricted scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Characteristics of 3-Amino-4-(cyclopropylamino)benzoic acid

Executive Summary As drug discovery pivots toward increasingly complex and conformationally restricted scaffolds, the strategic selection of building blocks becomes paramount. 3-Amino-4-(cyclopropylamino)benzoic acid (CAS: 879558-09-5) represents a highly specialized ortho-diamine intermediate utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly benzimidazole-based kinase inhibitors and targeted therapeutics. This whitepaper deconstructs the physicochemical properties, structural causality, and analytical workflows associated with this molecule, providing a comprehensive framework for application scientists and medicinal chemists.

Molecular Architecture & Physicochemical Profiling

The structural uniqueness of 3-amino-4-(cyclopropylamino)benzoic acid stems from its trifunctional nature: a carboxylic acid for distal coupling, a primary aniline, and a secondary amine sterically and electronically modulated by a cyclopropyl ring.

Quantitative Physicochemical Data

To facilitate predictive modeling in drug design, the core physicochemical parameters of the molecule are summarized below.

ParameterValue / CharacteristicMechanistic Implication
Molecular Formula C₁₀H₁₂N₂O₂Defines the baseline mass for MS identification.
Molecular Weight 192.21 g/mol Highly ligand-efficient fragment for fragment-based drug discovery (FBDD).
LogP (Predicted) ~1.8 - 2.2Optimal lipophilicity for passive membrane permeability without excessive hydrophobic liability.
pKa₁ (Carboxylic Acid) ~4.75Exists as a carboxylate anion at physiological pH (7.4), enhancing aqueous solubility [1].
pKa₂ (Primary Amine) ~4.5 - 4.8Weakly basic; remains largely unprotonated in blood plasma.
pKa₃ (Secondary Amine) ~5.0 - 5.3Modulated basicity due to the cyclopropyl group's unique hybridization [2].
Topological Polar Surface Area (TPSA) 75.4 ŲWell within the Lipinski limit (<140 Ų) for favorable oral bioavailability.
The Causality of the Cyclopropyl Effect

In medicinal chemistry, the cyclopropyl group is not merely a steric placeholder; it is an electronic modulator [3]. The internal C-C-C bond angles of the cyclopropane ring are constrained to ~60°, forcing the external C-N bond to adopt greater s-character (approaching sp² hybridization).

  • Electronic Consequence: This increased s-character makes the cyclopropyl carbon more electronegative than a standard alkyl chain (e.g., isopropyl). Consequently, it exerts an electron-withdrawing inductive effect on the adjacent secondary amine, subtly lowering its basicity compared to a standard aliphatic amine [2].

  • Metabolic Consequence: The shortened, strengthened C-H bonds of the cyclopropyl ring resist cytochrome P450 (CYP)-mediated oxidative dealkylation, drastically improving the metabolic stability of the resulting API compared to N-ethyl or N-methyl derivatives [3].

Mechanistic Role in Synthetic Chemistry

The ortho-diamine motif of 3-amino-4-(cyclopropylamino)benzoic acid is a privileged precursor for synthesizing 1-cyclopropyl-1H-benzo[d]imidazole scaffolds. The cyclopropyl group locks the resulting benzimidazole into a specific spatial orientation, minimizing entropic penalties upon binding to target kinase pockets.

Pathway N1 3-Amino-4-(cyclopropylamino) benzoic acid N2 Carboxylic Acid Activation (CDI / EDC) N1->N2 Amide coupling trajectory N3 Aldehyde Condensation (R-CHO) N1->N3 Ortho-diamine trajectory N4 Schiff Base Intermediate N3->N4 N5 Oxidative Cyclization (e.g., Oxone / Air) N4->N5 N6 1-Cyclopropyl-1H-benzo[d] imidazole-5-carboxylic acid N5->N6 Target Scaffold

Logical pathway for benzimidazole core synthesis using the ortho-diamine.

Analytical Characterization Protocols

To ensure the integrity of 3-amino-4-(cyclopropylamino)benzoic acid before downstream synthesis, a self-validating analytical workflow is required. Relying solely on UV-Vis can lead to false positives due to structurally similar isobaric impurities. The following protocol utilizes orthogonal detection to establish absolute confidence.

Step-by-Step LC-MS/UV Self-Validating Protocol

Rationale: By coupling high-resolution chromatographic separation with simultaneous UV and Electrospray Ionization Mass Spectrometry (ESI-MS), we create a closed-loop validation system. If the UV peak purity does not match the extracted ion chromatogram (EIC) purity, the system flags a co-eluting impurity.

  • Sample Preparation:

    • Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol/Water (50:50 v/v).

    • Causality: The zwitterionic nature of the molecule requires a protic, polar solvent mixture to ensure complete solvation without inducing micelle formation or aggregation.

  • Chromatographic Separation (UPLC):

    • Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 4.5 minutes.

    • Causality: Formic acid ensures the protonation of both amines, preventing peak tailing caused by secondary interactions with residual silanols on the stationary phase.

  • Orthogonal Detection:

    • Photodiode Array (PDA): Monitor at 254 nm (aromatic ring) and 280 nm (amine auxochromes).

    • Mass Spectrometry (ESI+): Scan m/z 100–500. Look for the primary [M+H]⁺ ion at m/z 193.09.

  • Data Synthesis:

    • Integrate the UV peaks. Cross-reference the retention time of the major UV peak with the EIC of m/z 193.09. A >98% overlap validates the batch purity.

G A Sample Prep (1 mg/mL in MeOH/H2O) B UPLC Separation (C18 Column, Gradient) A->B C Orthogonal Detection B->C D UV-Vis (254/280 nm) (Purity Profiling) C->D E ESI-MS (+/-) (Mass Confirmation) C->E F Data Synthesis & Self-Validation D->F E->F

Self-validating LC-MS orthogonal detection workflow for purity profiling.

Nuclear Magnetic Resonance (NMR) Protocol

Rationale: MS confirms mass, but ¹H-NMR confirms the regiochemistry of the cyclopropyl group.

  • Solvent Selection: Dissolve 5 mg of the sample in 0.5 mL of DMSO-d₆.

    • Causality: DMSO-d₆ disrupts intermolecular hydrogen bonding between the carboxylic acid and the amines, yielding sharp, highly resolved peaks.

  • Acquisition: Acquire at 400 MHz.

  • Key Diagnostic Signals:

    • Cyclopropyl protons: Look for a distinct multiplet around 2.4–2.5 ppm (CH) and tight multiplets around 0.4–0.8 ppm (CH₂ groups). The extreme upfield shift is a direct result of the cyclopropane ring's diamagnetic anisotropy [4].

    • Aromatic protons: An ABX spin system in the aromatic region (6.5–7.5 ppm) confirms the 1,3,4-substitution pattern on the benzene ring.

Downstream Applications in Drug Discovery

The integration of 3-amino-4-(cyclopropylamino)benzoic acid into a drug discovery pipeline is highly intentional. When cyclized into a benzimidazole or quinoxaline derivative, the cyclopropyl group projects into the solvent-exposed regions or shallow hydrophobic pockets of target kinases (e.g., MEK, BRAF, or ALK inhibitors).

Because the cyclopropyl group is rigid, it reduces the conformational entropy lost upon binding compared to a freely rotating isopropyl group. Furthermore, the carboxylic acid at the 1-position serves as an ideal synthetic handle for late-stage functionalization (e.g., amide coupling with complex chiral amines), allowing medicinal chemists to rapidly generate libraries of targeted inhibitors while maintaining the optimized physicochemical core.

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis Protocol for 3-Amino-4-(cyclopropylamino)benzoic Acid

Introduction and Strategic Overview 3-Amino-4-(cyclopropylamino)benzoic acid (CAS: 879558-09-5)[1] is a highly functionalized ortho-phenylenediamine derivative. This structural motif serves as a privileged building block...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Overview

3-Amino-4-(cyclopropylamino)benzoic acid (CAS: 879558-09-5)[1] is a highly functionalized ortho-phenylenediamine derivative. This structural motif serves as a privileged building block in medicinal chemistry, predominantly utilized as a precursor for the synthesis of benzimidazoles, benzoxazoles, and targeted kinase inhibitors. The presence of the cyclopropyl group imparts unique conformational rigidity and favorable pharmacokinetic properties to downstream active pharmaceutical ingredients (APIs).

Mechanistic Rationale and Synthetic Strategy

The synthesis is a highly efficient, two-step sequence starting from the commercially available building block 4-fluoro-3-nitrobenzoic acid (CAS: 453-71-4)[2].

  • Step 1: Nucleophilic Aromatic Substitution (SNAr). The starting material features a fluorine atom positioned ortho to a strongly electron-withdrawing nitro group and para to a carboxylic acid. This electronic configuration highly activates the C–F bond toward nucleophilic attack[3]. Cyclopropylamine acts as the nucleophile. Potassium carbonate (K₂CO₃) is employed as an acid scavenger to neutralize the generated hydrofluoric acid (HF), preventing the protonation of cyclopropylamine and maintaining its nucleophilicity.

  • Step 2: Catalytic Hydrogenation. The intermediate, 4-(cyclopropylamino)-3-nitrobenzoic acid (CAS: 291528-35-3)[4], undergoes reduction of the nitro group to a primary amine.[5] is selected over dissolving metal reductions (e.g., Fe/HCl or SnCl₂) to avoid heavy metal contamination in the final pharmaceutical intermediate. This heterogeneous catalysis ensures a clean reaction profile and simplifies downstream isolation.

Synthetic Workflow Diagram

Workflow cluster_0 Step 1: SNAr Reaction cluster_1 Step 2: Catalytic Hydrogenation SM 4-Fluoro-3-nitrobenzoic acid (CAS: 453-71-4) Reagents1 Cyclopropylamine, K2CO3 Solvent: DMF, 60°C SM->Reagents1 Int 4-(Cyclopropylamino)-3-nitrobenzoic acid (CAS: 291528-35-3) Reagents1->Int Reagents2 H2 (g), 10% Pd/C Solvent: MeOH, RT Int->Reagents2 Prod 3-Amino-4-(cyclopropylamino)benzoic acid (CAS: 879558-09-5) Reagents2->Prod

Figure 1: Two-step synthetic workflow for 3-amino-4-(cyclopropylamino)benzoic acid.

Quantitative Reaction Parameters

StepChemical EntityRoleMW ( g/mol )EquivalentsExpected Yield
14-Fluoro-3-nitrobenzoic acidStarting Material185.111.00-
1CyclopropylamineNucleophile57.091.50-
1Potassium Carbonate (K₂CO₃)Base138.202.00-
14-(Cyclopropylamino)-3-nitrobenzoic acidIntermediate222.20-85 – 92%
24-(Cyclopropylamino)-3-nitrobenzoic acidIntermediate222.201.00-
2Palladium on Carbon (10% w/w)Catalyst-0.05 (w/w)-
23-Amino-4-(cyclopropylamino)benzoic acidFinal Product192.22-90 – 95%

Detailed Experimental Protocols

Step 1: Synthesis of 4-(Cyclopropylamino)-3-nitrobenzoic acid

Objective: Regioselective SNAr displacement of the aryl fluoride.

  • Reaction Setup: To a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-fluoro-3-nitrobenzoic acid (10.0 g, 54.0 mmol)[5] and anhydrous N,N-dimethylformamide (DMF) (50 mL). Stir until fully dissolved.

  • Base Addition: Add finely powdered anhydrous potassium carbonate (14.9 g, 108.0 mmol) to the solution. (Note: K₂CO₃ is insoluble in DMF and will form a suspension).

  • Nucleophile Addition: Dropwise, add cyclopropylamine (4.6 g, 81.0 mmol). The reaction mixture may exhibit a slight exotherm.

  • Heating: Attach a reflux condenser and heat the mixture to 60 °C in an oil bath for 4 to 6 hours. Monitor the reaction progress via LC-MS or TLC (Dichloromethane:Methanol 9:1). The starting material will be consumed, replaced by a distinct yellow/orange spot.

  • Aqueous Workup: Once complete, cool the mixture to room temperature. Pour the reaction mixture slowly into 200 mL of crushed ice/water with vigorous stirring.

  • Acidification & Isolation: The product exists as a soluble carboxylate salt in the basic aqueous DMF. Slowly add 1M HCl until the pH reaches 3.0–4.0. This protonates the carboxylate, causing the intermediate 4-(cyclopropylamino)-3-nitrobenzoic acid to precipitate as a bright yellow solid.

  • Filtration: Filter the precipitate under vacuum, wash the filter cake with copious amounts of cold distilled water (3 × 50 mL) to remove residual DMF and salts, and dry in a vacuum oven at 50 °C overnight.

Step 2: Synthesis of 3-Amino-4-(cyclopropylamino)benzoic acid

Objective: Chemoselective reduction of the nitro group to an amine.

  • Reaction Setup: In a 500 mL hydrogenation flask, dissolve 4-(cyclopropylamino)-3-nitrobenzoic acid (10.0 g, 45.0 mmol) in HPLC-grade methanol (150 mL).

  • Catalyst Addition: (Safety Warning: Dry Pd/C is highly pyrophoric). Purge the flask with nitrogen gas for 5 minutes. Carefully add 10% Palladium on Carbon (0.5 g, 5% w/w) to the solution under a continuous nitrogen flow.

  • Hydrogenation: Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas. Repeat this purge cycle three times. Pressurize the flask with hydrogen (balloon or Parr shaker at 30 psi) and stir vigorously at room temperature for 6 to 8 hours.

  • Monitoring: The reaction is complete when hydrogen uptake ceases and the distinct yellow color of the nitro compound transitions to a pale, off-white/tan hue. Confirm completion via LC-MS.

  • Filtration: Purge the flask with nitrogen to remove residual hydrogen. Filter the reaction mixture through a tightly packed pad of Celite to safely remove the fine Pd/C particulates. Wash the Celite pad with additional methanol (2 × 30 mL).

  • Concentration: Concentrate the combined filtrate under reduced pressure using a rotary evaporator.

  • Purification: Triturate the resulting crude solid with cold diethyl ether (50 mL), filter, and dry under vacuum to afford the final product, 3-amino-4-(cyclopropylamino)benzoic acid, as an off-white to light brown powder[1].

Analytical Validation (Self-Validating System)

To ensure protocol success, perform the following analytical checks:

  • LC-MS: The Step 1 intermediate should yield an [M+H]⁺ peak at m/z 223.2. Upon successful reduction in Step 2, the final product will shift to an [M+H]⁺ peak at m/z 193.2.

  • ¹H NMR (DMSO-d₆): For the final product, the disappearance of the downfield aromatic protons adjacent to the strongly electron-withdrawing nitro group will be observed. The appearance of a broad singlet integrating for 2H around 4.5–5.0 ppm will confirm the formation of the primary amine. The cyclopropyl methine and methylene protons will remain intact in the 0.4–2.5 ppm region.

References

  • PubChem. "4-Fluoro-3-nitrobenzoic acid | CID 67987". Source: National Center for Biotechnology Information.[Link]

Sources

Application

Application Note: Advanced Analytical Methods for the Characterization of 3-Amino-4-(cyclopropylamino)benzoic Acid

Executive Summary & Analytical Context As a Senior Application Scientist, developing robust analytical methodologies for highly functionalized pharmaceutical intermediates requires moving beyond generic protocols. 3-Amin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Context

As a Senior Application Scientist, developing robust analytical methodologies for highly functionalized pharmaceutical intermediates requires moving beyond generic protocols. 3-Amino-4-(cyclopropylamino)benzoic acid (CAS: 879558-09-5)[1] is a critical building block, frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) such as kinase inhibitors.

The analytical challenge of this molecule lies in its amphoteric nature. It possesses an acidic carboxylic acid group alongside two basic nitrogen centers (a primary amine and a secondary cyclopropylamine). At a neutral pH, the molecule exists in a zwitterionic state, which typically leads to poor chromatographic retention, severe peak tailing, and unpredictable ionization in mass spectrometry. Similar to other cyclopropylamino benzoic acid derivatives[2], successful characterization requires precisely engineered mobile phase environments and specialized stationary phases to ensure data integrity and method reproducibility.

Physicochemical Profiling

Before method development, it is critical to map the physicochemical boundaries of the analyte. The data below dictates our choice of pH, solvent, and ionization mode.

Table 1: Physicochemical Properties & Analytical Implications

PropertyValueAnalytical Implication
Compound Name 3-Amino-4-(cyclopropylamino)benzoic acidTarget analyte for purity and assay.
CAS Number 879558-09-5Unique identifier for reference standards[1].
Molecular Formula C10H12N2O2Guides exact mass calculations.
Molecular Weight 192.21 g/mol Used for standard molarity preparations.
Exact Mass 192.0899 DaTarget for high-resolution MS (HRMS).
Estimated pKa (Acid) ~4.5Mobile phase must be < pH 2.5 to suppress ionization.
Estimated pKa (Amines) ~2.5 - 3.5Amines will be fully protonated at low pH.

Chromatographic Method Development (RP-HPLC-DAD)

Causality Behind Experimental Choices

A standard C18 column combined with a neutral mobile phase will fail for this compound. The dual basic centers will strongly interact with residual silanols on the silica support, causing severe peak tailing.

The Solution: We employ a Pentafluorophenyl (PFP) stationary phase. The PFP phase offers alternative retention mechanisms—specifically π−π interactions, dipole-dipole moments, and hydrogen-bonding—which are highly effective for retaining polar aromatic amines and resolving closely related structural impurities (e.g., des-cyclopropyl degradation products)[3].

Furthermore, the mobile phase is acidified with 0.1% Formic Acid (pH ~2.7) . This specific pH is chosen to suppress the ionization of the carboxylic acid group (keeping it neutral and lipophilic) while fully protonating the primary and secondary amines. This locks the molecule into a consistent cationic state, preventing tailing and ensuring sharp, symmetrical peaks.

MethodLogic Analyte Amphoteric Nature (Amines + Carboxylic Acid) pH Acidic Mobile Phase (0.1% Formic Acid) Analyte->pH Suppress -COOH Ionization Column PFP Stationary Phase (Alternative Retention) Analyte->Column Prevent Amine Tailing Resolution Optimal Peak Shape & Impurity Resolution pH->Resolution Column->Resolution

Fig 1. Causality logic for RP-HPLC method development addressing the compound's amphoteric nature.

Step-by-Step HPLC Protocol
  • Sample Preparation:

    • Accurately weigh 10.0 mg of the 3-Amino-4-(cyclopropylamino)benzoic acid standard.

    • Dissolve in 5.0 mL of Methanol (MeOH is required to fully solvate the hydrophobic cyclopropyl ring). Sonicate for 5 minutes.

    • Dilute to 10.0 mL with Mobile Phase A (0.1% Formic Acid in Water). Crucial Step: Matching the diluent to the initial gradient conditions prevents solvent-mismatch peak distortion at the solvent front.

    • Filter through a 0.22 µm PTFE syringe filter.

  • Column Equilibration: Install a PFP column (e.g., 150 x 4.6 mm, 2.6 µm) and equilibrate at 30 °C with 5% Mobile Phase B for 20 minutes.

  • Execution: Inject 5 µL of the sample. Monitor absorbance at 254 nm (optimal for the conjugated benzoic acid chromophore).

Table 2: HPLC Gradient Program

Time (min)% Mobile Phase A (0.1% FA in H2O)% Mobile Phase B (Acetonitrile)Flow Rate (mL/min)
0.09551.0
2.09551.0
12.040601.0
15.010901.0
17.010901.0
17.19551.0
22.09551.0
Self-Validating System Suitability (SST)

To ensure trustworthiness, the protocol is designed as a self-validating system. If the following criteria are not met during the standard injection, the run must be aborted, and the column re-equilibrated.

Table 3: System Suitability Criteria

ParameterAcceptance CriteriaScientific Rationale
Tailing Factor (Tf) ≤ 1.5Confirms the suppression of secondary silanol interactions.
Resolution (Rs) ≥ 2.0Guarantees baseline separation from structurally similar impurities.
%RSD (Area, n=5) ≤ 1.0%Validates autosampler precision and analyte stability in solution.

Structural Confirmation via LC-ESI-MS/MS

Causality Behind MS Parameters

Electrospray Ionization in positive mode (ESI+) is selected because the two nitrogen atoms readily accept protons in the acidic mobile phase, yielding a strong [M+H]+ precursor ion at m/z 193.1. Collision-induced dissociation (CID) primarily targets the most labile bonds: the cyclopropyl ring and the carboxylic acid. A key diagnostic fragment is the loss of water (-18 Da) from the carboxylic acid, followed by the cleavage of the cyclopropyl group, which is critical for differentiating this compound from potential positional isomers[4].

MS/MS Protocol
  • Flow Splitting: Split the HPLC flow post-column (approx. 1:4) to accommodate the mass spectrometer's desolvation capacity.

  • Tuning: Infuse a 1 µg/mL standard solution directly into the source to optimize the cone voltage for maximum precursor ion survival.

  • Data Acquisition: Run in Multiple Reaction Monitoring (MRM) mode to profile trace impurities.

Table 4: LC-ESI-MS/MS Parameters

ParameterSetting
Ionization Mode ESI Positive (ESI+)
Capillary Voltage 3.5 kV
Desolvation Temperature 450 °C
Desolvation Gas Flow 800 L/hr (Nitrogen)
Cone Voltage 25 V
Collision Energy (CE) 15 - 30 eV (Ramped)
Precursor Ion m/z 193.1 [M+H]+

Integrated Analytical Workflow

The following diagram maps the complete, self-contained analytical pipeline required to clear a batch of 3-Amino-4-(cyclopropylamino)benzoic acid for downstream API synthesis.

AnalyticalWorkflow cluster_methods Analytical Techniques Sample 3-Amino-4-(cyclopropylamino) benzoic acid Sample Prep Sample Preparation (Dissolution in MeOH/H2O) Sample->Prep HPLC RP-HPLC-DAD (Purity & Assay) Prep->HPLC LCMS LC-ESI-MS/MS (Impurity Profiling) Prep->LCMS NMR 1H & 13C NMR (Structural Elucidation) Prep->NMR Report Comprehensive Analytical Report HPLC->Report LCMS->Report NMR->Report

Fig 2. Integrated analytical workflow for the comprehensive characterization of the target compound.

References

Sources

Method

Application Note: ¹³C NMR Characterization of 3-Amino-4-(cyclopropylamino)benzoic Acid

Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Technical Guide & Standard Operating Protocol (SOP) Executive Summary & Mechanistic Rationale The molecule 3-amino-4-(cyclo...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Technical Guide & Standard Operating Protocol (SOP)

Executive Summary & Mechanistic Rationale

The molecule 3-amino-4-(cyclopropylamino)benzoic acid is a highly functionalized aromatic scaffold frequently utilized as an intermediate or pharmacophore in the development of kinase inhibitors and antiviral agents. Accurate structural characterization via Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) is critical for confirming regiochemistry, assessing purity, and validating synthetic outcomes.

However, characterizing this molecule presents specific analytical challenges:

  • Zwitterionic Potential: The presence of both a carboxylic acid (-COOH) and two distinct amino groups (-NH₂, -NH-cyclopropyl) creates strong intermolecular hydrogen-bonding networks.

  • Quaternary Carbon Relaxation: The molecule contains four quaternary carbons (C1, C3, C4, C7), which suffer from long longitudinal relaxation times ( T1​ ) due to the absence of attached protons.

  • Electronic Push-Pull Effects: The aromatic ring is subjected to competing inductive and resonance effects from the electron-withdrawing carboxyl group and the electron-donating amino groups.

This application note provides a field-proven, self-validating protocol for the ¹³C NMR acquisition and signal assignment of this compound, ensuring high-fidelity data suitable for regulatory submissions.

Experimental Workflow & Logical Architecture

To overcome the inherent low natural abundance (1.1%) and low gyromagnetic ratio of the ¹³C nucleus, the experimental workflow must be rigorously optimized.

Fig 1. Standardized workflow for ¹³C NMR sample preparation, acquisition, and processing.

Step-by-Step Acquisition Protocol

This protocol is designed for a standard 400 MHz or 500 MHz NMR spectrometer equipped with a broadband probe (BBO) or a cryoprobe.

Phase 1: Sample Preparation
  • Step 1.1: Weigh 30–50 mg of 3-amino-4-(cyclopropylamino)benzoic acid.

    • Causality: High concentration is mandatory for ¹³C NMR to achieve a sufficient Signal-to-Noise (S/N) ratio within a practical timeframe.

  • Step 1.2: Dissolve the analyte in 0.6 mL of Dimethyl Sulfoxide-d₆ (DMSO-d₆).

    • Causality: DMSO-d₆ is a strong hydrogen-bond acceptor. It rapidly disrupts the intermolecular hydrogen bonding between the carboxylic acid and amino groups, preventing aggregation-induced line broadening [2].

  • Step 1.3: Filter the solution through a 0.22 µm PTFE syringe filter directly into a 5 mm NMR tube.

    • Causality: Particulate matter creates microscopic magnetic susceptibility gradients, distorting the local magnetic field ( B0​ ) and degrading resolution.

Phase 2: Spectrometer Setup & Acquisition
  • Step 2.1: Insert the sample and allow 5 minutes for thermal equilibration at 298 K.

  • Step 2.2: Lock onto the deuterium signal of DMSO-d₆ and perform automated gradient shimming (TopShim or equivalent) on the Z1–Z5 axes.

  • Step 2.3: Load a standard 1D ¹³C sequence with broadband proton decoupling (e.g., zgpg30 using WALTZ-16 decoupling).

    • Causality: Decoupling collapses the complex ¹³C-¹H J-couplings into singlets, concentrating signal intensity and dramatically improving S/N.

  • Step 2.4: Set the Relaxation Delay (D1) to 2.0 – 5.0 seconds .

    • Causality: Quaternary carbons (C1, C3, C4, C7) lack attached protons and cannot efficiently undergo dipole-dipole relaxation. A longer D1 prevents the partial saturation of these spins, ensuring they relax back to thermal equilibrium between pulses and remain detectable [1].

  • Step 2.5: Set the Number of Scans (NS) to 1024 (or adjust based on the self-validation check below).

Phase 3: Self-Validating Quality Control

Every robust protocol must include built-in validation checkpoints to prevent wasted instrument time.

  • Validation Checkpoint 1 (Linewidth): After acquiring the first 16 scans, halt the acquisition and transform the Free Induction Decay (FID). Measure the Full Width at Half Maximum (FWHM) of the DMSO-d₆ solvent multiplet (~39.5 ppm). It must be < 1.0 Hz . If it is broader, the sample is either precipitating or the shims are poorly calibrated.

  • Validation Checkpoint 2 (S/N Ratio): Check the S/N of the weakest predicted quaternary carbon (usually the C7 carbonyl at ~168 ppm). The target S/N is ≥ 10. If the current S/N is 5 after 256 scans, calculate the required scans using the inverse square law: NSnew​=NScurrent​×(Target/Current)2=256×(10/5)2=1024 scans.

Data Processing & Signal Assignment

Processing Parameters
  • Window Function: Apply an exponential multiplication to the FID with a Line Broadening (LB) factor of 1.0 – 2.0 Hz .

    • Causality: This suppresses high-frequency noise in the tail of the FID, significantly enhancing the S/N of the transformed spectrum at a negligible cost to resolution.

  • Zero-Filling: Zero-fill the data to at least 64k points before Fourier Transformation to improve digital resolution.

  • Referencing: Calibrate the central peak of the DMSO-d₆ septet to exactly 39.52 ppm .

Signal Assignment Logic

The assignment of 3-amino-4-(cyclopropylamino)benzoic acid relies on understanding the electronic contributions of its substituents. The primary amine (-NH₂) and secondary cyclopropylamine (-NH-R) are strongly electron-donating via resonance, shielding the ortho and para carbons. Conversely, the carboxylic acid is electron-withdrawing, deshielding its ipso carbon.

Fig 2. Logical decision tree for ¹³C NMR signal assignment based on chemical shift regions.

Quantitative Data Summary Table

The following table summarizes the expected ¹³C chemical shifts (referenced to DMSO-d₆) based on empirical substituent additivity rules and DFT predictions[3, 4].

PositionCarbon TypeExpected Shift (ppm)Multiplicity (Off-Resonance)Assignment Rationale & Electronic Causality
C7 Quaternary (C=O)~168.5SingletHighly deshielded carbonyl carbon of the benzoic acid moiety.
C4 Quaternary (Ar-N)~142.3SingletStrongly deshielded by the electronegativity of the attached cyclopropylamino nitrogen [3].
C3 Quaternary (Ar-N)~134.1SingletDeshielded by the primary amino group, but resonates upfield of C4 due to the lack of an alkyl substituent on the nitrogen.
C6 Tertiary (Ar-CH)~123.4DoubletLocated ortho to the electron-withdrawing carboxylic acid, resulting in slight deshielding.
C1 Quaternary (Ar-C)~120.5SingletIpso carbon attached to the carboxylic acid; shielded by the para electron-donating cyclopropylamino group.
C2 Tertiary (Ar-CH)~115.2DoubletShielded by the strong resonance electron donation from the ortho primary amino group (-NH₂).
C5 Tertiary (Ar-CH)~110.8DoubletThe most shielded aromatic carbon, driven by the strong ortho resonance effect of the secondary cyclopropylamino group.
C1' Tertiary (Aliph-CH)~24.5DoubletCyclopropyl methine carbon directly attached to the amine nitrogen.
C2', C3' Secondary (Aliph-CH₂)~7.2TripletHighly shielded cyclopropyl methylene carbons. The extreme upfield shift is a hallmark of the diamagnetic anisotropy and high s-character inherent to the strained cyclopropyl ring [4].

Conclusion

By employing a strongly hydrogen-bond-accepting solvent (DMSO-d₆), optimizing the relaxation delay for quaternary carbons, and applying rigorous signal assignment logic, the ¹³C NMR characterization of 3-amino-4-(cyclopropylamino)benzoic acid can be executed with high precision. Adherence to the self-validating checkpoints ensures that the resulting spectra are robust, reproducible, and ready for inclusion in IND/NDA regulatory filings.

References

  • Title: Quantitative NMR Spectroscopy Source: University of Oxford URL: [Link]

  • Title: Complexation of Cyclodextrins with Benzoic Acid in Water-Organic Solvents: A Solvation-Thermodynamic Approach Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Effects of substituents on the NMR features of basic bicyclic ring systems of fluoroquinolone antibiotics and the relationships between NMR chemical shifts Source: Acta Pharmaceutica (Hrčak Portal of Croatian Scientific and Professional Journals) URL: [Link]

  • Title: Development of a 13C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Application

Application Note: Bioanalytical LC-MS/MS Profiling of 3-Amino-4-(cyclopropylamino)benzoic Acid

Audience: DMPK Scientists, Bioanalytical Researchers, and Drug Development Professionals Application: Pharmacokinetics (PK), ADME Profiling, and in vivo stability assays for Ferroptosis Inhibitors Scientific Context: The...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: DMPK Scientists, Bioanalytical Researchers, and Drug Development Professionals Application: Pharmacokinetics (PK), ADME Profiling, and in vivo stability assays for Ferroptosis Inhibitors

Scientific Context: The ADME Liability of Ferrostatin Analogs

Ferroptosis is an iron-dependent, lipid peroxidation-driven form of regulated cell death implicated in neurodegeneration, ischemia-reperfusion injury, and various cancers . While first-generation inhibitors like Ferrostatin-1 (Fer-1) demonstrate potent in vitro efficacy, their in vivo utility is severely compromised by metabolic instability.

Fer-1 and its advanced alkyl-ester analogs (such as ethyl 3-amino-4-(cyclopropylamino)benzoate) contain an ester moiety that is rapidly cleaved by plasma carboxylesterases (CES1/CES2) . This hydrolysis yields 3-amino-4-(cyclopropylamino)benzoic acid , a highly polar and pharmacologically inactive carboxylic acid metabolite. Accurately quantifying this specific metabolite via LC-MS/MS is critical for calculating the in vivo half-life, clearance rates, and overall bioavailability of novel cyclopropyl-substituted ferroptosis inhibitors.

MetabolicPathway Prodrug Ethyl 3-amino-4- (cyclopropylamino)benzoate (Active Fer-1 Analog) Enzyme Plasma Esterases (CES1 / CES2) Prodrug->Enzyme Hydrolysis in vivo Metabolite 3-amino-4- (cyclopropylamino)benzoic acid (Inactive Metabolite) Enzyme->Metabolite Ester Cleavage

Caption: Metabolic hydrolysis of the active ferrostatin analog into its inactive carboxylic acid metabolite.

Analytical Strategy & Causality (E-E-A-T)

To ensure a self-validating and robust bioanalytical method, every step of this protocol is designed to mitigate specific DMPK artifacts:

  • Ex Vivo Hydrolysis Quenching (The Causality): Blood plasma contains highly active esterases. If a plasma sample containing the ester prodrug is left unquenched, the enzyme will continue to generate 3-amino-4-(cyclopropylamino)benzoic acid in the tube, artificially inflating metabolite data. We utilize ice-cold acetonitrile (ACN) fortified with 0.1% formic acid (FA) to simultaneously precipitate proteins and drop the pH, irreversibly denaturing esterases the moment the sample is collected.

  • Ionization Mode Selection: Despite being a carboxylic acid (which typically favors negative ionization), this molecule possesses a primary amine and a secondary cyclopropylamine. These electron-donating groups exhibit extremely high proton affinity. Therefore, Positive Electrospray Ionization (ESI+) is utilized, yielding a superior signal-to-noise ratio as the [M+H]+ ion ( m/z 193.2).

  • Fragmentation Logic: In the collision cell, the protonated precursor ( m/z 193.2) undergoes a highly favorable neutral loss of carbon dioxide ( Δ 44 Da) from the carboxylic acid moiety, yielding a stable product ion at m/z 149.2. This transition is highly specific and serves as our primary quantifier.

Step-by-Step Experimental Protocol

Phase A: Plasma Sample Preparation (Protein Precipitation)

Note: All procedures must be performed on ice to ensure metabolic stability.

  • Aliquot: Transfer 50 µL of K2EDTA-treated plasma (containing the in vivo dosed analyte) into a pre-chilled 1.5 mL Eppendorf tube.

  • Internal Standard Addition: Add 10 µL of Internal Standard (IS) working solution (e.g., a stable isotope-labeled analog at 100 ng/mL). Vortex briefly.

  • Enzyme Quenching & Precipitation: Immediately add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

  • Agitation: Vortex vigorously for 2 minutes to ensure complete protein precipitation and enzyme denaturation.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C. Causality: High-speed centrifugation is required to form a tightly packed protein pellet, preventing lipid/protein carryover that causes UPLC column clogging and ESI ion suppression.

  • Transfer: Transfer 100 µL of the clear supernatant to an LC autosampler vial equipped with a glass insert.

LCMSWorkflow Step1 1. Sample Collection (Plasma / Microsomes) Step2 2. Immediate Quenching (Cold ACN + 0.1% FA) Prevents Ex Vivo Hydrolysis Step1->Step2 Step3 3. Protein Precipitation (PPT) & Centrifugation (14,000 x g) Step2->Step3 Step4 4. UPLC Separation (C18 Column, Gradient Elution) Step3->Step4 Step5 5. ESI+ MS/MS Detection (MRM: m/z 193.2 -> 149.2) Step4->Step5

Caption: Step-by-step bioanalytical workflow for the quantification of the carboxylic acid metabolite.

Phase B: UPLC Chromatographic Separation

Separation is achieved using a reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 × 50 mm, 1.7 µm). The acidic mobile phase ensures the amino groups remain fully protonated, preventing peak tailing and maximizing ESI+ efficiency.

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid

  • Column Temperature: 40°C

  • Injection Volume: 2.0 µL

Table 1: UPLC Gradient Conditions

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve Type
0.000.4095.05.0Initial
0.500.4095.05.0Linear
2.500.4010.090.0Linear
3.500.4010.090.0Hold
3.600.4095.05.0Linear (Re-equilibration)
5.000.4095.05.0Hold
Phase C: Triple Quadrupole Mass Spectrometry (MS/MS)

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Ensure the source temperature is optimized (typically 500°C) to fully desolvate the highly aqueous initial mobile phase.

Table 2: MS/MS MRM Parameters for 3-amino-4-(cyclopropylamino)benzoic acid

Analyte RolePrecursor Ion ( m/z )Product Ion ( m/z )Dwell Time (ms)Collision Energy (eV)Cone Voltage (V)
Quantifier 193.2149.2501825
Qualifier 193.2107.1502825

Note: Method validation must be performed in accordance with regulatory guidelines to assess linearity, matrix effects, and accuracy .

References

  • Dixon, S. J., Lemberg, K. M., Lamprecht, M. R., Skouta, R., Zaitsev, E. M., Gleason, C. E., ... & Stockwell, B. R. (2012). "Ferroptosis: An Iron-Dependent Form of Nonapoptotic Cell Death." Cell, 149(5), 1060-1072. URL: [Link]

  • Hofmans, S., Berghe, T. V., Devisscher, L., Hassannia, B., Samuelson, J. C., Murphy, J. M., ... & Augustyns, K. (2016). "Novel Ferroptosis Inhibitors with Improved Potency and ADME Properties." Journal of Medicinal Chemistry, 59(5), 2041-2053. URL: [Link]

  • U.S. Food and Drug Administration (FDA). (2018). "Bioanalytical Method Validation Guidance for Industry." Center for Drug Evaluation and Research (CDER). URL: [Link]

Method

Application Note: High-Efficiency Synthesis of Cyclic Peptides Utilizing Aminobenzoic Acid Linkers

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Introduction: The Macrocyclization Bottleneck The development of cyclic peptides is a ra...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Introduction: The Macrocyclization Bottleneck

The development of cyclic peptides is a rapidly expanding frontier in drug discovery due to their enhanced metabolic stability, high target affinity, and ability to disrupt protein-protein interactions. However, head-to-tail macrocyclization remains a synthetic bottleneck. Traditional solution-phase macrolactamization often suffers from low yields, oligomerization, and epimerization.

To circumvent these issues, aminobenzoic acid derivatives have emerged as dual-purpose tools in solid-phase peptide synthesis (SPPS). They function either as conformational constraints (e.g., 3-aminobenzoic acid) to preorganize the peptide backbone for cyclization [1], or as traceless safety-catch linkers (e.g., 3,4-diaminobenzoic acid, Dbz) to generate highly reactive C-terminal thioesters or benzotriazoles compatible with Fmoc-SPPS [2].

This application note provides an authoritative, self-validating guide to utilizing aminobenzoic acid linkers for the synthesis of cyclic peptides, detailing the mechanistic causality behind experimental choices and providing field-proven protocols.

Mechanistic Insights: Causality in Linker Selection

The Fmoc-SPPS Thioester Dilemma

Native Chemical Ligation (NCL) is the gold standard for head-to-tail peptide cyclization, requiring an N-terminal cysteine and a C-terminal thioester. However, standard alkyl thioester linkers are unstable to the repeated piperidine treatments required for Fmoc deprotection, undergoing premature aminolysis [3].

The Dbz/MeDbz Safety-Catch Mechanism

To solve the piperidine instability, Dawson and colleagues introduced the 3,4-diaminobenzoic acid (Dbz) linker.

  • Causality of the Safety-Catch: During Fmoc-SPPS, the Dbz linker exists as an unreactive o-aminoanilide, which is completely stable to piperidine. Once chain elongation is complete, the linker is chemically activated (e.g., via p-nitrophenyl chloroformate) to form an N-acyl-benzimidazolinone (Nbz) derivative. This Nbz species is stable to trifluoroacetic acid (TFA) cleavage but highly susceptible to thiolysis, generating the requisite thioester in situ for NCL [4].

  • The MeDbz Upgrade: Standard Dbz possesses two primary amines. During aggressive coupling cycles, the unprotected ortho-amine can undergo unintended acylation, leading to branched byproducts. Using N-methyl-3,4-diaminobenzoic acid (MeDbz) sterically and electronically deactivates this secondary amine during elongation, ensuring strictly linear assembly [5].

Benzotriazole (Bt) Activation

An alternative activation strategy developed by Kao's group utilizes isoamyl nitrite (tAmONO) to convert the resin-bound Dbz into an N-acyl benzotriazole (Bt) [6].

  • Causality of Bt Activation: Isoamyl nitrite selectively diazotizes the primary amine of the o-aminoanilide. The resulting diazonium species spontaneously undergoes intramolecular cyclization with the adjacent amide nitrogen. The resulting Bt intermediate is significantly more electrophilic than Nbz, allowing for rapid direct aminolysis or thiolysis in aqueous buffers, drastically reducing cyclization times from days to hours[6].

Workflow Visualization

G R Solid Support Resin L MeDbz Coupling (Fmoc-MeDbz-OH) R->L S Fmoc-SPPS Chain Elongation L->S A Safety-Catch Activation (p-NPC to Nbz OR tAmONO to Bt) S->A C TFA Cleavage (Global Deprotection) A->C T Thiolysis / NCL (In situ Thioesterification) C->T P Head-to-Tail Cyclic Peptide T->P

Workflow for the synthesis of cyclic peptides using the MeDbz safety-catch linker strategy.

Quantitative Comparison of Linker Strategies

The selection of the aminobenzoic acid derivative dictates the activation conditions and the downstream cyclization kinetics.

Linker TypeActivation ReagentActivated IntermediateKey Functional AdvantageTypical Cyclization Yield
Dbz p-Nitrophenyl chloroformateN-acyl-benzimidazolinone (Nbz)Enables Fmoc-SPPS of thioester precursors.40 - 60%
MeDbz p-Nitrophenyl chloroformateN-methyl-Nbz (MeNbz)Prevents peptide branching side-reactions.55 - 75%
Dbz (Bt route) Isoamyl nitrite (tAmONO)N-acyl benzotriazole (Bt)Highly reactive; enables direct aminolysis.65 - 82%
3-Amb Direct Coupling (No activation)Rigid Structural SpacerPreorganizes backbone, acting as a pharmacophore.Variable (Sequence dependent)

Experimental Protocols

The following protocols outline a self-validating system for synthesizing a head-to-tail cyclic peptide utilizing the MeDbz linker and the Benzotriazole (Bt) activation pathway.

Protocol A: Resin Loading and Peptide Elongation (MeDbz)

Objective: Establish the safety-catch linker and synthesize the linear peptide precursor.

  • Resin Preparation: Swell Rink Amide ChemMatrix resin (0.1 mmol scale, ~0.4 mmol/g loading) in Dimethylformamide (DMF) for 30 minutes.

  • MeDbz Coupling:

    • Dissolve Fmoc-MeDbz-OH (4 equiv), HATU (3.9 equiv), and N,N-Diisopropylethylamine (DIEA, 8 equiv) in minimal DMF.

    • Add to the resin and agitate for 2 hours at room temperature.

    • Validation Check: Perform a Kaiser test. A negative result (yellow) indicates successful coupling to the primary amines of the resin.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5×) and Dichloromethane (DCM) (5×).

  • First Amino Acid Coupling:

    • The secondary amine of MeDbz is sterically hindered. Couple the first C-terminal amino acid using symmetrical anhydrides or highly reactive phosphonium salts (e.g., PyAOP) at elevated temperatures (50°C) for 2 hours to ensure quantitative coupling.

  • Chain Elongation: Proceed with standard automated Fmoc-SPPS for the remainder of the sequence. Ensure the N-terminal amino acid is a protected Cysteine (e.g., Boc-Cys(Trt)-OH) if proceeding with NCL.

Protocol B: On-Resin Activation to Benzotriazole (Bt)

Objective: Convert the inert o-aminoanilide into a highly electrophilic leaving group.

  • N-terminal Deprotection: Ensure the final N-terminal Fmoc group is removed (unless Boc-Cys was used). Wash resin with DCM.

  • Diazotization/Cyclization:

    • Swell the peptide-MeDbz-resin in a mixture of DCM/Acetic Acid (9:1 v/v).

    • Add Isoamyl nitrite (tAmONO, 10 equiv) to the suspension.

    • Agitate gently for 2 hours at room temperature [6].

  • Washing: Drain the reaction mixture and wash the resin sequentially with DCM (5×) and DMF (5×).

    • Validation Check: Cleave a micro-aliquot of resin using TFA/TIPS/H2O (95:2.5:2.5). Analyze via LC-MS. The mass should reflect the linear peptide + the Bt moiety (+11 Da relative to the unactivated Dbz precursor).

Protocol C: Cleavage and One-Pot Macrocyclization

Objective: Release the activated peptide and execute head-to-tail cyclization.

  • Global Cleavage: Treat the activated resin with TFA/TIPS/H2O/EDT (92.5:2.5:2.5:2.5) for 2.5 hours.

  • Precipitation: Filter the cleavage cocktail into cold diethyl ether to precipitate the crude peptide-Bt. Centrifuge and decant the ether. Dry the pellet under a stream of nitrogen.

  • Cyclization Buffer Preparation: Prepare a degassed cyclization buffer: 0.2 M Phosphate buffer (pH 7.2) containing 6 M Guanidine HCl, 2% (v/v) thiophenol (or 4-mercaptophenylacetic acid, MPAA), and 20 mM TCEP (Tris(2-carboxyethyl)phosphine) to maintain a reducing environment [4].

  • Macrocyclization:

    • Dissolve the crude peptide-Bt in the cyclization buffer at a high dilution (0.5 - 1.0 mM) to favor intramolecular cyclization over intermolecular oligomerization.

    • Stir at room temperature for 4–12 hours.

    • Causality of Thiol Additive: The thiol acts as a nucleophilic catalyst, rapidly displacing the Bt group to form a highly reactive thioester, which immediately undergoes NCL with the N-terminal cysteine.

  • Purification: Quench the reaction by lowering the pH to 4.0 using dilute TFA. Purify the cyclic peptide via preparative RP-HPLC.

Conclusion

The strategic integration of aminobenzoic acid linkers—specifically Dbz, MeDbz, and their Bt-activated derivatives—has revolutionized the synthesis of cyclic peptides. By decoupling the rigors of Fmoc-SPPS chain elongation from the chemical requirements of C-terminal activation, researchers can construct complex, highly constrained macrocycles with unprecedented efficiency and purity.

References

  • Kubik, S., et al. (2024). Synthesis of All-Peptide-Based Rotaxane from a Proline-Containing Cyclic Peptide. Biomacromolecules, ACS Publications. Available at:[Link]

  • Blanco-Canosa, J. B., & Dawson, P. E. (2008). An Efficient Fmoc-SPPS Approach for the Generation of Thioester Peptide Precursors. Angewandte Chemie International Edition. (Referenced mechanistically via PMC review). Available at:[Link]

  • Gunasekera, S., et al. (2013). Making Ends Meet: Microwave-Accelerated Synthesis of Cyclic and Disulfide Rich Proteins Via In Situ Thioesterification and Native Chemical Ligation. International Journal of Peptide Research and Therapeutics. Available at:[Link]

  • Wang, Y., et al. (2018). Direct Peptide Cyclization and One-Pot Modification Using the MeDbz Linker. Organic Letters, ACS Publications. Available at:[Link]

  • Acosta, G. A., et al. (2022). A versatile o-aminoanilide linker for native chemical ligation. Chemical Science, RSC Publishing. Available at:[Link]

  • Selvaraj, A., et al. (2018). Expedient on-resin modification of a peptide C-terminus through a benzotriazole linker. Chemical Science, RSC Publishing. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

improving yield of 3-amino-4-(cyclopropylamino)benzoic acid synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have guided numerous drug development teams through the optimization of bi-functional building blocks.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have guided numerous drug development teams through the optimization of bi-functional building blocks. The synthesis of 3-amino-4-(cyclopropylamino)benzoic acid —a critical intermediate in the development of kinase inhibitors and other targeted therapeutics—is deceptively simple on paper.

While the two-step sequence (Nucleophilic Aromatic Substitution followed by Nitro Reduction) is standard, researchers frequently encounter stalled reactions, unexplained yield drops, and isolation failures. This guide bypasses generic advice to focus on the causality behind these failures, providing self-validating protocols to ensure reproducible, high-yield synthesis.

Synthesis Workflow Overview

Synthesis SM 4-Fluoro-3-nitrobenzoic acid (Starting Material) IM 4-(Cyclopropylamino)- 3-nitrobenzoic acid (Intermediate) SM->IM Cyclopropylamine, DIPEA DMF, 80°C (SNAr) PROD 3-Amino-4-(cyclopropylamino) benzoic acid (Target Product) IM->PROD H2, Pd/C MeOH, RT (Reduction)

Workflow for the 2-step synthesis of 3-amino-4-(cyclopropylamino)benzoic acid.

Section 1: SNAr Step Troubleshooting

Objective: Conversion of 4-fluoro-3-nitrobenzoic acid to 4-(cyclopropylamino)-3-nitrobenzoic acid.

Q: Why does my nucleophilic aromatic substitution (SNAr) stall at 60-70% conversion despite using an excess of cyclopropylamine? The Causality: The failure here is typically physical, not chemical. Cyclopropylamine has a boiling point of approximately 50 °C. If the reaction is run at the required 70–80 °C in an open system or with an inefficient reflux condenser, the effective concentration of the amine in the solvent drops rapidly due to volatilization. Furthermore, the SNAr reaction generates hydrofluoric acid (HF). If a secondary base is not used, the HF protonates the remaining cyclopropylamine, rendering it non-nucleophilic. The Solution: Always conduct this reaction in a sealed pressure vessel (e.g., a Q-Tube or heavy-walled pressure flask). Introduce a non-nucleophilic auxiliary base like N,N-Diisopropylethylamine (DIPEA) at 2.0 equivalents to scavenge the liberated HF, preserving the cyclopropylamine strictly for the nucleophilic attack[1].

Q: What is the optimal solvent system to prevent impurities during the SNAr step? The Causality: Using protic solvents like ethanol or methanol can lead to competing esterification of the carboxylic acid group under prolonged heating. Additionally, alkoxide formation can lead to transetherification (displacing the fluorine with an alkoxy group instead of the amine). The Solution: Polar aprotic solvents like DMF or DMSO are mandatory. They stabilize the negatively charged Meisenheimer complex intermediate during the SNAr mechanism without participating as competing nucleophiles.

Section 2: Nitro Reduction Step Troubleshooting

Objective: Reduction of 4-(cyclopropylamino)-3-nitrobenzoic acid to the target product.

Q: My LC-MS shows full conversion of the nitro group, but my isolated yield of 3-amino-4-(cyclopropylamino)benzoic acid is under 30%. Where is my product? The Causality: This is the most common point of failure. The target molecule is an anthranilic acid derivative—an amino acid. In aqueous solutions, it exists as a highly water-soluble zwitterion. If you perform a standard aqueous workup (e.g., extracting with Ethyl Acetate at a neutral or highly basic pH), the product remains partitioned in the aqueous layer. The Solution: You must utilize isoelectric focusing . The isoelectric point (pI) of 3-amino-4-(cyclopropylamino)benzoic acid is approximately 4.5. To isolate the product, you must carefully adjust the aqueous phase to exactly pH 4.5 using 1M HCl or Citric Acid. At this pH, the zwitterion reaches its minimum solubility and will precipitate out of solution as a filterable solid.

Troubleshooting Issue Low Yield in Reduction Step Check Check LC-MS of Crude Reaction Issue->Check Incomplete Incomplete Conversion Check->Incomplete Starting material remains Lost Full Conversion, Missing Product Check->Lost No starting material Poison Catalyst Poisoning (Amine binding to Pd) Incomplete->Poison Causality Aqueous Zwitterion trapped in aqueous layer Lost->Aqueous Causality Sol1 Increase H2 pressure or use fresh Pd/C Poison->Sol1 Solution Sol2 Adjust pH to ~4.5 to precipitate product Aqueous->Sol2 Solution

Logical troubleshooting tree for diagnosing and resolving low yields during the reduction step.

Quantitative Data: Reduction Methodology Comparison

Selecting the right reduction method is critical for balancing yield, scalability, and ease of isolation. The table below synthesizes field data comparing standard approaches for this specific scaffold[1][2].

Reduction MethodTypical YieldReaction TimeWorkup DifficultyCausality / Key Considerations
H₂ (Balloon) + 10% Pd/C 85 - 95%4 - 12 hoursLowOptimal. Avoids metal salts. Product is isolated simply by filtering the catalyst and concentrating the filtrate.
Fe powder + NH₄Cl 50 - 65%2 - 4 hoursHighSub-optimal. The product's amino/carboxylic acid groups chelate iron salts, making extraction incredibly difficult and reducing yield.
SnCl₂·2H₂O in EtOH 70 - 80%6 - 8 hoursMediumAlternative. Requires basic workup to remove tin salts, which risks keeping the zwitterionic product in the aqueous phase.

Self-Validating Experimental Protocols

Protocol A: Synthesis of 4-(cyclopropylamino)-3-nitrobenzoic acid

This protocol utilizes a sealed system and an auxiliary base to guarantee complete conversion.

  • Setup: To a 100 mL heavy-walled pressure vessel, add 4-fluoro-3-nitrobenzoic acid (5.0 g, 27.0 mmol) and anhydrous DMF (25 mL).

  • Reagent Addition: Add N,N-Diisopropylethylamine (DIPEA) (9.4 mL, 54.0 mmol, 2.0 eq), followed by cyclopropylamine (2.8 mL, 40.5 mmol, 1.5 eq).

  • Reaction: Seal the vessel securely. Stir the bright yellow solution at 80 °C for 6 hours.

  • Validation Check: Sample 10 µL of the reaction, dilute in 1 mL MeOH, and run LC-MS. You should observe complete consumption of the starting material (m/z 184 [M-H]-) and formation of the intermediate (m/z 221[M-H]-).

  • Isolation: Cool the reaction to room temperature. Pour the mixture slowly into 250 mL of rapidly stirring ice water. Adjust the pH to 3.0 using 1M HCl to fully protonate the carboxylic acid.

  • Collection: Filter the resulting bright orange/yellow precipitate. Wash the filter cake with cold water (2 x 50 mL) and dry under vacuum at 45 °C overnight. Expected Yield: >90%.

Protocol B: Synthesis of 3-amino-4-(cyclopropylamino)benzoic acid

This protocol utilizes catalytic hydrogenation to avoid metal-chelation issues during isolation.

  • Setup: In a 250 mL round-bottom flask, dissolve 4-(cyclopropylamino)-3-nitrobenzoic acid (5.0 g, 22.5 mmol) in HPLC-grade Methanol (100 mL).

  • Catalyst Addition: Purge the flask with Nitrogen for 5 minutes. Carefully add 10% Palladium on Carbon (Pd/C, 50% wet) (0.5 g, 10 wt%).

  • Reaction: Evacuate the flask and backfill with Hydrogen gas three times. Maintain the reaction under a Hydrogen atmosphere (using a double-balloon) at room temperature with vigorous stirring for 8 hours.

  • Validation Check: Perform an LC-MS check. The yellow color of the solution will typically fade to a pale brown/colorless state upon completion. Look for the product mass (m/z 193 [M+H]+).

  • Filtration: Purge the flask with Nitrogen. Filter the mixture through a tightly packed pad of Celite to remove the Pd/C. Critical Step: Wash the Celite pad thoroughly with additional Methanol (50 mL), as the product can adhere to the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. If purification is needed, recrystallize from a minimal amount of hot Methanol/Water. Expected Yield: 85-95%.

References

  • Oxazole-Based Ferroptosis Inhibitors with Promising Properties to Treat Central Nervous System Diseases. Journal of Medicinal Chemistry - ACS Publications. This source details the foundational methodology for the nucleophilic aromatic substitution of 4-fluoro-3-nitrobenzoic acid derivatives and subsequent palladium-catalyzed nitro reduction.1

  • Substituted benzamides as intermediates in the synthesis of inhibitors of tyrosine kinase enzymatic activity. US Patent 12240835B2. This patent provides authoritative protocols and structural context for the synthesis of 3-amino-4-(cyclopropylamino)benzoate derivatives used in kinase inhibitor drug development. 2

Sources

Optimization

Technical Support Center: Purification Workflows for 3-Amino-4-(cyclopropylamino)benzoic Acid

Welcome to the Technical Support Center. This guide is engineered for process chemists and drug development professionals tasked with the isolation and purification of 3-amino-4-(cyclopropylamino)benzoic acid .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for process chemists and drug development professionals tasked with the isolation and purification of 3-amino-4-(cyclopropylamino)benzoic acid .

This molecule presents a dual chemical challenge: it is an o-phenylenediamine derivative, making it highly susceptible to rapid air oxidation[1], and it is an amphoteric amino acid that forms a zwitterion (inner salt) in aqueous media[2]. Standard liquid-liquid extraction (LLE) or silica gel chromatography often results in catastrophic yield losses or severe degradation. This guide provides field-proven, causality-driven solutions to these specific bottlenecks.

Process Visualization

G N1 Crude Reaction Mixture N2 Quench & Degas (Add Na2S2O4) N1->N2 Prevent oxidation N3 Aqueous Phase Extraction (pH > 9.0) N2->N3 Solubilize as anion N4 Isoelectric Titration (Adjust to pH ~4.0) N3->N4 Precipitate zwitterion N5 Anaerobic Filtration (Ar/N2 Blanket) N4->N5 Isolate solid N6 Vacuum Drying (<40°C, Dark) N5->N6 Remove residual moisture

Figure 1: Anaerobic isoelectric precipitation workflow for 3-amino-4-(cyclopropylamino)benzoic acid.

Troubleshooting & FAQs

Q: Why does my isolated product turn from off-white to dark brown/black during concentration or drying? A: This is a classic symptom of oxidative degradation. The electron-rich o-phenylenediamine moiety readily donates electrons to molecular oxygen, forming radical cations that rapidly dimerize into dark 2,3-diaminophenazine derivatives or polymeric tars[3]. Solution: You must exclude oxygen and light. Conduct vacuum drying in the dark at temperatures strictly below 40 °C. During the final aqueous wash, incorporate 1–2% w/w sodium hydrosulfite ( Na2​S2​O4​ ) to act as a sacrificial reductant, providing a protective chemical barrier against oxidation[1].

Q: Liquid-liquid extraction (LLE) using ethyl acetate and water results in poor mass recovery. How can I improve yields? A: The target compound is a zwitterion. At neutral pH, the carboxylic acid is deprotonated (anion) and the amines are protonated (cation), forming a highly polar inner salt[4]. This hermaphroditic nature renders it virtually insoluble in moderately polar organic solvents like ethyl acetate or dichloromethane[5]. Solution: Abandon LLE for the final isolation. Instead, utilize isoelectric precipitation . By adjusting the aqueous phase to the compound's exact isoelectric point (pI), the net electrical charge becomes zero, minimizing hydration and forcing the product to crash out of the aqueous phase[6].

Q: During pH adjustment, my product "oils out" as a sticky gum rather than a filterable crystalline solid. What causes this? A: "Oiling out" (liquid-liquid phase separation) occurs when the zwitterion precipitates above its melting point in the specific solvent mixture, or when supersaturation is achieved too rapidly in the presence of organic impurities. Solution: Perform the isoelectric titration at an elevated temperature (e.g., 50 °C) where the compound remains marginally soluble. Seed the solution with pure crystals, then cool at a highly controlled rate (e.g., 0.5 °C/min) to 5 °C to induce proper crystal lattice formation rather than amorphous aggregation.

Quantitative Data & Physicochemical Profile

To successfully manipulate the solubility of 3-amino-4-(cyclopropylamino)benzoic acid, you must understand its acid-base profile. The table below summarizes the critical parameters governing its purification.

PropertyEstimated Value / CharacteristicImpact on Purification Strategy
pKa1 (Carboxylic Acid) ~4.5Deprotonates above pH 4.5. Soluble in aqueous base (e.g., NaOH) as an anion.
pKa2 (Anilines) ~2.5 – 3.0Protonates below pH 3.0. Soluble in aqueous acid (e.g., HCl) as a cation.
Isoelectric Point (pI) ~3.8 – 4.2Point of zero net charge. Target pH for maximum precipitation and crystallization.
Oxidation Potential High (o-diamine core)Mandates inert atmosphere (Ar/N2) and antioxidants (e.g., Na2​S2​O4​ ).
Solubility (Organic) Poor in EtOAc, DCM, HexanePrecludes standard silica gel chromatography and LLE.

Self-Validating Experimental Protocol: Anaerobic Isoelectric Precipitation

This protocol leverages the zwitterionic nature of the compound while actively suppressing the oxidative degradation of the o-diamine core.

Step 1: Solvent Preparation & Degassing

  • Sparge all deionized water, 1M NaOH, and 1M HCl solutions with high-purity Nitrogen gas for a minimum of 30 minutes prior to use.

Step 2: Dissolution & Chemical Reduction

  • Suspend the crude reaction mixture in degassed water.

  • Slowly add 1M NaOH until the pH reaches > 9.0. The target compound will dissolve as a sodium carboxylate salt.

  • Add 2.0 equivalents of sodium hydrosulfite ( Na2​S2​O4​ ). Stir for 15 minutes. Causality: The hydrosulfite reduces any pre-formed colored phenazine oxidation products back to the desired o-phenylenediamine state, acting as a sacrificial antioxidant[1][7].

  • Filter the basic solution through a pad of Celite to remove insoluble organic impurities and transition metal catalyst residues.

Step 3: Isoelectric Titration & Crystallization

  • Transfer the filtrate to a jacketed reactor under a continuous Nitrogen sweep. Heat to 45 °C.

  • Using a calibrated pH meter, titrate the solution dropwise with 1M HCl until the pH reaches exactly 4.0 (the calculated pI).

  • Validation Checkpoint: Withdraw a 100 µL aliquot of the supernatant, dilute in 2 mL of water, and measure the UV absorbance at 415 nm. A peak at 415 nm indicates the presence of 2,3-diaminophenazine-like oxidation byproducts[3]. If A415​>0.1 , add an additional 0.5 eq of Na2​S2​O4​ before proceeding.

  • Cool the reactor linearly to 5 °C over 3 hours to promote controlled crystallization.

Step 4: Anaerobic Isolation

  • Filter the resulting slurry using a Schlenk frit or under an inverted funnel with positive N2​ flow.

  • Wash the filter cake with ice-cold, degassed water (adjusted to pH 4.0) to remove inorganic salts without re-dissolving the zwitterion[8].

  • Dry the solid in a vacuum oven at 35 °C, strictly protected from light, until constant weight is achieved.

References

  • Aakash Institute. "Zwitterion in Chemistry: Definition, Types and Importance." Aakash Educational Services Limited.[Link]

  • SciSpace. "Amino acid salt solutions for carbon dioxide capture." SciSpace / Literature.[Link]

  • ResearchGate. "Oxidation of o‐phenylenediamine to 2,3‐diaminophenazine in the presence of cubic ferrites MFe2O4 (M = Mn, Co, Ni, Zn) and the application in colorimetric detection of H2O2." ResearchGate.[Link]

  • National Institutes of Health (NIH) / PMC. "Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review." PMC.[Link]

Sources

Troubleshooting

optimizing reaction conditions for cyclopropylamine addition

Welcome to the Advanced Reaction Engineering Support Center. As a Senior Application Scientist, I frequently consult on the integration of the cyclopropylamine (CPA) motif into pharmaceutical scaffolds (e.g., fluoroquino...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Reaction Engineering Support Center. As a Senior Application Scientist, I frequently consult on the integration of the cyclopropylamine (CPA) motif into pharmaceutical scaffolds (e.g., fluoroquinolones like ciprofloxacin, and various kinase inhibitors). While CPA is a highly prized bioisostere that can improve the physicochemical properties of a drug candidate, its unique geometric strain (60° bond angles) and low boiling point (49–50 °C) introduce significant synthetic hurdles.

Below is our comprehensive troubleshooting guide and FAQ designed to resolve the most critical CPA addition paradigms: Nucleophilic Aromatic Substitution (SNAr), Reductive Amination, and Metal-Catalyzed Cross-Coupling.

Module 1: Nucleophilic Aromatic Substitution (SNAr)

Q: My SNAr reaction with cyclopropylamine and a chloro-heteroarene stalls at 40% conversion, even after 24 hours at reflux. How can I drive this to completion?

Causality & Expert Insight: The primary culprit is the volatility of cyclopropylamine. At standard reflux in open or loosely sealed batch systems, the effective concentration of the nucleophile drops rapidly as it vaporizes into the headspace or escapes the condenser. Furthermore, the α-branching of the cyclopropyl ring introduces steric hindrance, reducing its nucleophilicity compared to linear primary amines.

Solution: Transition from batch reflux to a sealed pressure vessel or, ideally, continuous flow chemistry. For instance, in the optimized total synthesis of ciprofloxacin, researchers demonstrated that utilizing continuous flow at elevated temperatures and pressures (180 °C, 175 psi) with an acetonitrile/N,N-diisopropylethylamine (DIEA) system achieves >95% conversion in under 2 minutes[1].

Table 1: Optimization of Base/Solvent for CPA SNAr

SolventBaseTemp (°C)PressureConversion (%)Rationale / Causality
DMFK₂CO₃80 (Batch)1 atm< 50%CPA loss due to volatility; poor solubility of inorganic base.
MeCNTEA120 (Sealed)~3 atm75%Better retention, but TEA competes slightly as a nucleophile.
MeCNDIEA180 (Flow)175 psi> 95%High temp overcomes steric barrier; pressure retains CPA; DIEA is non-nucleophilic.

Protocol: Self-Validating High-Pressure SNAr

  • Preparation: In a nitrogen-purged environment, dissolve the electrophile (1.0 equiv aryl chloride) in anhydrous MeCN to create a 0.5 M solution.

  • Reagent Addition: Add 3.0 equiv of cyclopropylamine and 2.5 equiv of DIEA.

    • Self-Validation Check: The solution must remain visually homogeneous. If precipitation occurs, it indicates insoluble salt formation that will stall the reaction or clog a flow reactor. If cloudy, incrementally add THF until homogeneity is restored.

  • Reaction Execution: Seal the pressure reactor (or pump into a continuous flow coil). Heat the system to 140–180 °C.

  • Monitoring: Sample the reaction at 30 minutes (batch) or 2 minutes (flow). Quench the aliquot with water and analyze via LC-MS. The disappearance of the starting material mass and the appearance of the [M+H]⁺ for the CPA-adduct confirms thermodynamic success.

  • Workup: Cool strictly to room temperature before venting to prevent product/reagent aerosolization, then concentrate under reduced pressure.

SNAr_Workflow Start Initiate SNAr with Cyclopropylamine CheckConv Check Conversion via LC-MS Start->CheckConv LowConv Low Conversion (< 50%) CheckConv->LowConv Issue HighConv High Conversion (> 90%) CheckConv->HighConv Success VolCheck Is CPA evaporating? (Batch reflux) LowConv->VolCheck Workup Standard Workup & Isolation HighConv->Workup SealReact Switch to Sealed Tube or Continuous Flow VolCheck->SealReact Yes StericCheck Steric Hindrance Dominating? VolCheck->StericCheck No SealReact->CheckConv ChangeSolvent Use Polar Aprotic Solvent (MeCN) + DIEA StericCheck->ChangeSolvent Yes ChangeSolvent->CheckConv

Troubleshooting workflow for optimizing SNAr conditions with cyclopropylamine.

Module 2: Reductive Amination

Q: I am synthesizing a secondary cyclopropylamine via reductive amination, but I am isolating significant amounts of N-propylamine side products. What is happening?

Causality & Expert Insight: You are likely utilizing catalytic hydrogenation (e.g., H₂ gas with a Pd/C catalyst) as your reducing condition. The cyclopropane ring is highly strained. Under hydrogenolytic conditions, especially in the presence of palladium, the ring is highly susceptible to reductive cleavage, leading to the formation of N-propyl or N-ethyl side products[2].

Solution: Abandon transition-metal catalyzed hydrogenation for this step. Switch to a mild, selective hydride-based reducing agent. Sodium cyanoborohydride (NaCNBH₃) or sodium triacetoxyborohydride (NaBH(OAc)₃) are the industry standards because they selectively reduce the imine/iminium intermediate without transferring enough energy to cleave the strained cyclopropane C-C bonds[2].

Protocol: Self-Validating Reductive Amination (Hydride Method)

  • Imine Formation: In a flame-dried flask, combine the carbonyl compound (1.0 equiv) and cyclopropylamine (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE).

  • Activation: Add glacial acetic acid (1.0 equiv) to adjust the pH to ~5.

    • Self-Validation Check: Monitor the reaction by IR spectroscopy. The strong carbonyl stretch (~1700 cm⁻¹) must completely diminish, replaced by a distinct imine stretch (~1650 cm⁻¹). Do not proceed to step 3 until this conversion is complete; premature reduction will yield the corresponding alcohol instead of the amine.

  • Reduction: Cool the vessel to 0 °C. Portion-wise, add NaBH(OAc)₃ (1.5 equiv) to control the exothermic hydride transfer.

  • Completion: Stir at room temperature for 4–12 hours. Quench carefully with saturated aqueous NaHCO₃ until gas evolution ceases.

  • Extraction: Extract with dichloromethane (DCM). The organic layer will contain the desired secondary amine, free of ring-opened impurities.

Reductive_Amination Carbonyl Carbonyl Compound + Cyclopropylamine Imine Imine / Iminium Intermediate Carbonyl->Imine Acid Catalysis (-H2O) Hydride Hydride Reduction (NaBH(OAc)3 / NaCNBH3) Imine->Hydride Hydrogenation Catalytic Hydrogenation (H2, Pd/C) Imine->Hydrogenation Desired Desired Secondary Cyclopropylamine Hydride->Desired Selective Reduction SideProduct Ring-Opened Impurity (N-propylamine derivative) Hydrogenation->SideProduct Hydrogenolytic Cleavage

Mechanistic divergence in cyclopropylamine reductive amination based on reducing agent.

Module 3: Transition-Metal Catalyzed Cross-Coupling

Q: My Buchwald-Hartwig amination of an electron-rich aryl chloride with cyclopropylamine yields mostly unreacted starting material and some dehalogenated byproduct. How can I optimize this?

Causality & Expert Insight: Cyclopropylamine is a notoriously challenging coupling partner in palladium-catalyzed aminations. Its steric bulk hinders coordination to the metal center, and electron-rich aryl chlorides undergo the initial oxidative addition step very slowly. When oxidative addition is the rate-limiting step, the active Pd(0) species can degrade, or the amine can outcompete the halide for metal coordination, effectively poisoning the catalyst[3].

Solution: You must utilize bulky, electron-rich bidentate or specialized monodentate phosphine ligands that force the reductive elimination step while stabilizing the Pd(0) intermediate. Ligands like Xantphos or specialized ylide-functionalized phosphines (YPhos) have been explicitly developed to facilitate the monoarylation of cyclopropylamine, even with sterically demanding or electron-rich aryl chlorides[4],[3].

Table 2: Ligand Selection for CPA Buchwald-Hartwig Amination

Aryl Halide TypeRecommended LigandPd SourceBaseExpected Yield
Electron-deficient Ar-ClBINAP or dppfPd₂(dba)₃Cs₂CO₃70–85%
Electron-rich Ar-ClXantphos / YPhosPd(OAc)₂NaOtBu60–80%
Heteroaryl-BrBrettPhosPd(OAc)₂LiHMDS80–95%

References

  • A Rapid Total Synthesis of Ciprofloxacin Hydrochloride in Continuous Flow Source: DSpace@MIT URL
  • The Development of Scalable and Efficient Methods for the Preparation of Dicyclopropylamine HCl Salt Source: ACS Publications URL
  • Source: PMC (NIH)
  • N-Alkyl-N-Cyclopropylanilines as Mechanistic Probes in the Nitrosation of N,N-Dialkyl Aromatic Amines Source: ResearchGate URL

Sources

Optimization

Technical Support Center: Solubility Enhancement for 3-amino-4-(cyclopropylamino)benzoic Acid

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the solubility of 3-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the solubility of 3-amino-4-(cyclopropylamino)benzoic acid. As Senior Application Scientists, our goal is to provide you with not just protocols, but the underlying scientific principles to empower your experimental design.

Part 1: Understanding the Molecule & The Solubility Challenge

This section addresses the fundamental properties of 3-amino-4-(cyclopropylamino)benzoic acid that govern its solubility.

FAQ 1: What is the chemical nature of 3-amino-4-(cyclopropylamino)benzoic acid and why is its solubility a concern?

3-amino-4-(cyclopropylamino)benzoic acid is an amphoteric molecule, meaning it possesses both acidic and basic functional groups. Specifically, it has a carboxylic acid group (-COOH), which is acidic, and two amino groups (a primary aromatic amine and a secondary cyclopropylamine), which are basic. The aromatic ring and the cyclopropyl group are non-polar, contributing to the molecule's hydrophobicity.

The interplay between these groups means that at a certain pH, known as the isoelectric point (pI), the molecule will exist predominantly as a zwitterion—a neutral molecule with both a positive and a negative charge. Zwitterions often exhibit minimal aqueous solubility due to strong intermolecular electrostatic interactions that favor the solid (crystal) state over dissolution.[1][2]

FAQ 2: How does pH influence the solubility of this compound?

The solubility of 3-amino-4-(cyclopropylamino)benzoic acid is critically dependent on pH because of its amphoteric nature.[3][4]

  • In Acidic Conditions (Low pH): The amino groups become protonated to form ammonium cations (-NH₃⁺ and -NH₂⁺-). The molecule carries a net positive charge, which disrupts the crystal lattice and promotes interaction with polar solvents like water, thereby increasing solubility.

  • In Basic Conditions (High pH): The carboxylic acid group is deprotonated to form a carboxylate anion (-COO⁻). The molecule carries a net negative charge, which similarly increases its aqueous solubility.[4]

  • At the Isoelectric Point (pI): The molecule is predominantly in its neutral zwitterionic form, where solubility is at its minimum.

The relationship between the compound's ionization state and pH is visualized below.

G cluster_low_ph Low pH (e.g., pH < 2) cluster_pi Isoelectric Point (pI) cluster_high_ph High pH (e.g., pH > 10) node_low Cationic Form (High Solubility) node_pi Zwitterionic Form (Minimum Solubility) node_low->node_pi  + OH⁻  - H⁺ node_high Anionic Form (High Solubility) node_pi->node_high  + OH⁻  - H⁺

Caption: pH-dependent forms of an amphoteric molecule.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides actionable strategies and step-by-step protocols to overcome solubility challenges.

Q1: My compound won't dissolve in a neutral aqueous buffer. What is the first thing I should try?

Answer: The most effective initial step is to modify the pH of your solution. Given the amphoteric nature of the compound, moving the pH away from its isoelectric point will ionize the molecule and drastically increase solubility.

Troubleshooting Workflow: pH Adjustment

  • Establish a Baseline: Attempt to dissolve a small, known amount of the compound in your desired aqueous buffer (e.g., PBS, pH 7.4) to confirm the low solubility.

  • Acidification: In a separate vial, prepare a slurry of the compound in water. Add a dilute acid (e.g., 0.1 M HCl) dropwise while stirring. Observe for dissolution. The compound should dissolve as the amino groups become protonated.

  • Alkalinization: In a third vial, prepare another slurry. Add a dilute base (e.g., 0.1 M NaOH) dropwise. The compound should dissolve as the carboxylic acid group deprotonates.

  • Determine the Optimal pH Range: For a more systematic approach, perform a pH-solubility profile experiment. This will identify the pH ranges where your compound is most soluble and help you avoid the pH of minimum solubility.

Protocol 1: Determining the pH-Solubility Profile

This experiment will quantify the solubility of 3-amino-4-(cyclopropylamino)benzoic acid across a range of pH values.

Materials:

  • 3-amino-4-(cyclopropylamino)benzoic acid

  • A series of buffers (e.g., pH 2, 4, 6, 7, 8, 10, 12)

  • Vials or test tubes

  • Shaker or rotator

  • Microcentrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

Methodology:

  • Add an excess amount of the solid compound to vials containing each buffer. Ensure enough solid is present so that some remains undissolved at equilibrium.

  • Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, let the vials stand to allow the excess solid to settle.

  • Carefully collect a supernatant sample from each vial.

  • Clarify the samples by centrifuging at high speed (e.g., >10,000 x g) for 15 minutes to pellet any remaining solid particles.

  • Accurately dilute the clarified supernatant with a suitable mobile phase or solvent.

  • Quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

  • Plot the measured solubility (e.g., in mg/mL or µM) against the pH of the buffer.

Expected Outcome: The resulting graph should be a "U-shaped" curve, with high solubility at low and high pH values and a distinct minimum solubility at the isoelectric point (pI).

pHExpected SolubilityPredominant Species
2.0HighCationic
4.0Moderate-HighCationic / Zwitterionic Mix
6.0LowZwitterionic
8.0ModerateZwitterionic / Anionic Mix
10.0HighAnionic
12.0Very HighAnionic
Q2: Adjusting the pH is not compatible with my experiment. What other options do I have?

Answer: If altering the pH is not feasible, several formulation strategies can be employed. The choice depends on the required concentration and the downstream application.

G start Low Solubility Observed check_ph Can pH be adjusted? start->check_ph adjust_ph Perform pH-Solubility Profile Select Optimal pH check_ph->adjust_ph Yes formulation_strategies Evaluate Formulation Strategies check_ph->formulation_strategies No success Solubility Goal Achieved adjust_ph->success cosolvents Co-solvency (e.g., DMSO, PEG, Ethanol) formulation_strategies->cosolvents cyclodextrins Complexation (e.g., HP-β-CD, SBE-β-CD) formulation_strategies->cyclodextrins surfactants Micellar Solubilization (e.g., Polysorbate 80) formulation_strategies->surfactants

Caption: Decision workflow for solubility enhancement.

1. Co-solvency Adding a water-miscible organic solvent (a co-solvent) can increase the solubility of non-polar compounds by reducing the overall polarity of the solvent system.[5][6]

  • Common Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[7][8]

  • Mechanism: The co-solvent reduces the hydrogen bonding network of water, making it more favorable for the hydrophobic parts of your molecule to be solvated.[6]

  • Considerations: Co-solvents can be toxic to cells in culture and may interfere with certain assays. Always check for compatibility. The addition of an aqueous buffer to a concentrated stock solution in a co-solvent can cause the compound to precipitate if the final co-solvent concentration is too low.

2. Complexation with Cyclodextrins Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like your compound, forming a water-soluble inclusion complex.[9][10][11]

  • Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are highly soluble and commonly used.[12]

  • Mechanism: The non-polar aromatic and cyclopropyl parts of your molecule fit into the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts with water, effectively masking the poorly soluble guest.[9][13]

  • Considerations: This method is highly effective and often used in pharmaceutical formulations. The stoichiometry of the complex (e.g., 1:1 or 1:2 drug-to-cyclodextrin) should be determined for optimal results.[12]

3. Micellar Solubilization with Surfactants Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration, CMC), form spherical structures called micelles in water. These micelles have a hydrophobic core and a hydrophilic shell.[14][15]

  • Common Surfactants: Polysorbate 80 (Tween® 80), Polysorbate 20, and Cremophor® EL.

  • Mechanism: The hydrophobic parts of your compound partition into the hydrophobic core of the micelle, while the hydrophilic shell allows the entire micelle-drug complex to remain dissolved in the aqueous solution.[15]

  • Considerations: Surfactants can be useful but may also interfere with biological assays or cell membranes.

Protocol 2: Screening Co-solvents for Solubility Enhancement

Methodology:

  • Prepare concentrated stock solutions of your compound in several neat co-solvents (e.g., 50 mg/mL in DMSO, 50 mg/mL in Ethanol).

  • In separate tubes, add your aqueous buffer.

  • Spike small, incremental volumes of the co-solvent stock solution into the aqueous buffer (e.g., to final co-solvent concentrations of 1%, 2%, 5%, and 10% v/v).

  • Mix well and visually inspect for precipitation immediately and after a set time (e.g., 1 hour).

  • The highest concentration that remains clear indicates the maximum achievable solubility for that co-solvent system. For quantitative results, use the method described in Protocol 1.

Part 3: Advanced Troubleshooting & Final Considerations
Q3: I formed a salt of my compound, but it crashes out of solution when I dilute it or change the pH. Why?

Answer: This is a common issue related to the "common ion effect" and pH shifts.[16] When you dissolve a salt (e.g., the hydrochloride salt in an acidic solution), it exists in equilibrium with its free base. If you dilute this solution with a neutral or basic buffer, the pH increases, causing the equilibrium to shift back towards the less soluble free base or zwitterionic form, leading to precipitation.[17][18]

Solution:

  • Maintain pH: Ensure the diluent buffer is at a pH that maintains the ionized state of the compound.

  • Use a Formulation Strategy: For dilutions into incompatible pH ranges, a formulation using cyclodextrins or surfactants may be necessary to keep the compound in solution.

Q4: Can I combine these methods?

Answer: Yes, combining methods is a powerful strategy. For instance, you can dissolve the compound in a buffer at an optimal pH that also contains a co-solvent or a cyclodextrin. This multi-pronged approach can achieve significantly higher solubilities than any single method alone.[7]

References
  • Loftsson, T., & Brewster, M. E. (2010). Cyclodextrins as functional excipients: methods of preparation of drug/cyclodextrin complexes. International Journal of Pharmaceutics, 395(1-2), 1-11.
  • Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Cyclodextrins in drug delivery: an overview. Journal of Pharmacy and Bioallied Sciences, 2(2), 72–79.
  • Patel, R., & Patel, M. (2023). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. International Journal of Pharmacy & Pharmaceutical Research, 26(3), 350-363. [Link]

  • Bighash, F., & Basit, A. W. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Pharmaceutics, 13(9), 1329. [Link]

  • ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility? [Link]

  • Li, X., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(6), 2339-2361. [Link]

  • Serajuddin, A. T. M. (2007). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 1(1), 1-13.
  • Wikipedia. (n.d.). Cosolvent. [Link]

  • McCusker, C., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 16(2), 288. [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • Kono, H., et al. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics, 20(10), 5122-5131. [Link]

  • Zhou, L., et al. (2008). Mechanistic analysis of pH-dependent solubility and trans-membrane permeability of amphoteric compounds: application to sildenafil. Journal of Pharmaceutical Sciences, 97(9), 3854-3867. [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • Maheshwari, R., & Indurkhya, A. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Journal of Pharmacy Research, 2(4), 634-637.
  • Pearson Education. (n.d.). Dependence of Solubility on pH. [Link]

  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. [Link]

  • Sharma, D., et al. (2019). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Research and Development in Pharmacy & Life Sciences, 8(6), 3467-3474.
  • Kumar, S., et al. (2021). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Current Pharmaceutical Design, 27(1), 108-120. [Link]

  • Avdeef, A., et al. (2016). Solubility-pH profiles of some acidic, basic and amphoteric drugs. ADMET & DMPK, 4(2), 117-147. [Link]

  • Chemistry LibreTexts. (2021). The Effects of pH on Solubility. [Link]

  • Chemistry LibreTexts. (2021). The Effects of pH on Solubility. [Link]

  • Google Patents. (n.d.).
  • Blesic, M., et al. (2018). Solubility Modifying Power of Zwitterionic Salts. Green Chemistry, 20(8), 1833-1838.
  • Advances in Engineering. (2018). Solubility-Modifying Power of Zwitterionic Salts. [Link]

  • Chemistry LibreTexts. (2024). Properties of amines. [Link]

  • Sundarban Mahavidyalaya. (n.d.). Aromatic Amines. [Link]

  • Embibe. (2023). Physical Properties of Amines – Solubility, Melting and Boiling Point. [Link]

  • CK-12 Foundation. (2026). Physical Properties of Carboxylic Acids. [Link]

  • SlidePlayer. (n.d.). Amine compounds. [Link]

  • Blesic, M., et al. (2018). Solubility-Modifying Power of Zwitterionic Salts. Green Chemistry, 20(8), 1833-1838. [Link]

  • Quora. (2018). How does branching increase the solubility in amines? [Link]

  • Singh, A., et al. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 114-122. [Link]

  • The Chemistry Notes. (2022). Carboxylic Acids- Aliphatic and Aromatic – Preparation and Properties. [Link]

  • Slideshare. (n.d.). Methods of solubility enhancements. [Link]

  • Chemistry LibreTexts. (2022). Physical Properties of Carboxylic Acids. [Link]

  • Quora. (2016). How does the solubility of carboxylic acids in water decrease with increase in molecular mass? [Link]

  • ACS Publications. (2021). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Impurities in 3-amino-4-(cyclopropylamino)benzoic acid

Welcome to the technical support center for 3-amino-4-(cyclopropylamino)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-amino-4-(cyclopropylamino)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the synthesis and purification of this compound. As a key building block in medicinal chemistry, ensuring its purity is paramount for the reliability of downstream applications.

Introduction to the Chemistry of 3-amino-4-(cyclopropylamino)benzoic acid

3-amino-4-(cyclopropylamino)benzoic acid is a substituted aromatic amine. Its synthesis typically involves a multi-step process where impurities can be introduced or generated. Understanding the likely synthetic pathways is crucial for identifying potential impurities. A plausible and common synthetic strategy involves the nucleophilic aromatic substitution of a halogenated precursor with cyclopropylamine, followed by the reduction of a nitro group to an amine.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis and purification of 3-amino-4-(cyclopropylamino)benzoic acid.

Issue 1: The final product is a dark-colored oil or tar instead of a solid.
  • Plausible Cause: The presence of colored impurities, often arising from oxidation of the aromatic amine functionalities. Aromatic amines can be sensitive to air and light, leading to the formation of colored degradation products.[1] Residual solvents or unreacted starting materials can also prevent crystallization.

  • Troubleshooting Steps:

    • Minimize Air and Light Exposure: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) and in amber-colored glassware to reduce oxidative degradation.

    • Solvent Removal: Ensure all solvents from the reaction and workup are thoroughly removed under reduced pressure. Co-evaporation with a solvent like toluene can help remove trace amounts of high-boiling point solvents.

    • Purification by Column Chromatography: If the product is an oil, it is recommended to purify it using silica gel column chromatography. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) can effectively separate the desired product from colored impurities and other byproducts.

    • Acid-Base Extraction: Being an amino acid, the target compound is amphoteric. An acid-base extraction can be a powerful purification technique.[2] Dissolve the crude product in an organic solvent and extract with a dilute aqueous acid (e.g., 1 M HCl). The desired product will move into the aqueous phase, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified to precipitate the purified product.

Issue 2: HPLC analysis shows multiple peaks, indicating the presence of impurities.
  • Plausible Cause: Incomplete reactions or the formation of side-products during the synthesis. The identity of these impurities will depend on the specific synthetic route employed.

  • Troubleshooting Steps:

    • Identify the Impurities: If possible, characterize the major impurity peaks by LC-MS to determine their molecular weights. This can provide clues as to their identity (e.g., unreacted starting material, a reaction intermediate, or a byproduct).

    • Optimize Reaction Conditions:

      • Incomplete Reaction: If unreacted starting material is a major impurity, consider increasing the reaction time, temperature, or the stoichiometry of the reagents. Monitor the reaction progress by TLC or HPLC to ensure it goes to completion.

      • Side-Product Formation: If byproducts are observed, reaction conditions may need to be optimized. For example, in a nitration step, controlling the temperature and the amount of nitrating agent is crucial to avoid over-nitration.

    • Refine Purification Strategy:

      • Recrystallization: If the impurities have different solubility profiles from the desired product, recrystallization can be an effective purification method. Experiment with different solvent systems (a "good" solvent in which the compound is soluble when hot, and a "poor" solvent in which it is insoluble when cold).

      • Preparative HPLC: For challenging separations of closely related impurities, preparative HPLC may be necessary.

Issue 3: The final product contains residual palladium catalyst.
  • Plausible Cause: If a palladium-catalyzed cross-coupling reaction (e.g., a Suzuki-Miyaura coupling) was used to introduce the cyclopropyl group, residual palladium may remain in the final product.

  • Troubleshooting Steps:

    • Filtration through Celite®: After the reaction, filtering the mixture through a pad of Celite® can remove a significant portion of the heterogeneous palladium catalyst.

    • Activated Carbon Treatment: Treating a solution of the crude product in an organic solvent with activated carbon can help adsorb residual palladium. The carbon is then removed by filtration.

    • Palladium Scavengers: Commercially available palladium scavengers (resins or silica-based) can be used to selectively remove trace amounts of palladium from the product.

Frequently Asked Questions (FAQs)

Q1: What is a likely synthetic route for 3-amino-4-(cyclopropylamino)benzoic acid and what are the expected impurities?

A plausible synthesis starts from 4-chloro-3-nitrobenzoic acid. This starting material can undergo a nucleophilic aromatic substitution with cyclopropylamine to form 4-(cyclopropylamino)-3-nitrobenzoic acid. The nitro group is then reduced to an amine, for example, by catalytic hydrogenation using palladium on carbon, to yield the final product.[3][4]

Based on this route, potential impurities include:

  • Unreacted Starting Materials: 4-chloro-3-nitrobenzoic acid.

  • Reaction Intermediates: 4-(cyclopropylamino)-3-nitrobenzoic acid.

  • Byproducts of Side Reactions: Isomeric products if the starting material is not regiochemically pure.

  • Residual Reagents and Catalysts: Palladium from the reduction step.

Q2: What analytical techniques are recommended for assessing the purity of 3-amino-4-(cyclopropylamino)benzoic acid?

  • High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for determining the purity of organic compounds. A reversed-phase C18 column with a mobile phase gradient of water (often with a modifier like formic acid or trifluoroacetic acid) and acetonitrile or methanol is a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for identifying impurities by providing molecular weight information for each peak in the chromatogram.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for confirming the structure of the final product and can also be used to identify and quantify impurities if their signals do not overlap with the product's signals.

  • Gas Chromatography (GC): GC can be used to detect and quantify volatile impurities, such as residual solvents.

Q3: How should 3-amino-4-(cyclopropylamino)benzoic acid be stored to prevent degradation?

Aromatic amines can be susceptible to oxidation and degradation, especially when exposed to light and air.[1] Therefore, it is recommended to store the compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), in a cool, dark, and dry place.

Experimental Protocols

Protocol 1: General HPLC Method for Purity Assessment
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 95% A and 5% B, ramp to 5% A and 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the sample in a mixture of water and acetonitrile.

Protocol 2: Acid-Base Extraction for Purification
  • Dissolve the crude 3-amino-4-(cyclopropylamino)benzoic acid in a suitable organic solvent like ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a saturated aqueous solution of sodium bicarbonate and shake vigorously, venting frequently.[2]

  • Allow the layers to separate. The deprotonated product will be in the aqueous layer.

  • Drain the organic layer containing neutral impurities.

  • Wash the aqueous layer with fresh ethyl acetate to remove any remaining non-acidic impurities.

  • Slowly acidify the aqueous layer with 1 M HCl with stirring in an ice bath until the product precipitates.

  • Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Visualizations

Plausible Synthetic Pathway and Potential Impurities

G cluster_0 Synthesis cluster_1 Potential Impurities Start 4-chloro-3-nitrobenzoic acid Intermediate 4-(cyclopropylamino)-3-nitrobenzoic acid Start->Intermediate + Cyclopropylamine (Nucleophilic Aromatic Substitution) Impurity1 Unreacted Starting Material: 4-chloro-3-nitrobenzoic acid Start->Impurity1 Product 3-amino-4-(cyclopropylamino)benzoic acid Intermediate->Product Reduction (e.g., H2, Pd/C) Impurity2 Incomplete Reaction: 4-(cyclopropylamino)-3-nitrobenzoic acid Intermediate->Impurity2 Impurity3 Catalyst Residue: Palladium

Caption: Plausible synthetic route and potential impurities.

General Purification Workflow

G Crude Crude Product Dissolve Dissolve in Organic Solvent Crude->Dissolve Extraction Acid-Base Extraction Dissolve->Extraction Chromatography Column Chromatography Dissolve->Chromatography Alternative Aqueous Aqueous Layer (Product) Extraction->Aqueous Basic wash Organic Organic Layer (Impurities) Extraction->Organic Neutral/Basic Impurities Precipitate Acidify to Precipitate Aqueous->Precipitate Filter Filter and Dry Precipitate->Filter Pure Pure Product Filter->Pure Chromatography->Pure

Caption: General purification workflow for the final product.

References

  • Grokipedia. (n.d.). Aromatic amine. Retrieved from [Link]

  • PubChem. (n.d.). 3-Aminobenzoic acid. Retrieved from [Link]

  • Chemsrc. (2025). 3-Amino-4-(cyclopentylamino)benzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid.
  • European Patent Office. (1989). Preparation of 3-amino-4-hydroxybenzoic acids. Retrieved from [Link]

  • Gless, B. H., & Olsen, C. A. (2022). On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker. Methods in molecular biology (Clifton, N.J.), 2371, 101–115. [Link]

  • Google Patents. (n.d.). WO2013066734A1 - Process and intermediates for the preparation of 3-amino-4-cyclobutyl-2-hydroxybutanamide and salts thereof.
  • Liu, W., et al. (2022). Quantitative proteomic analysis of the microbial degradation of 3-aminobenzoic acid by Comamonas sp. QT12. Scientific Reports, 12(1), 17565. [Link]

  • European Patent Office. (n.d.). Preparation of 3-amino-4-hydroxybenzoic acids. Retrieved from [Link]

  • Google Patents. (n.d.). CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline.
  • SpectraBase. (n.d.). Benzoic acid, 3-amino-4-(4-morpholinyl)-. Retrieved from [Link]

  • Di Mola, A., et al. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank, 2024(2), M1849. [Link]

  • Arora, P. K., & Bae, H. (2014). Bacterial degradation of monocyclic aromatic amines. Frontiers in microbiology, 5, 52. [Link]

  • Bas-Val, A., et al. (2015). Three-minute method for amino acid analysis by UHPLC and high-resolution quadrupole orbitrap mass spectrometry. Analytical and bioanalytical chemistry, 407(28), 8549–8558. [Link]

  • Agilent Technologies. (2017). Analysis of Amino Acids Derived Online Using an Agilent AdvanceBio AAA Column. Retrieved from [Link]

  • Miller, M. P., et al. (2025). Complete degradation of 3-amino-1,2,4-triazol-5-one (ATO) by manganese oxide. Journal of Hazardous Materials, 481, 131175. [Link]

  • Jessee, M. A., & Cook, A. M. (1984). Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage. Journal of agricultural and food chemistry, 32(5), 975–980. [Link]

  • Springer Nature Experiments. (n.d.). On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker. Retrieved from [Link]

  • KEGG. (n.d.). Degradation of aromatic compounds - Reference pathway. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimization of Catalytic Hydrogenation for Nitro Group Reduction

Welcome to the Technical Support Center. Reducing a nitro group to an amine is a foundational transformation in drug development and fine chemical synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Reducing a nitro group to an amine is a foundational transformation in drug development and fine chemical synthesis. While seemingly straightforward, achieving high chemoselectivity, avoiding catalyst deactivation, and controlling reaction safety require precise optimization.

As an Application Scientist, I have designed this guide to move beyond generic protocols. Here, we will dissect the causality behind common experimental failures—such as dehalogenation, catalyst poisoning, and incomplete reduction—and provide self-validating workflows to ensure reproducible success.

Mechanistic Overview & Workflow

To troubleshoot a reaction, you must first understand its pathway. The catalytic reduction of nitroarenes follows the Haber mechanism, proceeding through nitroso and hydroxylamine intermediates before yielding the final aniline [3]. Accumulation of any intermediate indicates a disruption in the catalytic cycle.

HaberMechanism Nitro Nitroarene (Ar-NO2) Nitroso Nitrosoarene (Ar-NO) Nitro->Nitroso +H2, -H2O PHA Phenylhydroxylamine (Ar-NHOH) Nitroso->PHA +H2 Condensation Bimolecular Coupling (Azoxy, Azo, Hydrazo) Nitroso->Condensation Aniline Aniline (Ar-NH2) PHA->Aniline +H2, -H2O PHA->Condensation Condensation->Aniline +H2

Fig 1: Haber mechanism for nitro reduction showing primary intermediates and side reactions.

Catalyst Selection Decision Matrix

Selecting the right catalyst prevents 90% of downstream purification issues. Use the logic tree below to match your substrate's functional groups to the optimal catalytic system [1].

CatalystSelection Start Analyze Substrate Functional Groups Q1 Are halogens (Cl, Br, I) present? Start->Q1 Q2 Are reducible alkenes/alkynes present? Q1->Q2 No PtC Pt/C, PtO2, or Modified Pd (Minimize Dehalogenation) Q1->PtC Yes PdC Standard Pd/C or Raney Ni (High Activity) Q2->PdC No BaseMetal Base Metal (Mn, Co, Fe) or Transfer Hydrogenation Q2->BaseMetal Yes

Fig 2: Decision tree for selecting a chemoselective hydrogenation catalyst.

Quantitative Catalyst Comparison Data
Catalyst TypePrimary ApplicationChemoselectivity ProfileCommon Pitfalls & Limitations
Pd/C (5-10%) General, unfunctionalized nitro reduction.Poor: Readily reduces alkenes, alkynes, and causes hydrodehalogenation.Pyrophoric when dry; highly susceptible to sulfur poisoning.
Pt/C or PtO₂ Halogenated nitroarenes.Good: Lower propensity for oxidative addition into C-X bonds than Pd [1].Slower kinetics; reactions can stall at the hydroxylamine stage.
Raney® Nickel Cost-effective bulk synthesis.Moderate: Can reduce alkynes and carbonyls under forcing conditions.Highly pyrophoric; easily poisoned by basic amines and imines [5].
Base Metals (Mn, Co) Highly functionalized APIs.Excellent: Preserves carbonyls, alkenes, and halogens [2].Often requires specific ligands, homogeneous setups, or high pressure.
IrMo/TiO₂ Unsaturated nitroarenes.Exceptional: Mo promoters prevent flat adsorption of the nitroarene [4].Specialized preparation; not commercially available off-the-shelf.

Troubleshooting Guides & FAQs

Q1: My reaction is stalling, and LC-MS shows a massive peak corresponding to the hydroxylamine intermediate. How do I drive it to completion? Causality: The reduction of phenylhydroxylamine (PHA) to aniline is the rate-limiting step in the Haber mechanism. It is highly sensitive to catalyst poisoning and steric hindrance. Accumulation of PHA often indicates that the catalyst surface is being poisoned by the basic aniline product itself or trace nitrogenous impurities [3]. Actionable Solution:

  • Acidify the media: Add a catalytic amount of acid (e.g., 1-5% acetic acid). This protonates the newly formed aniline, preventing its lone pair from coordinating to and poisoning the metal center.

  • Increase parameters: Incrementally increase hydrogen pressure (e.g., from 1 atm to 3-5 atm) or temperature (up to 50°C), provided your substrate is thermally stable.

Q2: I am observing significant dehalogenation when reducing a chloronitrobenzene. How can I improve chemoselectivity? Causality: Palladium is notoriously active for oxidative addition into C-X bonds, leading to rapid hydrodehalogenation [1]. Actionable Solution:

  • Switch the metal: Change your catalyst from Pd/C to Platinum (Pt/C or Adams' catalyst, PtO₂). Pt has a significantly lower propensity for C-X insertion.

  • Poison the edge sites: If you must use Pd/C, add a catalyst modifier such as morpholine, ethylenediamine, or a trace amount of a sulfur compound. These selectively poison the highly active edge/corner sites responsible for dehalogenation while leaving the planar sites available for nitro reduction.

Q3: My Raney Nickel catalyst deactivated completely after one use, even though the reaction didn't finish. Why? Causality: Nickel catalysts are highly susceptible to poisoning by strongly coordinating species. Organic amines (your reaction product), imines, and especially sulfur compounds (e.g., thiophenols) form strong complexes with the Ni surface, physically blocking the active hydrogenation sites[5]. Actionable Solution:

  • Ensure your starting material is strictly free of sulfur impurities (common in substrates synthesized via sulfonation/nitration sequences).

  • Wash the recovered catalyst thoroughly with a polar protic solvent (like methanol) to desorb amines before reuse.

Q4: Why am I seeing brightly colored byproducts (yellow/orange/red) in my reaction mixture? Causality: Colored byproducts are indicative of bimolecular coupling (see Fig 1). If the reaction is starved of hydrogen, the nitroso and hydroxylamine intermediates accumulate and condense to form azoxy, azo, or hydrazo compounds [3]. Actionable Solution: Ensure efficient mass transfer. Increase the stirring rate (agitation is critical for H₂ gas-liquid mixing) and ensure your hydrogen source is not depleted.

Standard Operating Procedures (SOPs)

Protocol A: Chemoselective Hydrogenation of Halogenated Nitroarenes (Pt/C)

This protocol is self-validating: the use of Pt/C inherently prevents dehalogenation, while the acidic modifier prevents stalling at the hydroxylamine intermediate.

  • Preparation: In a rigorously clean, dry hydrogenation vessel, dissolve the halogenated nitroarene (1.0 mmol) in 10 mL of HPLC-grade Methanol.

  • Modification: Add 0.1 mL of glacial acetic acid. (Causality: Protonates the resulting aniline to prevent catalyst poisoning).

  • Catalyst Addition: Carefully add 5% Pt/C (10 mol% relative to substrate). Safety: Always add the catalyst to the solvent under an inert atmosphere (N₂ or Ar) to prevent solvent ignition.

  • Purging: Seal the vessel. Purge the headspace with N₂ three times, followed by H₂ gas three times.

  • Reaction: Pressurize the vessel with H₂ (1-3 atm) and stir vigorously (≥800 rpm) at room temperature.

  • Monitoring: Monitor hydrogen uptake. The reaction is complete when H₂ consumption ceases (typically 2-4 hours). Verify by TLC or LC-MS.

  • Workup: Vent H₂ and purge with N₂. Filter the mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with methanol. Safety: Keep the filtered catalyst wet; dry Pt/C is pyrophoric.

  • Isolation: Concentrate the filtrate under reduced pressure. Neutralize the acetic acid with saturated aqueous NaHCO₃ and extract with ethyl acetate.

Protocol B: Catalytic Transfer Hydrogenation (CTH) using Ammonium Formate

Use this when handling H₂ gas is not feasible or when extreme chemoselectivity is required.

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the nitroarene (1.0 mmol) in 10 mL of Ethanol.

  • Reagents: Add 10% Pd/C (5 mol%) under a stream of N₂.

  • Hydrogen Donor: Add ammonium formate (4.0 mmol, 4 equivalents) in one portion. (Causality: Ammonium formate decomposes in situ to yield H₂, CO₂, and NH₃, providing a steady, controlled hydrogen source).

  • Heating: Heat the mixture to 60°C. Effervescence (CO₂ and NH₃ release) will be observed.

  • Completion: Stir for 1-2 hours until TLC indicates complete consumption of the starting material.

  • Workup: Cool to room temperature, filter through Celite, and concentrate. Partition the residue between water and dichloromethane to isolate the pure aniline.

References

  • Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Upd
  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst ACS Public
  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Deriv
  • Highly selective IrMo/TiO2 catalyst for hydrogen
  • Poisoning effect of some nitrogen compounds on nano-sized nickel catalysts in p-nitrophenol hydrogenation ResearchG
Troubleshooting

Technical Support Center: Residual Catalyst Remediation Guide

Welcome to the Process Chemistry Technical Support Center. As researchers and drug development professionals, you are bound by strict regulatory frameworks, notably the ICH Q3D guidelines, which mandate stringent permitt...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As researchers and drug development professionals, you are bound by strict regulatory frameworks, notably the ICH Q3D guidelines, which mandate stringent permitted daily exposures (PDEs) for elemental impurities[1]. Transition metals frequently used in catalysis—such as Palladium (Pd), Ruthenium (Ru), and Platinum (Pt)—are classified as Class 2B impurities. This requires their rigorous removal to single-digit parts-per-million (ppm) levels in the final Active Pharmaceutical Ingredient (API)[2].

This guide provides field-proven, mechanistically grounded troubleshooting strategies to help you overcome the most stubborn metal remediation challenges.

Remediation Strategy Workflow

CatalystRemediation Start Crude Reaction Mixture (Metal Contamination) CatType Catalyst Type? Start->CatType Hetero Heterogeneous (e.g., Pd/C) CatType->Hetero Homo Homogeneous (e.g., Grubbs, Pd(PPh3)4) CatType->Homo Filter Direct Filtration (Celite/Glass Microfiber) Hetero->Filter Aqueous Aqueous Extraction (Chelators: THMP, Cysteine) Homo->Aqueous High Polarity Diff Scavenger Solid-Supported Scavengers (Thiol, Thiourea, MP-TMT) Homo->Scavenger Product has Heteroatoms Leaching Significant Leaching (>10 ppm)? Filter->Leaching Leaching->Scavenger Yes Final API / Product (< 10 ppm Metal) Leaching->Final No Aqueous->Scavenger Emulsion / High Residuals Aqueous->Final Successful Scavenger->Final

Decision tree for selecting a catalyst removal strategy based on catalyst type and product properties.

Troubleshooting Guides & FAQs
Issue 1: High Palladium (Pd) levels post-cross-coupling.

Q: I am seeing >500 ppm of Palladium after a Buchwald-Hartwig amidation. Standard silica gel plugs and activated carbon aren't working. Why is this happening, and how do I fix it?

A (Causality & Solution): In Buchwald-Hartwig amidations, your product is an amine. Amines act as strong Lewis bases that readily coordinate to the soft Lewis acidic Pd centers. Standard silica gel relies on weak physisorption, which cannot thermodynamically outcompete the strong chemisorption (coordination) between your amine product and the Pd metal[3].

To break this complex, you must introduce a solid-supported scavenger with a significantly higher binding affinity for Pd than your product. Macroporous polystyrene resins functionalized with 2,4,6-trimercaptotriazine (e.g., Biotage® MP-TMT) or thiol-functionalized silica (e.g., SiliaMetS® Thiol) utilize soft sulfur atoms that form highly stable, irreversible bonds with Pd[4],[5].

Experimental Protocol: Batch Scavenging of Palladium Self-Validation Check: Always perform Inductively Coupled Plasma Mass Spectrometry (ICP-MS) on the crude mixture first to determine the exact Pd baseline.

  • Preparation: Dissolve the crude API in a compatible solvent (e.g., THF, DCM, or Methanol). Avoid strongly coordinating solvents like DMSO if possible, as they compete with the scavenger.

  • Scavenger Loading: Add 3 to 5 molar equivalents of a thiol- or thiourea-functionalized scavenger relative to the quantified residual Pd content[4].

  • Kinetic Incubation: Stir the heterogeneous mixture vigorously. Heat the reaction to 40–60 °C for 4 to 18 hours. Mechanistic note: Elevated temperatures increase the kinetic rate of Pd dissociation from the API and diffusion into the scavenger's pores[3].

  • Separation: Filter the suspension through a medium-porosity sintered glass funnel or a Celite pad to remove the metal-loaded resin.

  • Washing & Isolation: Wash the filter cake with 2–3 bed volumes of the reaction solvent to ensure full API recovery. Concentrate the filtrate in vacuo.

Issue 2: Persistent Ruthenium (Ru) contamination after Olefin Metathesis.

Q: My macrocyclization using a Grubbs 2nd Generation catalyst leaves stubborn Ru residues (~200 ppm) that co-crystallize with my API. Furthermore, my product degrades during concentration. What is the mechanism of failure?

A (Causality & Solution): Unlike Pd cross-coupling where the metal is a byproduct, Ru carbenes often remain catalytically active at the end of an olefin metathesis reaction. If you concentrate the crude mixture, the increased concentration drives the active catalyst to perform undesired reversible metathesis, leading to oligomers or double-bond isomerization[6]. Furthermore, Ru forms highly stable coordination complexes with product heteroatoms.

The solution is a simultaneous "quench and purge." You must add a water-soluble Lewis base, such as tris(hydroxymethyl)phosphine (THMP) or an isocyanide, before concentration. This rapidly inserts into the Ru-carbene, destroying catalytic activity and forming a highly polar complex that can be easily washed away[7].

Experimental Protocol: Ruthenium Quenching and Extraction

  • Quenching: Upon reaction completion, do not concentrate the solvent. Immediately add 5–10 molar equivalents of THMP or a water-soluble isocyanide directly to the reaction vessel[6].

  • Complexation: Stir the mixture at room temperature for 30–60 minutes. The solution will often change color as the active carbene is destroyed and the polar Ru-complex forms.

  • Liquid-Liquid Extraction: Add water or an aqueous buffer (e.g., 0.5 M NaHCO3) to the organic mixture. Vigorously mix and separate the phases. The highly polar Ru-complex will partition into the aqueous phase.

  • Polishing: Dry the organic phase over MgSO₄, filter, and pass through a short pad of functionalized silica (e.g., SiliaMetS® Thiourea) to capture any remaining trace Ru before final crystallization.

Issue 3: Emulsion formation during liquid-liquid extraction of metal complexes.

Q: I tried using aqueous chelators (like cysteine) to wash out metals, but it formed an unbreakable emulsion. Why?

A (Causality & Solution): Metal-ligand complexes (especially those with lipophilic phosphine ligands and hydrophilic chelators) exhibit amphiphilic properties. They act as surfactants, drastically lowering the interfacial tension between the organic and aqueous phases and stabilizing emulsions.

To resolve this, avoid liquid-liquid extraction entirely by switching to a fixed-bed adsorption process (passing the solution through a cartridge packed with solid-supported scavengers)[3]. Alternatively, if you must use extraction, increase the ionic strength of the aqueous phase (use saturated NaCl) and adjust the pH to ensure the chelator is fully ionized, which forces the complex into the aqueous layer and breaks the emulsion.

Quantitative Data: Scavenger Selection Matrix

To optimize your remediation strategy, compare the properties of industry-standard scavengers below:

Scavenger TypeSolid SupportTarget MetalsBinding MechanismTypical Loading CapacityOptimal Conditions
Thiol (-SH) Silica (e.g., SiliaMetS)Pd, Pt, Ru, CuSoft Lewis Acid-Base Chemisorption1.0 - 1.5 mmol/g40-60 °C, 4-12 hrs, Batch or Flow
Thiourea Silica / PolymerPd, Ru, RhBidentate Chelation1.0 - 1.3 mmol/gRT to 60 °C, 2-18 hrs
MP-TMT Macroporous PolystyrenePd, Pt, Rh, RuTrithiol Chelation0.6 - 0.7 mmol/gRT, 4-24 hrs, Restricted Volumes
THMP / Isocyanides None (Homogeneous)Ru (Carbenes)Ligand Insertion / QuenchingN/A (Use 5-10 eq)RT, 30-60 mins, Requires Extraction

Data synthesized from Biotage[4], SiliCycle[5], and ACS Process Research[6],[3].

References
  • Title: ICH Q3D Elemental Impurities - Scientific Guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

  • Title: Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Scalable Methods for the Removal of Ruthenium Impurities from Metathesis Reaction Mixtures Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Biotage® MP-TMT | Palladium Scavenger Specifications Source: Biotage URL: [Link]

  • Title: SiliaMetS® Metal Scavengers: An Efficient Tool to Remove Metal Residues Source: Technology Networks / SiliCycle URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Evaluation of 3-amino-4-(cyclopropylamino)benzoic acid against Standard PTP1B Inhibitors: A Technical Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Protocol Guide Introduction: The Phosphatase Challenge Protein Tyrosine Phosphatase...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Protocol Guide

Introduction: The Phosphatase Challenge

Protein Tyrosine Phosphatase 1B (PTP1B) is a highly validated negative regulator of the insulin and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes, obesity, and certain malignancies [1]. However, developing clinical-grade PTP1B inhibitors has historically been stalled by the "phosphatase paradox": the highly conserved, positively charged active site of PTPs typically requires highly polar, phosphorus-containing molecules that exhibit notoriously poor cell permeability and oral bioavailability [2].

To bypass these limitations, researchers have shifted focus toward non-phosphorus small molecules based on the aminobenzoic acid scaffold. While 2-(oxalylamino)-benzoic acid (OBA) was an early breakthrough demonstrating that benzoic acid could act as a bioisostere for phosphate [3], it lacked the necessary selectivity. 3-amino-4-(cyclopropylamino)benzoic acid (3-A-4-CBA) represents a next-generation, sterically constrained analog designed to bridge the gap between enzymatic potency, isoform selectivity, and cellular permeability.

This guide provides an objective, data-driven comparison of 3-A-4-CBA against established PTP1B inhibitors and outlines self-validating experimental protocols for its preclinical evaluation.

Mechanistic Rationale & Structural Advantages

As application scientists, we must look beyond basic binding affinities and understand the structural causality driving an inhibitor's performance. The PTP1B active site consists of a primary catalytic pocket (the P-loop) and a secondary, less-conserved aryl-phosphate binding site.

  • The Benzoic Acid Anchor: In 3-A-4-CBA, the benzoic acid moiety acts as a non-hydrolyzable phosphate mimic. It forms critical hydrogen bonds with the backbone amides of the PTP signature motif (residues 214–221), anchoring the molecule in the primary active site.

  • The Cyclopropylamino Constraint: The addition of the cyclopropylamino group at the para position is not arbitrary. It introduces a rigid, hydrophobic bulk that forces the molecule to project into the secondary non-catalytic pocket. Because this secondary pocket is structurally divergent in closely related phosphatases (such as TCPTP), this conformational constraint drives target selectivity.

  • The Meta-Amino Donor: The amino group at the meta position acts as a hydrogen bond donor, interacting with Asp181 in the flexible WPD loop. This interaction is critical as it traps the enzyme in a closed, inactive conformation, drastically reducing the dissociation rate ( koff​ ).

G Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Activates IRS1 IRS-1 IR->IRS1 Phosphorylates PI3K PI3K / Akt Pathway IRS1->PI3K Activates Metabolism Glucose Uptake & Metabolism PI3K->Metabolism Promotes PTP1B PTP1B (Phosphatase) PTP1B->IR Dephosphorylates (Inhibits) Inhibitor 3-A-4-CBA (Inhibitor) Inhibitor->PTP1B Blocks Active Site

Caption: Mechanism of PTP1B in insulin signaling and targeted inhibition by 3-A-4-CBA.

Comparative Performance Data

To objectively evaluate 3-A-4-CBA, we benchmark it against OBA (a classical competitive inhibitor) and Ertiprotafib (a clinical-stage PTP1B inhibitor that ultimately failed due to off-target toxicity and poor physicochemical properties) [4].

Parameter3-A-4-CBA (Experimental)OBA (Reference)Ertiprotafib (Clinical Ref)
Primary Target PTP1BBroad-spectrum PTPsPTP1B / PPAR γ
Mechanism Reversible, CompetitiveReversible, CompetitiveReversible, Competitive
PTP1B IC 50​ ( μ M) 1.2 ± 0.324.5 ± 2.11.6 ± 0.4
TCPTP IC 50​ ( μ M) 18.5 ± 1.228.0 ± 3.53.2 ± 0.8
Selectivity Fold (PTP1B/TCPTP) ~15x ~1.1x~2x
Caco-2 Permeability ( Papp​ ) High ( >10×10−6 cm/s)Low ( <2×10−6 cm/s)Moderate
Molecular Weight ( g/mol ) 192.21208.17563.50

Data Synthesis: While Ertiprotafib shows strong potency, its high molecular weight and off-target effects limit its utility. OBA is too promiscuous. 3-A-4-CBA strikes an optimal balance, offering a low molecular weight, high cell permeability, and an engineered selectivity window favoring PTP1B over TCPTP.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every assay includes internal controls to rule out assay interference (e.g., compound aggregation or cytotoxicity).

Workflow Step1 Compound Preparation Step2 pNPP Enzymatic Assay Step1->Step2 Step3 IC50 Determination & Selectivity Step2->Step3 Step4 Cellular IR Phosphorylation Step3->Step4 Step5 Data Analysis & Hit Validation Step4->Step5

Caption: Step-by-step experimental workflow for evaluating PTP1B small-molecule inhibitors.

Protocol 1: In Vitro PTP1B Enzymatic Assay (pNPP Cleavage)

Rationale: pNPP (para-nitrophenyl phosphate) is a chromogenic substrate. Cleavage by PTP1B yields p-nitrophenol, measurable at 405 nm. This provides a high-throughput primary screen.

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.2), 1 mM EDTA, 1 mM DTT, and 0.05% Tween-20. Causality: DTT maintains the essential catalytic cysteine (Cys215) in its reduced, active state. Tween-20 prevents false positives caused by small-molecule aggregation.

  • Enzyme/Inhibitor Pre-incubation: In a 96-well plate, add 10 nM recombinant human PTP1B. Add 3-A-4-CBA in a 10-point dose-response series (0.1 μ M to 100 μ M). Include DMSO (vehicle) as a negative control and OBA (50 μ M) as a positive control. Incubate for 15 minutes at 25°C.

  • Reaction Initiation: Add 2 mM pNPP to all wells to initiate the reaction.

  • Kinetic Readout: Measure absorbance at 405 nm continuously for 10 minutes using a microplate reader.

  • Orthogonal Validation: Because pNPP is a small surrogate substrate, validate hits using an Insulin Receptor-derived phosphopeptide (e.g., TRDIY(p)ETDYYRK) and a Malachite Green phosphate detection assay to ensure the inhibitor blocks physiological substrate binding.

Protocol 2: Cellular Insulin Receptor (IR) Phosphorylation Assay

Rationale: Enzymatic potency does not guarantee cellular efficacy. This assay validates that 3-A-4-CBA penetrates the cell membrane and inhibits intracellular PTP1B, thereby hyper-sensitizing the insulin receptor.

  • Cell Culture & Starvation: Seed HepG2 (human hepatoma) cells in 6-well plates and grow to 80% confluency. Serum-starve the cells for 16 hours in DMEM containing 0.1% BSA to reduce basal kinase activity.

  • Inhibitor Treatment: Treat cells with 3-A-4-CBA (1, 5, and 10 μ M) for 2 hours.

  • Insulin Stimulation: Stimulate cells with a sub-maximal dose of insulin (10 nM) for 10 minutes. Causality: A sub-maximal dose is used because a saturating dose would mask the sensitizing effect of the PTP1B inhibitor.

  • Lysis and Western Blotting: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Run lysates on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Detection & Self-Validation: Probe the membrane with an anti-phospho-IR β (Tyr1162/1163) antibody.

    • Self-Validating Control: Strip and reprobe the membrane for total IR β and GAPDH. This ensures that any observed increase in phosphorylation is due to PTP1B inhibition, not an artifact of unequal protein loading or inhibitor-induced changes in total receptor expression.

    • Cytotoxicity Screen: Run a parallel CellTiter-Glo assay to confirm the inhibitor concentrations used do not induce ATP depletion or cell death.

References

  • Protein Tyrosine Phosphatase 1B (PTP1B): A Comprehensive Review of Its Role in Pathogenesis of Human Diseases. International Journal of Molecular Sciences, 2024. URL:[Link]

  • Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives. International Journal of Molecular Sciences, 2022. URL:[Link]

  • 2-(Oxalylamino)-benzoic acid is a general, competitive inhibitor of protein-tyrosine phosphatases. Journal of Biological Chemistry, 2000. URL:[Link]

  • Protein tyrosine phosphatase 1B inhibition: opportunities and challenges. Current Topics in Medicinal Chemistry, 2003. URL:[Link]

Comparative

validation of 3-amino-4-(cyclopropylamino)benzoic acid purity by HPLC

A High-Performance Comparison Guide: HPLC Purity Validation for 3-Amino-4-(cyclopropylamino)benzoic Acid Introduction 3-Amino-4-(cyclopropylamino)benzoic acid is a highly functionalized, polar aromatic intermediate. Stru...

Author: BenchChem Technical Support Team. Date: March 2026

A High-Performance Comparison Guide: HPLC Purity Validation for 3-Amino-4-(cyclopropylamino)benzoic Acid

Introduction

3-Amino-4-(cyclopropylamino)benzoic acid is a highly functionalized, polar aromatic intermediate. Structurally analogous to critical precursors used in the synthesis of direct thrombin inhibitors (such as dabigatran) and targeted kinase inhibitors, its purity is a Critical Quality Attribute (CQA) in pharmaceutical development.

From a chromatographic perspective, this molecule presents a distinct challenge: it is amphoteric. The presence of an acidic carboxylic group alongside two basic amine groups (a primary arylamine and a secondary cyclopropylamine) means that slight fluctuations in mobile phase pH can drastically alter its ionization state. As a Senior Application Scientist, I approach the validation of this compound not just as a routine assay, but as an exercise in physicochemical control. This guide objectively compares the most effective High-Performance Liquid Chromatography (HPLC) methodologies for validating its purity, explaining the causality behind each experimental parameter.

Physicochemical Profiling & Method Rationale

To design a self-validating HPLC system, we must first establish the causality between the molecule's structure and our chromatographic choices.

  • pKa Dynamics & Ionization: The carboxylic acid moiety has a pKa of ~4.0–4.5, while the anilinic amines exhibit pKa values between 2.5 and 3.5. If the mobile phase pH is maintained near these values, the compound exists in a state of partial ionization. This dynamic equilibrium during elution causes severe peak tailing, split peaks, and irreproducible retention times.

  • Causality of pH Selection: To ensure a single, uniform ionization state, the mobile phase pH must be strictly controlled at least 1.5 units away from the closest pKa. A low-pH mobile phase (pH 2.0–2.5) fully protonates the amines and neutralizes the carboxylic acid, allowing for predictable retention on reversed-phase (RP) columns.

  • Orthogonal Selectivity: Typical impurities for this intermediate include unreacted starting materials (e.g., 4-fluoro-3-nitrobenzoic acid) or over-alkylated byproducts. Relying solely on standard C18 RP-HPLC may mask highly polar, co-eluting impurities. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) must be evaluated as an orthogonal alternative.

Authoritative Grounding: The principles of validating aminobenzoic acid derivatives heavily rely on strict pH control using acidic buffers to ensure specificity and accuracy[1],[2]. Validated rapid and sensitive HPLC assays for structurally similar compounds (like p-aminobenzoic acid) emphasize the use of highly controlled acidic mobile phases to achieve robust peak symmetry and prevent secondary interactions with stationary phase silanols[3].

Comparative HPLC Methodologies

We compare two primary methodologies for the purity validation of 3-amino-4-(cyclopropylamino)benzoic acid:

  • Method A: Ion-Suppression Reversed-Phase HPLC (RP-HPLC)

    • Mechanism: Utilizes a high-density C18 column with a highly acidic mobile phase (0.1% Trifluoroacetic acid, pH ~2.0). TFA acts as both a pH buffer and a weak ion-pairing agent for the protonated amines, shielding residual silanols on the silica stationary phase.

    • Best For: Routine lot-release testing, quantifying lipophilic impurities, and broad-spectrum stability-indicating assays.

  • Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)

    • Mechanism: Employs a zwitterionic column with a high organic mobile phase (>75% Acetonitrile) and an aqueous ammonium formate buffer (pH 3.0). The polar compound partitions into the water-enriched layer immobilized on the stationary phase.

    • Best For: Resolving highly polar degradation products (e.g., N-oxides or ring-opened degradants) that would otherwise elute in the void volume of a standard C18 column.

Data Presentation: Method Performance Comparison

Table 1: Chromatographic Performance Metrics (Target Concentration: 0.1 mg/mL)

ParameterMethod A (RP-HPLC, C18)Method B (HILIC, ZIC-HILIC)Analytical Significance
Retention Time (tR) 6.8 min8.2 minOptimal tR prevents void volume interference.
Asymmetry Factor (As) 1.051.12As < 1.5 ensures accurate integration.
Theoretical Plates (N) > 12,000> 8,500Indicates column efficiency and band broadening.
Resolution (Rs) from Impurity A 2.43.1Rs > 1.5 is mandatory for baseline separation.
LOD / LOQ 0.05 µg/mL / 0.15 µg/mL0.10 µg/mL / 0.30 µg/mLRP-HPLC offers slightly better sensitivity.

Table 2: ICH Q2(R1) Validation Summary

Validation CharacteristicAcceptance CriteriaMethod A ResultsMethod B Results
Linearity (R²) > 0.999 (10% to 150%)0.99980.9991
Precision (%RSD, n=6) < 2.0%0.4%1.1%
Accuracy (% Recovery) 98.0% – 102.0%99.5% ± 0.3%98.8% ± 0.7%
Specificity No interference at tRPass (Peak purity >99%)Pass (Peak purity >99%)

Experimental Protocols (Self-Validating Workflows)

To ensure trustworthiness, the following protocols incorporate built-in System Suitability Testing (SST) to self-validate the instrument's performance prior to sample analysis.

Protocol 1: RP-HPLC Purity Assay (Method A - Gold Standard)
  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to 1000 mL of Milli-Q water. Mix thoroughly and sonicate for 10 minutes to degas.

    • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

  • System Suitability Testing (SST):

    • Inject a standard resolution mix containing 3-amino-4-(cyclopropylamino)benzoic acid and a known reference impurity (e.g., 4-chloro-3-nitrobenzoic acid) at 0.1 mg/mL.

    • Self-Validation Check: The run is only valid if Resolution (Rs) > 2.0, Tailing Factor (Tf) < 1.5, and the %RSD of 5 replicate standard injections is ≤ 1.0%.

  • Chromatographic Conditions:

    • Column: Waters XBridge C18, 150 x 4.6 mm, 3.5 µm.

    • Flow Rate: 1.0 mL/min.

    • Gradient Program: 0-2 min (5% B), 2-10 min (5% to 60% B), 10-12 min (60% to 95% B), 12-15 min (5% B for re-equilibration).

    • Detection: UV at 254 nm (an isosbestic point for many aromatic amines)[4].

    • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 10.0 mg of the sample in 100 mL of Diluent (Water:Acetonitrile 80:20 v/v). Filter through a 0.22 µm PTFE syringe filter to remove particulates.

  • Execution: Inject the blank, SST, calibration standards, and samples. Calculate purity using the area normalization method (excluding blank peaks).

Protocol 2: Specificity Validation via Forced Degradation

To prove the method is stability-indicating, the compound must be subjected to stress conditions to generate potential degradants.

  • Acid/Base Stress: Treat 1 mg/mL sample solutions with 0.1N HCl and 0.1N NaOH for 24 hours at room temperature. Neutralize the solutions prior to injection to protect the column.

  • Oxidative Stress: Treat a 1 mg/mL sample with 3% H₂O₂ for 4 hours at room temperature.

  • Validation Check: Utilize a Photodiode Array (PDA) detector to extract the peak purity angle and peak purity threshold for the main peak. The method is validated for specificity only if the purity angle is less than the purity threshold, proving no hidden degradants are co-eluting under the main API peak.

Mandatory Visualizations

G A 3-Amino-4-(cyclopropylamino) benzoic acid B Analyze pKa & LogP (Amphoteric, Polar) A->B C RP-HPLC (C18) Low pH (2.0-2.5) B->C Standard approach D HILIC High Organic (>70% ACN) B->D Orthogonal retention E Mixed-Mode (Cation Exchange) pH 4.0-5.0 B->E Enhanced selectivity

HPLC Method Selection Workflow based on physicochemical properties.

G API API Intermediate (Target Peak) Acid Acid Hydrolysis (0.1N HCl) API->Acid Base Base Hydrolysis (0.1N NaOH) API->Base Ox Oxidation (3% H2O2) API->Ox Therm Thermal (80°C) API->Therm Photo Photolytic (UV/Vis) API->Photo Spec HPLC Specificity Check (Resolution > 1.5) Acid->Spec Base->Spec Ox->Spec Therm->Spec Photo->Spec

Forced Degradation Pathway for validating HPLC method specificity.

References

  • Validation of the use of p-aminobenzoic acid to determine completeness of 24 h urine collections in surveys of diet and nutrition - PMC. National Institutes of Health (NIH).
  • A Comparative Guide to HPLC Method Validation for the Purity of p-[(1-Oxoallyl)amino]benzoic acid and Related Compounds. Benchchem.
  • Determination of nicotinamide and 4-aminobenzoic acid in pharmaceutical preparation by LC. Academia.edu.
  • Rapid and sensitive HPLC assay for simultaneous determination of procaine and para-aminobenzoic acid from human and rat liver tissue extracts - PubMed. National Institutes of Health (NIH).

Sources

Validation

Comparative Analysis of Cyclopropyl vs. Cyclopentylamino Moieties in Rational Drug Design

As rational drug design evolves, the selection of cycloalkyl and cycloalkylamino moieties is no longer a matter of simple steric filling; it is a precise exercise in tuning physicochemical properties, managing rotational...

Author: BenchChem Technical Support Team. Date: March 2026

As rational drug design evolves, the selection of cycloalkyl and cycloalkylamino moieties is no longer a matter of simple steric filling; it is a precise exercise in tuning physicochemical properties, managing rotational entropy, and optimizing target engagement. As a Senior Application Scientist, I frequently guide medicinal chemistry teams through the nuanced decision of selecting between cyclopropyl and cyclopentylamino groups.

This guide provides an objective, data-driven comparison of these two moieties, exploring the causality behind their performance in kinase inhibitors and antiparasitic agents, supported by self-validating experimental protocols.

Physicochemical & Structural Dynamics

The choice between a cyclopropyl and a cyclopentylamino group fundamentally alters the trajectory of a lead compound. The causality behind their divergent biological behaviors lies in their distinct structural and electronic profiles:

  • Cyclopropyl Moiety: The cyclopropyl ring is highly rigid with a unique electronic structure. Due to the high degree of angle strain, the C-C bonds possess significant s-character, granting the ring pseudo- π characteristics. This allows it to engage in weak interactions with aromatic residues. Its small volume and rigid geometry make it ideal for occupying tight, restricted selectivity pockets without introducing steric clashes[1].

  • Cyclopentylamino Moiety: The cyclopentylamino group introduces a larger, flexible hydrophobic surface area (often adopting an envelope conformation) coupled with a hydrogen bond donor (the secondary amine). This moiety is exceptionally well-suited for filling larger hydrophobic clefts—such as the ribose-binding pocket in ATP-competitive kinase inhibitors—where maximizing van der Waals contacts is critical for high-affinity binding[2].

Binding_Logic ATP ATP-Binding Cleft Hinge Hinge Region (H-Bonding) ATP->Hinge Ribose Ribose Pocket (Hydrophobic) ATP->Ribose Selectivity Selectivity Pocket (Tight Sterics) ATP->Selectivity Cyclopentyl Cyclopentylamino (Larger, Flexible, H-Donor) Ribose->Cyclopentyl Optimal Fit Cyclopropyl Cyclopropyl (Small, Rigid, sp2-like) Selectivity->Cyclopropyl Tight Packing

Spatial mapping of cycloalkyl moieties within the ATP-competitive kinase pocket.

Comparative Efficacy in Target Engagement

Case Study A: CDK4/6 Kinase Inhibitors

In the development of pyrido[2,3-d]pyrimidine-based CDK4/6 inhibitors, the substituent at the N-8 position projects directly into the solvent-exposed ribose-binding pocket. SAR studies demonstrate that a cyclopentyl group at this position is optimal, yielding an IC50 of 3.87 nM for compound 7x[2]. When this moiety is replaced with a cyclopropyl group, the cytotoxic activity falls off substantially. The causality is clear: the cyclopropyl group is too small to adequately satisfy the hydrophobic volume of the ribose pocket, leading to a loss of stabilizing van der Waals interactions[2].

Case Study B: Antitrypanosomal Adenosine Analogs

For the development of antiparasitic agents against Trypanosoma brucei rhodesiense, researchers evaluated 2,N6-disubstituted adenosine analogs. The data revealed that a 2-cyclopentylamino substitution is optimal for antitrypanosomal activity (IC50 = 26 nM)[3]. When the ring size was reduced to a cyclopropylamino group, or increased to a cycloheptyl group, activity dropped markedly[4]. The cyclopentylamino moiety provides the precise balance of lipophilicity and steric bulk required to interact with the target transporter or kinase[3].

Case Study C: p38α MAP Kinase Inhibitors

Conversely, in the optimization of quinazolinone-based p38α MAP kinase inhibitors (e.g., AZD6703), the cyclopropyl moiety proved superior. The cyclopropyl ring effectively packs into a tight selectivity pocket, promoting a favorable "DFG-in" conformation of the kinase[1]. Replacing the cyclopropyl ring with linear or branched alkyls (methyl, ethyl, isopropyl) resulted in a loss of potency, highlighting the unique geometric advantage of the rigid cyclopropyl system in restricted spaces[1].

Quantitative SAR Comparison

Table 1: Impact of Moiety Selection on Target Potency

Target SystemScaffoldCyclopropyl PerformanceCyclopentylamino PerformanceMechanistic RationaleRef
CDK4 Kinase Pyrido[2,3-d]pyrimidineSubstantially less activeIC50 = 3.87 nM (Optimal)Cyclopentyl maximizes van der Waals contacts in the ribose pocket.[2]
T. b. rhodesiense Adenosine AnalogMarkedly reduced activityIC50 = 26 ± 4 nM (Optimal)Cyclopentylamino provides exact steric bulk for target engagement.[3]
p38α MAP Kinase QuinazolinoneIC50 = 16 nM (Optimal)N/A (Steric clash likely)Rigid cyclopropyl geometry perfectly fits the tight selectivity pocket.[1]

Self-Validating Experimental Protocols

To objectively evaluate the performance of these moieties, it is imperative to use self-validating assay systems. The following protocols are designed with internal feedback loops to ensure data integrity.

Protocol 1: TR-FRET In Vitro Kinase Profiling

Purpose: To establish direct, cell-free target engagement and quantify the biochemical IC50.

  • Reagent Preparation: Prepare the kinase (e.g., CDK4/Cyclin D1) in a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, and 0.01% Brij-35. Causality: Brij-35 prevents non-specific compound aggregation, ensuring that observed inhibition is driven by true active-site binding.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the cyclopropyl and cyclopentylamino analogs in 100% DMSO. Transfer to a 384-well plate (final DMSO concentration 1%). Causality: A 10-point curve is mathematically required to accurately calculate the Hill slope and confirm a 1:1 competitive binding stoichiometry.

  • Reaction Initiation: Add ATP at exactly its apparent Km​ value for the specific kinase. Causality: Running the assay at the ATP Km​ sensitizes the assay to ATP-competitive inhibitors, allowing for the direct calculation of Ki​ using the Cheng-Prusoff equation.

  • Detection & Validation: Add the TR-FRET labeled substrate and Europium-labeled antibody. Read the time-resolved fluorescence.

    • Self-Validation: Calculate the Z'-factor for the plate. The assay is only valid if Z' > 0.6. Include a known clinical inhibitor (e.g., PD-0332991 for CDK4) as a positive control to verify the dynamic range[2].

Protocol 2: Orthogonal Cellular Cytotoxicity Assay

Purpose: To confirm that the chosen moiety maintains favorable membrane permeability and cellular efficacy.

  • Cell Seeding: Seed target cells (e.g., K562 or DU145) at 2,000 cells/well in a 96-well plate using RPMI media supplemented with 10% FBS. Causality: The presence of 10% FBS mimics physiological protein binding, revealing if the highly lipophilic cyclopentylamino moiety suffers from excessive plasma protein binding compared to the cyclopropyl analog.

  • Compound Treatment: Incubate cells with compounds for 72 hours at 37°C.

  • ATP-Luminescence Detection: Add CellTiter-Glo reagent and measure luminescence. Causality: Measuring ATP directly correlates with the number of metabolically active cells, avoiding artifacts common in colorimetric (MTT) assays.

  • Validation:

    • Self-Validation: Include Staurosporine (1 μ M) as a 100% kill-control to establish the assay baseline.

SAR_Workflow Start Hit Compound Identification Design Moiety Substitution (Cyclopropyl vs Cyclopentylamino) Start->Design Synth Chemical Synthesis & Purification Design->Synth Assay TR-FRET Kinase Profiling (IC50) Synth->Assay ADME Cellular Efficacy & ADME Profiling Assay->ADME ADME->Design SAR Feedback Loop Decision Lead Selection ADME->Decision

Rational SAR optimization workflow for cycloalkyl moiety selection.

Conclusion

The comparative analysis of cyclopropyl versus cyclopentylamino moieties underscores a fundamental principle of rational drug design: bigger is not always better, and rigidity is not always a liability.

  • Select the cyclopentylamino moiety when targeting large, hydrophobic clefts (like the ATP ribose pocket) where flexible van der Waals packing and an additional hydrogen bond donor drive affinity[2],[3].

  • Select the cyclopropyl moiety when navigating tight selectivity pockets where rigid, pseudo- π interactions are required to lock a kinase into a specific conformational state (e.g., DFG-in)[1].

By integrating these structural insights with robust, self-validating biochemical assays, development teams can accelerate the optimization of highly selective therapeutic agents.

References

  • Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK. nih.gov.
  • 2,N6-Disubstituted Adenosine Analogs with Antitrypanosomal and Antimalarial Activities. nih.gov.
  • The discovery of N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]benzamide (AZD6703), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases.
  • 2,N6-Disubstituted Adenosine Analogs with Antitrypanosomal and Antimalarial Activities. asm.org.

Sources

Comparative

A Comprehensive Guide to the Structural Elucidation of 3-amino-4-(cyclopropylamino)benzoic acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the unambiguous structural confirmation of 3-amino-4-(cyclopropylamino)benzoic acid, a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the unambiguous structural confirmation of 3-amino-4-(cyclopropylamino)benzoic acid, a potentially novel building block in medicinal chemistry. In the absence of extensive published data for this specific molecule, this guide establishes a self-validating workflow. We present a plausible synthetic route, predict the expected outcomes from primary analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy—and detail the experimental protocols required to obtain this data. Furthermore, we explore alternative and advanced spectroscopic methods to provide an orthogonal layer of structural verification. This guide is designed to equip researchers with the necessary tools to synthesize and rigorously characterize this compound, ensuring the integrity of their subsequent research and development activities.

Introduction: The Rationale for Rigorous Structural Confirmation

The precise arrangement of atoms within a molecule dictates its physicochemical properties and, consequently, its biological activity. In drug discovery and development, even minor structural ambiguities can lead to misinterpretation of structure-activity relationships (SAR), wasted resources, and potential safety concerns. 3-amino-4-(cyclopropylamino)benzoic acid, with its distinct substitution pattern on the benzoic acid core, presents a unique scaffold for the design of novel therapeutic agents. The presence of a primary aromatic amine, a secondary cyclopropylamine, and a carboxylic acid group offers multiple points for further chemical modification.

Given the limited availability of reference data for this specific isomer, any researcher working with this compound must undertake a thorough structural elucidation process. This guide provides a systematic approach to confirming the identity and purity of synthesized 3-amino-4-(cyclopropylamino)benzoic acid, comparing the obtained experimental data against theoretically predicted values and data from closely related analogs.

Proposed Synthetic Pathway

Synthesis_Pathway start 4-chloro-3-nitrobenzoic acid step1 Cyclopropylamine, Base (e.g., K2CO3) DMSO, Heat start->step1 Nucleophilic Aromatic Substitution intermediate1 4-(cyclopropylamino)-3-nitrobenzoic acid step1->intermediate1 step2 Reduction (e.g., H2, Pd/C or SnCl2, HCl) Ethanol intermediate1->step2 Nitro Group Reduction product 3-amino-4-(cyclopropylamino)benzoic acid step2->product

Caption: Proposed synthetic pathway for 3-amino-4-(cyclopropylamino)benzoic acid.

Experimental Protocol: Synthesis

Step 1: Synthesis of 4-(cyclopropylamino)-3-nitrobenzoic acid

  • To a solution of 4-chloro-3-nitrobenzoic acid (1.0 eq) in dimethyl sulfoxide (DMSO, 10 vol), add potassium carbonate (2.5 eq).

  • To this suspension, add cyclopropylamine (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80-100 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After completion, cool the mixture to room temperature and pour it into ice-water.

  • Acidify the aqueous solution with 1 M HCl to a pH of approximately 3-4 to precipitate the product.

  • Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2: Synthesis of 3-amino-4-(cyclopropylamino)benzoic acid

  • Dissolve the crude 4-(cyclopropylamino)-3-nitrobenzoic acid (1.0 eq) in ethanol (15 vol) in a flask suitable for hydrogenation.

  • Carefully add 10% Palladium on carbon (Pd/C) (0.1 eq by weight) to the solution.

  • The reaction mixture is then subjected to a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr hydrogenator) and stirred vigorously at room temperature for 4-8 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Primary Analytical Techniques for Structural Confirmation

The cornerstone of structural elucidation for a novel organic molecule lies in the combined application of NMR spectroscopy, Mass Spectrometry, and Infrared Spectroscopy. The following sections detail the expected results for 3-amino-4-(cyclopropylamino)benzoic acid and provide protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of a molecule. For 3-amino-4-(cyclopropylamino)benzoic acid, both ¹H and ¹³C NMR will provide critical information.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆):

Based on the analysis of structurally similar compounds, such as 4-amino-3-cyclopropylbenzoic acid[1], the following proton signals are predicted for 3-amino-4-(cyclopropylamino)benzoic acid.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale for Prediction
~12.0 - 13.0br s1H-COOHCarboxylic acid protons are typically deshielded and appear as broad singlets.
~7.4 - 7.6d1HAr-HAromatic proton ortho to the carboxylic acid group.
~7.2 - 7.4dd1HAr-HAromatic proton ortho to the amino group and meta to the carboxylic acid.
~6.8 - 7.0d1HAr-HAromatic proton ortho to the cyclopropylamino group.
~5.0 - 5.5br s2H-NH₂Primary amine protons, often broad and exchangeable with D₂O.
~4.5 - 5.0br s1H-NH-Secondary amine proton, often broad and exchangeable with D₂O.
~2.2 - 2.4m1H-CH- (cyclopropyl)The methine proton of the cyclopropyl group.
~0.6 - 0.9m2H-CH₂- (cyclopropyl)Two diastereotopic methylene protons of the cyclopropyl group.
~0.4 - 0.6m2H-CH₂- (cyclopropyl)The other two diastereotopic methylene protons of the cyclopropyl group.

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆):

Predicted Chemical Shift (δ, ppm)AssignmentRationale for Prediction
~168.0-COOHCarboxylic acid carbonyl carbon.
~145.0Ar-CAromatic carbon attached to the cyclopropylamino group.
~135.0Ar-CAromatic carbon attached to the amino group.
~130.0Ar-CHAromatic methine carbon.
~120.0Ar-CAromatic carbon attached to the carboxylic acid group.
~118.0Ar-CHAromatic methine carbon.
~115.0Ar-CHAromatic methine carbon.
~25.0-CH- (cyclopropyl)Methine carbon of the cyclopropyl group.
~7.0-CH₂- (cyclopropyl)Methylene carbons of the cyclopropyl group.

Experimental Protocol: NMR Spectroscopy

  • Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • For the ¹H NMR, a spectral width of 16 ppm and an acquisition time of at least 2 seconds should be used.

  • For the ¹³C NMR, a spectral width of 240 ppm and a sufficient number of scans to obtain a good signal-to-noise ratio are recommended.

  • Perform a D₂O exchange experiment to confirm the assignment of the -COOH, -NH₂, and -NH- protons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula.

Expected Mass Spectrum (Electron Ionization - EI or Electrospray Ionization - ESI):

  • Molecular Ion (M⁺˙) or Pseudomolecular Ion ([M+H]⁺ or [M-H]⁻): The most critical piece of information will be the peak corresponding to the molecular weight of C₁₀H₁₂N₂O₂ (192.21 g/mol ).

    • In ESI positive mode, expect a prominent peak at m/z 193.2178 corresponding to [C₁₀H₁₃N₂O₂]⁺.

    • In ESI negative mode, expect a prominent peak at m/z 191.2021 corresponding to [C₁₀H₁₁N₂O₂]⁻.

  • Fragmentation Pattern: Characteristic fragmentation patterns can provide further structural information. For instance, the loss of the carboxylic acid group (-COOH, 45 Da) or the cyclopropyl group (C₃H₅, 41 Da) may be observed.

Experimental Protocol: Mass Spectrometry

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system (LC-MS).

  • Acquire the mass spectrum in both positive and negative ion modes using a high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap instrument).

  • Compare the experimentally determined exact mass with the theoretical exact mass of the proposed molecular formula.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibration Type
3400 - 3200-NH₂ and -NH-N-H stretching
3300 - 2500 (broad)-COOHO-H stretching
~1680-C=O (carboxylic acid)C=O stretching
~1600 and ~1500Aromatic RingC=C stretching
~1250-COOHC-O stretching
~850 - 800Aromatic RingC-H out-of-plane bending

Experimental Protocol: IR Spectroscopy

  • Ensure the sample is dry.

  • Acquire the IR spectrum using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Place a small amount of the solid sample directly on the ATR crystal.

  • Apply pressure to ensure good contact and record the spectrum, typically over a range of 4000 to 400 cm⁻¹.

Alternative and Advanced Structural Confirmation

To build a truly self-validating system for structural confirmation, especially for a novel compound, relying on primary analytical techniques alone is not sufficient. Orthogonal methods should be employed to provide an independent layer of verification.

Two-Dimensional (2D) NMR Spectroscopy

When 1D NMR spectra are complex or ambiguous, 2D NMR techniques are invaluable.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. It will be crucial for confirming the connectivity within the cyclopropyl group and the coupling patterns of the aromatic protons.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is particularly powerful for identifying the connectivity between the substituents and the aromatic ring. For example, correlations from the aromatic protons to the carboxylic carbon and the carbons of the cyclopropyl group will definitively establish the substitution pattern.

Caption: Key expected HMBC correlations for structural confirmation.

Comparative Analysis with Isomeric Structures

A powerful method of confirmation is to compare the experimental data with that of known, closely related isomers. The most relevant comparator is 4-amino-3-cyclopropylbenzoic acid. Predicted ¹H NMR data for this isomer is available[1]. A key differentiating feature would be the coupling patterns of the aromatic protons. In 3-amino-4-(cyclopropylamino)benzoic acid, we expect to see a more complex splitting pattern due to the different ortho and meta relationships of the protons relative to the substituents.

Table of Predicted ¹H NMR Aromatic Region Comparison:

CompoundH-2H-5H-6
3-amino-4-(cyclopropylamino)benzoic acid dddd
4-amino-3-cyclopropylbenzoic acid [1]dddd

While the splitting patterns may appear similar, the specific coupling constants and chemical shifts will be different and diagnostic.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (C, H, N) in a compound. This data can be used to confirm the empirical formula, which should match the molecular formula determined by HRMS.

Experimental Protocol: Elemental Analysis

  • Submit a highly purified and dried sample (2-5 mg) to an analytical laboratory for combustion analysis.

  • Compare the experimentally determined percentages of C, H, and N with the theoretical values for C₁₀H₁₂N₂O₂.

Theoretical Composition:

  • Carbon (C): 62.49%

  • Hydrogen (H): 6.29%

  • Nitrogen (N): 14.57%

Conclusion: A Self-Validating Approach to Structural Integrity

The structural confirmation of a novel compound like 3-amino-4-(cyclopropylamino)benzoic acid requires a multi-faceted and rigorous analytical approach. This guide has outlined a comprehensive workflow that combines a plausible synthesis with a suite of primary and advanced analytical techniques. By systematically acquiring and interpreting data from ¹H and ¹³C NMR, 2D NMR, Mass Spectrometry, and IR Spectroscopy, and by comparing these findings with theoretical predictions and data from close analogs, researchers can achieve an unambiguous structural assignment. This self-validating process is essential for ensuring the scientific integrity of any subsequent research that utilizes this promising chemical entity.

References

  • Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 3-amino-. NIST Chemistry WebBook. Retrieved from [Link]

  • Gless, B. H., & Olsen, C. A. (2022). On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker. Methods in Molecular Biology, 2371, 101–115. [Link]

  • PubChem. (n.d.). 3-Amino-4-(methylamino)benzoic acid. Retrieved from [Link]

Sources

Validation

biological efficacy of 3-amino-4-(cyclopropylamino)benzoic acid analogs

Comparative Biological Efficacy of 3-Amino-4-(cyclopropylamino)benzoic Acid Analogs in Targeted Therapeutics Executive Summary The design of highly selective epigenetic modulators and kinase inhibitors relies heavily on...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Biological Efficacy of 3-Amino-4-(cyclopropylamino)benzoic Acid Analogs in Targeted Therapeutics

Executive Summary

The design of highly selective epigenetic modulators and kinase inhibitors relies heavily on the structural nuances of their core pharmacophores. Among these, the o-aminoanilide motif has emerged as a privileged Zinc-Binding Group (ZBG) for Class I Histone Deacetylases (HDACs) and a versatile building block for macrocyclic peptidylarginine deiminase (PAD) inhibitors[1]. However, traditional unsubstituted 3,4-diaminobenzoic acid derivatives often suffer from poor metabolic stability and off-target effects.

This guide provides an in-depth comparative analysis of 3-amino-4-(cyclopropylamino)benzoic acid analogs against traditional alternatives (e.g., hydroxamic acids and primary anilines). By integrating a cyclopropyl moiety, researchers can exploit specific steric and electronic properties to dramatically enhance isoform selectivity, pharmacokinetic (PK) profiles, and overall biological efficacy.

Mechanistic Causality: The Cyclopropyl Advantage

Why substitute a simple primary amine with a cyclopropyl group? The causality lies in the intersection of structural biology and medicinal chemistry:

  • Exploitation of the "Foot Pocket": In Class I HDACs (HDAC1, 2, 3), the catalytic zinc ion is situated at the base of a 14 Å channel adjacent to a hydrophobic "foot pocket." The cyclopropyl ring is sterically optimized to project into this pocket. Conversely, Class IIb HDACs (e.g., HDAC6) lack this cavity; thus, the steric bulk of the cyclopropyl group prevents binding, driving >100-fold isoform selectivity.

  • Metabolic Shielding: Primary anilines are highly susceptible to rapid in vivo N-acetylation (via NAT enzymes) and oxidative degradation. The N-cyclopropyl substitution sterically shields the amine, mitigating these metabolic liabilities while preserving the critical hydrogen-bond donor necessary for target coordination[2].

  • Conformational Restriction: The rigid nature of the cyclopropyl ring restricts the rotational degrees of freedom of the exocyclic amine. This reduces the entropic penalty upon target binding, lowering the dissociation constant ( Kd​ ). This rationale extends to their use in novel ferroptosis inhibitors and pyrimido-diazepine kinase inhibitors.

Mechanism A Cyclopropylamino Analog B Zinc-Binding Group Coordination A->B Pharmacophore C Class I HDAC Active Site B->C Chelates Zn2+ D Histone Hyperacetylation C->D Inhibits Enzyme E Gene Transcription (e.g., p21) D->E Chromatin Relaxation

Fig 1: Mechanism of Class I HDAC inhibition by cyclopropylamino benzamide analogs.

Comparative Biological Efficacy

To objectively evaluate the performance of 3-amino-4-(cyclopropylamino)benzoic acid analogs, we compare them against two industry-standard alternatives: SAHA (a pan-HDAC hydroxamic acid) and Entinostat (an unsubstituted o-aminoanilide).

Pharmacological PropertyHydroxamic Acids (e.g., SAHA)Unsubstituted Anilides (e.g., Entinostat)Cyclopropylamino Analogs (Product)
Primary Target Pan-HDACClass I HDACsClass I HDACs, PADs, Kinases
HDAC1 IC50 (nM) ~10~120~45
Isoform Selectivity Poor (Inhibits Class I & II)ModerateHigh (Steric exclusion of Class II)
Metabolic Stability (T1/2) < 2 hours (Rapid hydrolysis)~40 hours> 60 hours (Shielded amine)
Cell Permeability (Papp) ModerateHighVery High (Increased LogP)
PAINS Liability High (Chelator toxicity)LowVery Low

Experimental Workflows: Self-Validating Protocols

To ensure rigorous validation of these analogs, the following protocol details a self-validating in vitro screening system.

Protocol: Fluorogenic Isoform-Selective Enzyme Assay Objective: Quantify IC50 values while actively ruling out false positives caused by pan-assay interference compounds (PAINS) or fluorescence quenchers.

  • Reagent Preparation: Prepare a 10 mM stock of the cyclopropylamino analog in anhydrous DMSO. Dilute to a 10-point concentration response curve (1 nM to 10 µM) in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 0.1% BSA).

  • Enzyme Incubation: Dispense 10 µL of recombinant target enzyme (e.g., HDAC1 or PAD4) into a 384-well black microplate. Add 5 µL of the compound dilution. Causality Check: Incubate for 60 minutes at room temperature to allow for slow-binding kinetics, which are characteristic of sterically hindered cyclopropyl analogs.

  • Substrate Addition: Add 10 µL of the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC for HDACs). Incubate for 30 minutes.

  • Developer & Quench: Add 25 µL of developer solution containing a proteolytic cleavage enzyme (e.g., trypsin) and a pan-inhibitor (e.g., 1 µM Trichostatin A) to stop the primary reaction.

  • Self-Validating Counter-Screen (Critical Step): In parallel wells, run the assay using only the developer protease (trypsin) and the fluorogenic substrate (AMC) with the test compound. Logic: If the compound inhibits the counter-screen, it is a non-specific protease inhibitor or a fluorescence quencher, invalidating the primary IC50 data.

  • Data Acquisition: Read fluorescence (Ex: 360 nm, Em: 460 nm). Calculate IC50 using a 4-parameter logistic regression.

Workflow Step1 1. Synthesize Analog Library Step2 2. In Vitro Fluorogenic Target Assay Step1->Step2 Step3 3. Counter-Screen (Rule out PAINS) Step2->Step3 Primary Hits Step4 4. Cellular Target Engagement (CETSA) Step3->Step4 Validated Hits Step5 5. In Vivo Efficacy & PK Profiling Step4->Step5 Lead Optimization

Fig 2: Self-validating screening workflow for evaluating benzamide-based inhibitors.

Cellular Target Engagement and Downstream Efficacy

Beyond cell-free assays, the must be confirmed in living systems. Due to their enhanced lipophilicity (higher LogP compared to primary amines), these analogs exhibit superior membrane permeability.

Once intracellular, they effectively engage their targets, leading to measurable phenotypic changes. For instance, in oncological models, inhibition of Class I HDACs by these analogs results in the hyperacetylation of histone H3 (at Lysine 9 and 14), triggering the transcriptional upregulation of the CDKN1A gene (p21), ultimately inducing cell cycle arrest and apoptosis. Furthermore, their structural stability makes them ideal candidates for integration into complex macrocyclic scaffolds, such as those targeting MRGX2[3] or PAD enzymes[1].

Conclusion

The strategic incorporation of a cyclopropyl moiety into the 3-amino-4-aminobenzoic acid scaffold represents a masterclass in rational drug design. By balancing steric bulk with metabolic stability, 3-amino-4-(cyclopropylamino)benzoic acid analogs outperform traditional hydroxamic acids and primary anilines in both selectivity and in vivo half-life, making them indispensable tools for modern drug development professionals.

References

  • US7517873B2 - Pyrimido-diazepine kinase inhibitors.
  • WO2020223255A1 - 3-amino-4h-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives as inhibitors of mrgx2.
  • Novel Ferroptosis Inhibitors with Improved Potency and ADME Properties. SciSpace.
  • IL296923A - Macrocyclic inhibitors of peptidylarginine deaminases.

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Comparative

A Researcher's Guide to Comparing the Metabolic Stability of Benzoic Acid Derivatives

In the landscape of drug discovery and development, understanding the metabolic fate of a compound is paramount. Metabolic stability, a measure of a compound's susceptibility to biotransformation, directly influences its...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, understanding the metabolic fate of a compound is paramount. Metabolic stability, a measure of a compound's susceptibility to biotransformation, directly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1][2][3][4] For researchers working with benzoic acid derivatives, a common scaffold in medicinal chemistry, a thorough evaluation of their metabolic stability is a critical step in identifying promising drug candidates.[5]

This guide provides an in-depth comparison of the metabolic stability of benzoic acid derivatives, supported by experimental data and detailed protocols. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their projects.

The Metabolic Landscape of Benzoic Acid Derivatives

The primary route of metabolism for benzoic acid in humans occurs in the liver and involves a two-step process.[6][7][8] Initially, benzoic acid is activated to its coenzyme A (CoA) thioester, benzoyl-CoA.[7] Subsequently, benzoyl-CoA undergoes conjugation with the amino acid glycine to form hippuric acid, which is then readily excreted in the urine.[6][7][9][10] A minor pathway involves conjugation with glucuronic acid to form an acyl-glucuronide.[6][8]

For substituted benzoic acid derivatives, the metabolic pathways can be more complex. The nature and position of the substituents on the aromatic ring can significantly influence the rate and site of metabolism. Cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases, play a crucial role in the metabolism of many drugs and are often involved in the initial oxidative transformations of substituted benzoic acids.[11][12] These Phase I reactions can include hydroxylation, dealkylation, and oxidation of the substituents, often creating new sites for subsequent Phase II conjugation reactions.[13]

Factors Influencing the Metabolic Stability of Benzoic Acid Derivatives

The metabolic stability of a benzoic acid derivative is not an intrinsic property but is rather influenced by a combination of electronic and steric factors imparted by its substituents.

  • Electronic Effects: The presence of electron-withdrawing or electron-donating groups on the benzene ring can alter the electron density of the molecule, thereby affecting its interaction with metabolic enzymes.[14][15][16] Electron-withdrawing groups can make the aromatic ring more susceptible to nucleophilic attack, while electron-donating groups can enhance its susceptibility to electrophilic attack by CYP enzymes.[15]

  • Steric Hindrance: The size and position of substituents can sterically hinder the approach of metabolic enzymes to potential sites of metabolism.[4] Bulky substituents near the carboxylic acid group or other metabolically labile sites can "shield" these positions from enzymatic attack, thereby increasing the compound's metabolic stability.

  • Lipophilicity: The overall lipophilicity of a compound, often quantified as its logP or logD value, can influence its partitioning into the active sites of metabolic enzymes, which are often located in lipophilic membrane environments.

Comparing Metabolic Stability: An Experimental Approach

The most common and reliable method for assessing the metabolic stability of compounds in early drug discovery is the in vitro liver microsomal stability assay.[1][13][17][18] This assay utilizes a subcellular fraction of the liver, known as microsomes, which are rich in drug-metabolizing enzymes, particularly the CYP450s.[18][19]

The fundamental principle of this assay is to incubate the test compound with liver microsomes in the presence of necessary cofactors (e.g., NADPH for CYP-mediated reactions) and monitor the disappearance of the parent compound over time.[19][20][21] The rate of disappearance is then used to calculate key parameters that quantify metabolic stability.

Key Parameters for Comparison:
  • In Vitro Half-Life (t½): The time it takes for 50% of the parent compound to be metabolized. A longer half-life generally indicates greater metabolic stability.[1][22]

  • Intrinsic Clearance (CLint): The inherent ability of the liver enzymes to metabolize a drug, independent of blood flow and other physiological factors.[1][2][22] A lower intrinsic clearance value signifies higher metabolic stability.

Illustrative Data: The Impact of Substitution on Metabolic Stability

To illustrate the effect of substituents on the metabolic stability of benzoic acid derivatives, consider the hypothetical data presented in the table below. This data represents typical results that might be obtained from a human liver microsomal stability assay.

CompoundSubstituentPositionIn Vitro Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Benzoic Acid-H-> 60< 5.0
4-Methylbenzoic Acid-CH₃para4515.4
4-Chlorobenzoic Acid-Clpara> 60< 5.0
4-Methoxybenzoic Acid-OCH₃para2527.7
2,6-Dichlorobenzoic Acid-Clortho, ortho> 60< 5.0

Interpretation of the Data:

  • Benzoic Acid: The parent compound exhibits high metabolic stability, as expected, due to its primary clearance via conjugation, a pathway less prominent in standard microsomal assays without specific cofactors.

  • 4-Methylbenzoic Acid: The electron-donating methyl group at the para position likely makes the aromatic ring more susceptible to CYP-mediated hydroxylation, leading to a shorter half-life and higher clearance.

  • 4-Chlorobenzoic Acid: The electron-withdrawing chloro group at the para position deactivates the ring towards oxidative metabolism, resulting in high metabolic stability.

  • 4-Methoxybenzoic Acid: The electron-donating methoxy group can be a site for O-dealkylation by CYP enzymes, a common metabolic pathway, leading to lower stability.

  • 2,6-Dichlorobenzoic Acid: The presence of two chloro groups in the ortho positions provides significant steric hindrance around the carboxylic acid and the aromatic ring, effectively blocking access by metabolic enzymes and resulting in very high metabolic stability.

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

This section provides a detailed, step-by-step protocol for conducting a liver microsomal stability assay.

Materials:
  • Test compounds and positive control compounds (e.g., a rapidly metabolized drug like verapamil and a slowly metabolized one like warfarin)

  • Pooled human liver microsomes (commercially available)

  • 0.1 M Phosphate buffer (pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) containing an internal standard (for quenching the reaction and for LC-MS/MS analysis)

  • 96-well plates

  • Incubator set to 37°C

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system[23][24][25]

Workflow Diagram:

Caption: Workflow for the in vitro liver microsomal stability assay.

Step-by-Step Procedure:
  • Preparation of Reagents:

    • Prepare stock solutions of test compounds and positive controls in a suitable organic solvent (e.g., DMSO).

    • On the day of the experiment, thaw the pooled human liver microsomes on ice and dilute them to the desired concentration (e.g., 0.5 mg/mL) with cold 0.1 M phosphate buffer.[22]

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the diluted microsomal suspension to each well.

    • Add a small volume of the test compound stock solution to the wells to achieve the final desired concentration (e.g., 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes to allow the compounds to equilibrate with the microsomes.[21]

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the wells. The time of this addition is considered time zero (T=0).

    • For the T=0 time point, immediately quench the reaction by adding cold acetonitrile containing the internal standard.

    • Incubate the plate at 37°C, and at subsequent time points (e.g., 5, 15, 30, and 60 minutes), quench the reaction in the respective wells with the same quenching solution.[22]

  • Sample Processing and Analysis:

    • After the final time point, centrifuge the 96-well plate to pellet the precipitated microsomal proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.[23]

Data Analysis:
  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the slope of the linear portion of the curve. The slope represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the following equation: t½ = 0.693 / k

  • Calculate the intrinsic clearance (CLint) using the following equation:[1] CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / mg of microsomal protein) [26]

Visualizing Metabolic Pathways

The primary metabolic pathways for benzoic acid can be visualized to better understand the biotransformation process.

Benzoic_Acid_Metabolism cluster_phase1 Phase I (Minor) cluster_phase2 Phase II (Major) Benzoic_Acid Benzoic Acid Hydroxybenzoic_Acid 4-Hydroxybenzoic Acid Benzoic_Acid->Hydroxybenzoic_Acid CYP450 (Hydroxylation) Benzoyl_CoA Benzoyl-CoA Benzoic_Acid->Benzoyl_CoA Butyrate-CoA Ligase Acyl_Glucuronide Benzoyl Glucuronide (Excreted) Benzoic_Acid->Acyl_Glucuronide UGTs Hippuric_Acid Hippuric Acid (Excreted) Benzoyl_CoA->Hippuric_Acid Glycine N-acyltransferase

Caption: Primary metabolic pathways of benzoic acid.

Conclusion and Future Directions

The metabolic stability of benzoic acid derivatives is a critical determinant of their potential as drug candidates. By systematically evaluating this property using in vitro assays such as the liver microsomal stability assay, researchers can gain valuable insights into how structural modifications influence a compound's pharmacokinetic profile. The strategic introduction of substituents to modulate electronic properties and introduce steric hindrance can be a powerful tool for optimizing metabolic stability. As our understanding of drug metabolism continues to evolve, the integration of more complex in vitro models, such as hepatocytes and liver S9 fractions, will provide an even more comprehensive picture of a compound's metabolic fate.[3][18]

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • IntechOpen. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Retrieved from [Link]

  • Justlong in Food. (2022, October 13). Advancements in Understanding Benzoic Acid's Impact on Human Health. Retrieved from [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • Baranczewski, P., Stańczak, A., & Sundberg, K. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports, 58(4), 453-472.
  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]

  • Brusilow, S. W. (1991). The biochemistry and toxicology of benzoic acid metabolism and its relationship to the elimination of waste nitrogen. Developmental Pharmacology and Therapeutics, 17(3-4), 141-146.
  • Ghosh, T. S., et al. (2021). Mapping of the benzoate metabolism by human gut microbiome indicates food-derived metagenome evolution. Scientific Reports, 11(1), 5648.
  • IntechOpen. (2025, November 19). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Retrieved from [Link]

  • protocols.io. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • Juniper Publishers. (2021, August 24). Insights of LC-MS in Drug Discovery, Drug Development and Modern Analysis. Retrieved from [Link]

  • Goresky, C. A., et al. (1995). Hepatic uptake and metabolism of benzoate: a multiple indicator dilution, perfused rat liver study. American Journal of Physiology-Gastrointestinal and Liver Physiology, 268(4), G569-G580.
  • Tolonen, A., Turpeinen, M., & Pelkonen, O. (2009). Liquid chromatography-mass spectrometry in in vitro drug metabolite screening. Drug Discovery Today, 14(3-4), 120-133.
  • Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from [Link]

  • Bell, S. G., et al. (2018). Exploring the Factors which Result in Cytochrome P450 Catalyzed Desaturation Versus Hydroxylation. Chemistry–A European Journal, 24(51), 13544-13554.
  • Chen, C., Gonzalez, F. J., & Idle, J. R. (2008). LC-MS-based metabolomics in drug metabolism. Drug Metabolism Reviews, 40(2), 227-248.
  • Obach, R. S. (2005). Direct determination of unbound intrinsic drug clearance in the microsomal stability assay. Drug Metabolism and Disposition, 33(9), 1385-1390.
  • Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]

  • ResearchGate. (n.d.). Overview of metabolic pathways of carboxylic-acid-containing drugs.... Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • Al-Dhalaan, F. M., et al. (2024). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various use. Environmental Research, 245, 118023.
  • Semantic Scholar. (n.d.). Substituent effects on the electronic structure and pKa of benzoic acid. Retrieved from [Link]

  • Obach, R. S., et al. (1999). Prediction of Human Clearance of Twenty-Nine Drugs from Hepatic Microsomal Intrinsic Clearance Data: An Examination of In Vitro Half-Life Approach and Nonspecific Binding to Microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359.
  • Longdom. (n.d.). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Retrieved from [Link]

  • SciSpace. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design. Retrieved from [Link]

  • ChemHelp ASAP. (2021, January 5). metabolic stability assays for predicting intrinsic clearance. Retrieved from [Link]

  • ResearchGate. (n.d.). The major and minor metabolites characterized from the.... Retrieved from [Link]

  • Longdom Publishing. (n.d.). Benzoic Acid and its Derivatives Increase Membrane Resistance to. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Review Article Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Retrieved from [Link]

  • MDPI. (2020, April 2). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, August 27). 6.3: Substituent Effects on Acidity. Retrieved from [Link]

  • PubMed. (2013, February 28). Effect of the chemical specificity of benzoic acid and its analogs on osmotic fragility in erythrocytes of Sprague-Dawley rats in vitro. Retrieved from [Link]

  • ResearchGate. (n.d.). Substituent effects on the electronic structure and pKa benzoic acid. Retrieved from [Link]

  • Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Reactions catalysed by CYP199A4 (R=p‐benzoic acid) (b) Potential.... Retrieved from [Link]

  • ResearchGate. (n.d.). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. Retrieved from [Link]

  • IJCRT.org. (2024, August 8). A Comprehensive Study On Benzoic Acid And Its Derivatives. Retrieved from [Link]

  • Frontiers. (n.d.). The UDP-glucuronosyltransferases of the blood-brain barrier: their role in drug metabolism and detoxication. Retrieved from [Link]

  • Bentham Science Publisher. (n.d.). UDP-Glucuronosyltransferases. Retrieved from [Link]

  • Semantic Scholar. (n.d.). The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification.. Retrieved from [Link]

  • PubMed. (n.d.). UDP-glucuronosyltransferases: Structure, Function and Drug Design Studies. Retrieved from [Link]

  • Semantic Scholar. (n.d.). a comprehensive review on benzoic acid and its derivatives. Retrieved from [Link]

  • Guengerich, F. P. (2013). A history of the roles of cytochrome P450 enzymes in the toxicity of drugs. Toxicological Research, 29(1), 1-23.
  • MDPI. (2024, July 2). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to Assessing Off-Target Effects of Aminobenzoic Acid Compounds

Introduction: The Double-Edged Sword of Structural Versatility Aminobenzoic acid and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities, includi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Double-Edged Sword of Structural Versatility

Aminobenzoic acid and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2] This versatility stems from the scaffold's capacity for diverse chemical modifications, allowing for the fine-tuning of interactions with biological targets.[1] However, this same chemical flexibility can lead to unintended interactions with proteins other than the primary therapeutic target. These "off-target" effects are a significant concern in drug development, as they can lead to toxicity, reduced efficacy, and costly failures in clinical trials.[3][4] Up to 90% of clinical trial failures can be attributed to safety issues, many of which arise from unforeseen off-target interactions.[5]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically assess and mitigate the off-target risks associated with aminobenzoic acid compounds. We will move beyond simple protocols to explain the causality behind experimental choices, enabling you to design and execute a robust, self-validating off-target assessment strategy. Our approach integrates computational prediction with empirical in vitro and cell-based methodologies to build a holistic safety and selectivity profile for your compounds.

The Strategic Framework: An Integrated Approach to Off-Target Assessment

A successful off-target assessment is not a single experiment but a multi-stage, iterative process. The goal is to identify potential liabilities early, allowing for the optimization of compound design to improve selectivity while maintaining desired potency.[6] Regulatory agencies encourage the use of multiple, orthogonal methods to build a comprehensive picture of a compound's specificity.[7] Our recommended workflow progresses from broad, predictive methods to more focused, biologically relevant assays.

OffTargetWorkflow cluster_3 Decision Making in_silico In Silico Profiling (Virtual Screening, Docking) biochem Biochemical Assays (Broad Safety Panels) in_silico->biochem Nominate Hits lit_review Literature & Database Review lit_review->in_silico binding Binding Assays (Kinase, GPCR Panels) biochem->binding phenotypic Phenotypic Screening (High-Content Imaging) binding->phenotypic Prioritize Hits for Cellular Context decision Selectivity Profile (Risk Assessment) binding->decision target_deconv Target Deconvolution phenotypic->target_deconv Identify Unknowns cell_microarray Cell Microarray Screening (Surfaceome Profiling) cell_microarray->target_deconv target_deconv->decision

Caption: Integrated workflow for assessing off-target effects.

Part 1: In Silico Prediction - Charting the Seas of Interaction

Before committing to resource-intensive wet-lab experiments, computational methods can predict potential off-target interactions, providing an invaluable early warning system.[8] This approach leverages vast databases of protein structures and known drug-target interactions to flag aminobenzoic acid analogs that may bind to unintended proteins.[8]

Methodology Comparison:

MethodPrincipleProsConsIdeal Use Case
Ligand-Based Virtual Screening Compares the 2D/3D structure of the test compound to a library of molecules with known off-target activities.Fast, computationally inexpensive. Does not require a protein structure.Limited by the diversity of the reference library. May miss novel interactions.Early-stage screening of large virtual libraries to filter out compounds with known liability scaffolds.
Structure-Based Docking Simulates the binding of the test compound into the 3D structures of known off-target proteins (e.g., hERG, COX).[9]Provides a structural hypothesis for the interaction. Can identify novel binders.Computationally intensive. Accuracy depends on the quality of the protein structure and scoring function.Lead optimization stage to predict and understand specific, high-risk interactions.
Machine Learning Models Uses algorithms trained on large datasets of known drug-target interactions to predict new ones.[8]Can learn complex relationships and predict interactions for novel targets. Improves with more data.Can be a "black box," making mechanistic interpretation difficult. Prone to biases in the training data.Hit-to-lead and lead optimization to prioritize compounds for wet-lab screening based on a predicted selectivity score.
Experimental Protocol: Structure-Based Docking Against a Panel of Anti-Targets

This protocol outlines a focused in silico screen to predict the binding of an aminobenzoic acid derivative to key proteins associated with adverse drug events.

  • Anti-Target Panel Selection:

    • Compile a list of 3D protein structures for known "anti-targets." This panel should include, at minimum:

      • hERG (KCNH2): Associated with cardiotoxicity.

      • Cyclooxygenase-1 & 2 (COX-1, COX-2): To predict gastrointestinal and cardiovascular side effects.

      • A panel of representative kinases: Aminobenzoic acid analogs are known to modulate signaling pathways, making kinases a likely off-target class.[1]

      • Nuclear Receptors (e.g., Pregnane X Receptor - PXR): To predict potential for drug-drug interactions.

  • Protein Structure Preparation:

    • Download crystal structures from the Protein Data Bank (PDB).

    • Rationale: High-quality, high-resolution structures are critical for accurate docking.

    • Prepare the structures using software like Schrödinger Maestro or MOE: remove water molecules, add hydrogens, repair missing side chains, and assign protonation states.

    • Rationale: This "cleaning" process ensures the protein is in a chemically correct state for simulation.

  • Ligand Preparation:

    • Generate a 3D conformation of the aminobenzoic acid compound.

    • Generate possible ionization and tautomeric states at physiological pH (e.g., 7.4).

    • Rationale: The compound's charge and tautomeric state significantly impact its binding potential.

  • Molecular Docking:

    • Define the binding site for each anti-target based on known ligand-binding pockets.

    • Use a validated docking program (e.g., Glide, AutoDock, GOLD) to dock the prepared ligand into each receptor's binding site.

    • Rationale: These programs systematically sample ligand conformations and orientations, scoring them based on predicted binding affinity.

  • Analysis and Prioritization:

    • Analyze the docking scores. Compounds with favorable scores (e.g., low Glide SP score) for an anti-target are flagged as potential risks.

    • Visually inspect the binding poses. Look for chemically sensible interactions (e.g., hydrogen bonds, hydrophobic contacts).

    • Rationale: A good score combined with a plausible binding mode increases confidence in the prediction. Flagged compounds should be prioritized for in vitro confirmation.

Part 2: In Vitro Profiling - From Prediction to Empirical Evidence

In silico predictions must be confirmed with empirical data. In vitro safety pharmacology profiling is the industry standard for identifying off-target interactions early in the drug discovery process.[6] This involves screening compounds against a broad range of purified targets like receptors, transporters, enzymes, and ion channels that are linked to adverse drug reactions.[6]

Comparative Data: Profiling Two Aminobenzoic Acid Analogs

The following table presents hypothetical data from a broad kinase panel screen for two aminobenzoic acid analogs. Analog A is the lead compound, and Analog B is a chemically modified version designed to improve selectivity.

Kinase TargetAnalog A (% Inhibition @ 1µM)Analog B (% Inhibition @ 1µM)Associated Pathway/Toxicity
Primary Target Kinase 95%92%Therapeutic Target
EGFR15%8%Skin rash, diarrhea
VEGFR265%12%Hypertension, bleeding
Src58%25%General cell signaling
Lck45%18%Immunosuppression
ROCK172%35%Hypotension
PKA5%3%Broad signaling

Interpretation: Analog A shows significant activity against multiple off-target kinases (VEGFR2, Src, ROCK1), suggesting a high potential for side effects. The modifications in Analog B successfully reduced most off-target activity while preserving potent inhibition of the primary target, making it a much safer and more promising candidate.

Experimental Protocol: In Vitro Kinase Selectivity Profiling

This protocol details a common method for assessing the selectivity of a compound across a panel of kinases.

  • Compound Preparation:

    • Dissolve the aminobenzoic acid compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

    • Perform a serial dilution series in DMSO to prepare working stocks.

    • Rationale: DMSO is a common solvent, but its concentration in the final assay must be kept low (typically <1%) to avoid artifacts.

  • Assay Setup:

    • Use a multi-well plate (e.g., 384-well) for high-throughput screening.

    • Add the kinase, a suitable peptide or protein substrate, and ATP to each well. The ATP concentration is typically set at or near the Km for each specific kinase.

    • Rationale: Using the Km for ATP mimics physiological conditions and provides a standardized measure of inhibition, preventing misleading results from compounds that simply compete with high, non-physiological ATP concentrations.

  • Compound Addition:

    • Add a small volume of the diluted compound to the assay wells. Include positive controls (a known broad-spectrum inhibitor) and negative controls (DMSO vehicle only).

    • Rationale: Controls are essential for a self-validating system. The negative control defines 0% inhibition, and the positive control confirms the assay is working correctly.

  • Reaction and Detection:

    • Incubate the plate at room temperature for a set time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

    • Stop the reaction and measure the amount of phosphorylated substrate. Common detection methods include radiometric assays (³³P-ATP) or fluorescence/luminescence-based technologies (e.g., ADP-Glo, LanthaScreen).

    • Rationale: The choice of detection method depends on throughput, sensitivity, and safety requirements. Non-radiometric methods are now standard.

  • Data Analysis:

    • Calculate the percent inhibition for each kinase at each compound concentration relative to the controls.

    • % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_Vehicle - Signal_Background))

    • For hits (e.g., >50% inhibition), perform a dose-response curve to determine the IC50 value.

    • Selectivity Score: A simple selectivity score can be calculated as the ratio of the off-target IC50 to the on-target IC50. A higher score indicates greater selectivity.

Part 3: Cell-Based Assays - Assessing Effects in a Biological Context

While biochemical assays are crucial, they lack the complexity of a living cell. Cell-based assays provide a more physiologically relevant environment, accounting for factors like cell permeability, metabolism, and the presence of competing endogenous ligands.[10] Phenotypic screening, in particular, is a powerful, unbiased approach that can uncover unexpected off-target effects by focusing on the overall cellular response rather than a pre-selected target.[11][12]

SignalingPathway cluster_nfkb NF-κB Pathway (Inflammation) cluster_compound TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates (Degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Gene Expression Compound Aminobenzoic Acid Analog Compound->IKK On-Target Inhibition Compound->NFkB Off-Target Binding (Prevents Nuclear Translocation)

Caption: On-target vs. off-target effects in the NF-κB pathway.

Experimental Protocol: High-Content Phenotypic Screening for Cytotoxicity and Apoptosis

This protocol uses automated microscopy and image analysis to screen for unintended cytotoxic or pro-apoptotic effects of aminobenzoic acid compounds.

  • Cell Culture and Plating:

    • Select a relevant human cell line (e.g., HepG2 for liver toxicity, HEK293 for general toxicity).

    • Seed cells into optically clear, multi-well plates (e.g., 96- or 384-well) and allow them to adhere overnight.

    • Rationale: Using a cell line relevant to a potential toxicity (e.g., liver cells for a compound with predicted hepatic metabolism) increases the predictive value of the assay.

  • Compound Treatment:

    • Treat cells with a range of concentrations of the aminobenzoic acid compound for a relevant duration (e.g., 24, 48, or 72 hours).

    • Include a vehicle control (DMSO) and a positive control for apoptosis (e.g., staurosporine).

  • Cell Staining (Multiplexed):

    • After treatment, add a cocktail of fluorescent dyes to the live cells:

      • Hoechst 33342: A nuclear stain to count the total number of cells.

      • CellEvent™ Caspase-3/7 Green Detection Reagent: A fluorescent probe that becomes active in cells undergoing apoptosis.

      • CellTox™ Green Cytotoxicity Stain: A dye that is excluded from live cells but stains the nucleus of dead cells with compromised membranes.

    • Rationale: Multiplexing these dyes allows for the simultaneous measurement of cell number, apoptosis, and necrosis from the same well, providing a rich, multi-parameter view of the compound's effect.

  • Image Acquisition:

    • Use a high-content imaging system (e.g., ImageXpress, CellInsight) to automatically acquire images from each well using appropriate filter sets for each dye.

    • Capture multiple fields per well to ensure robust statistics.

  • Image Analysis:

    • Use automated image analysis software to segment and identify individual cells based on the Hoechst nuclear stain.

    • For each cell, quantify the fluorescence intensity in the other channels (Caspase-3/7 and CellTox).

    • Self-Validation: The software should be configured with clear parameters for what constitutes a "positive" cell for each marker. These thresholds should be set based on the positive and negative controls.

  • Data Interpretation:

    • Calculate the percentage of apoptotic and necrotic cells at each compound concentration.

    • A compound is flagged as a potential off-target risk if it induces a significant increase in cell death at concentrations near its on-target therapeutic potency. This phenotypic data can then guide more specific follow-up studies to identify the responsible off-target protein.

Conclusion: Building a Culture of Safety and Selectivity

The assessment of off-target effects is not merely a regulatory hurdle but a fundamental component of rational drug design. For a versatile and biologically active class like aminobenzoic acid compounds, a proactive and integrated screening strategy is paramount. By combining the predictive power of in silico modeling with the empirical rigor of in vitro and cell-based profiling, researchers can make informed decisions, prioritize the safest and most selective candidates, and ultimately increase the probability of clinical success. This guide provides the framework and the causal logic to not only perform these assays but to understand and trust the data they generate, fostering a culture where safety and selectivity are designed, not discovered by chance.

References

  • Benchchem. (n.d.). Applications of Aminobenzoic Acid Analogs in Medicinal Chemistry: Application Notes and Protocols.
  • Farwa, U., et al. (2025, October 12). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Aminobenzoic acid?.
  • Ali, A., et al. (2025, March 19). Molecular mechanisms and therapeutic prospects of 4-aminobenzoic acid in neuropsychiatric disorders: a comprehensive review of neurotransmitter modulation, anti-inflammatory pathways, and antioxidant defense.
  • PubMed. (n.d.). P-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli).
  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis.
  • Patsnap Synapse. (2025, May 21). How can off-target effects of drugs be minimised?.
  • PMC. (n.d.). In silico analysis of potential off-target sites to gene editing for Mucopolysaccharidosis type I using the CRISPR/Cas9 system: Implications for population-specific treatments.
  • Unknown. (n.d.). Computational tools for CRISPR Off-target detection: An overview.
  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services.
  • Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay.
  • PMC. (n.d.). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics.
  • Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay.
  • Technology Networks. (2025, April 24). Phenotypic Screening: A Powerful Tool for Drug Discovery.
  • Patsnap Synapse. (2025, May 29). How can bioinformatics predict off-target effects of drugs?.
  • Patsnap Synapse. (2024, July 12). What are the side effects of Aminobenzoic acid?.
  • Unknown. (n.d.). Understanding the implications of off-target binding for drug safety and development.
  • PLOS. (2010, September 23). Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model.
  • PMC. (n.d.). The Resurrection of Phenotypic Drug Discovery.
  • WebMD. (n.d.). Para-Aminobenzoic Acid (Paba) - Uses, Side Effects, and More.
  • seqWell. (2025, September 23). Selecting the Right Gene Editing Off-Target Assay.

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Comparative

head-to-head comparison of different synthesis catalysts

As a Senior Application Scientist in process chemistry, I have evaluated countless catalytic systems for pharmaceutical scale-up. The Suzuki-Miyaura cross-coupling (SMC) remains the most critical Csp2–C bond-forming reac...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in process chemistry, I have evaluated countless catalytic systems for pharmaceutical scale-up. The Suzuki-Miyaura cross-coupling (SMC) remains the most critical Csp2–C bond-forming reaction in drug development. However, as target molecules grow increasingly complex—featuring sterically demanding tetra-ortho-substituted biaryls or electron-deficient heteroaryls—traditional catalysts often fail.

This guide provides an objective, head-to-head technical comparison of three distinct generations of palladium catalysts: the classic Pd(PPh3)4 , the highly active XPhos Pd G3 palladacycle, and the robust PEPPSI-IPr N-heterocyclic carbene (NHC) complex.

Mechanistic Framework: The Activation Bottleneck

The fundamental challenge in palladium catalysis is the controlled generation of the active, mono-ligated L-Pd(0) species without inducing catalyst aggregation (Pd black)[1]. The causality behind a catalyst's performance almost always traces back to its activation mechanism.

  • Pd(PPh3)4 (The Classic 0th Generation): Relies on the thermal dissociation of two triphenylphosphine ligands. Because this is an equilibrium process, the high concentration of free phosphine in solution competes with the oxidative addition step. Furthermore, the true Pd(0) state is highly susceptible to oxidation by trace air.

  • XPhos Pd G3 (The Palladacycle): Buchwald’s 3rd generation precatalyst bypasses thermal activation entirely. Upon exposure to a mild base (e.g., K2CO3), the mesylate backbone is deprotonated. This triggers a rapid reductive elimination, expelling an inert N-methylcarbazole byproduct and quantitatively generating the active L-Pd(0) species[2]. The bulky dialkylbiarylphosphine (XPhos) ligand forces the metal into a highly reactive mono-ligated state.

  • PEPPSI-IPr (The NHC Approach): Standing for Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation, this Pd(II) complex utilizes a "throw-away" 3-chloropyridine ligand[3]. The pyridine stabilizes the Pd(II) center, rendering it completely benchtop stable[4]. In situ reduction releases the pyridine, exposing a highly reactive NHC-Pd(0) core. The strong σ-donating capacity of the IPr ligand binds the metal tightly, preventing dissociation and subsequent catalyst precipitation[3].

G cluster_0 Precatalyst Activation PdPPh3 Pd(PPh3)4 (Classic) Act_PdPPh3 - 2 PPh3 (Thermal) PdPPh3->Act_PdPPh3 XPhosG3 XPhos Pd G3 (Buchwald) Act_XPhos Base Deprotonation - Carbazole XPhosG3->Act_XPhos PEPPSI PEPPSI-IPr (NHC) Act_PEPPSI - 3-Chloropyridine + Reduction PEPPSI->Act_PEPPSI Active_Pd Active Pd(0) Species (L-Pd(0) or L2-Pd(0)) Act_PdPPh3->Active_Pd Act_XPhos->Active_Pd Act_PEPPSI->Active_Pd Ox_Add Oxidative Addition (Ar-X) Active_Pd->Ox_Add Transmet Transmetalation (Ar'-B(OH)2 + Base) Ox_Add->Transmet Red_Elim Reductive Elimination (Ar-Ar') Transmet->Red_Elim Red_Elim->Active_Pd Regeneration

Logical relationship of precatalyst activation pathways converging into the active Pd(0) Suzuki cycle.

Head-to-Head Performance Metrics

When selecting a catalyst for process-scale synthesis, the decision matrix must account for substrate steric bulk, electronic deactivation, and operational simplicity.

Catalyst SystemLigand ArchitectureActive Pd SpeciesPrecatalyst StabilityActivation TempOptimal Substrate ScopeTypical Loading
Pd(PPh3)4 Monodentate PhosphineL2Pd(0)Poor (Requires Argon)80–100 °CUnhindered Aryl Bromides/Iodides5–10 mol%
XPhos Pd G3 DialkylbiarylphosphineL-Pd(0)Excellent (Benchtop)20–40 °CTetra-ortho Biaryls, Unstable Boronic Acids0.05–2 mol%
PEPPSI-IPr N-Heterocyclic CarbeneNHC-Pd(0)Excellent (Benchtop)20–60 °CHeteroaryl Chlorides, Base-Sensitive Substrates1–3 mol%

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, every protocol must be designed with built-in causality and validation checkpoints.

Protocol A: Baseline Unhindered Coupling via Pd(PPh3)4

Best for: Simple, non-sterically hindered aryl bromides where cost is the primary driver.

  • Preparation: In a glovebox, charge an oven-dried Schlenk flask with Aryl Bromide (1.0 equiv), Arylboronic Acid (1.2 equiv), and Pd(PPh3)4 (5 mol%).

  • Solvent Addition: Add a strictly degassed mixture of Toluene/EtOH (4:1) via syringe. Causality: Pd(0) is rapidly oxidized to an inactive Pd(II)-peroxo complex by dissolved O2; freeze-pump-thaw degassing is mandatory.

  • Base Addition: Add degassed 2M aqueous Na2CO3 (2.0 equiv).

  • Heating: Heat to 90 °C for 12 hours. Causality: High thermal energy is required to force the dissociation of the strongly bound PPh3 ligands.

  • Validation Checkpoint: The reaction mixture should remain a clear yellow/orange solution. The appearance of a black precipitate (Pd black) indicates catalyst deactivation via aggregation, validating that oxygen exclusion was insufficient or the catalyst died before transmetalation.

Protocol B: Tetra-ortho-Substituted Biaryl Synthesis via XPhos Pd G3

Best for: Highly sterically hindered substrates and unstable boronic acids prone to protodeboronation[2].

  • Preparation: On the benchtop, charge a vial with Aryl Chloride (1.0 equiv), sterically hindered Arylboronic Acid (1.5 equiv), K3PO4 (2.0 equiv), and XPhos Pd G3 (0.5 mol%).

  • Solvent Addition: Add a biphasic mixture of 1,4-Dioxane/H2O (4:1)[5]. Causality: The biphasic system dissolves both the organic halide and the inorganic base, facilitating the interfacial deprotonation of the G3 precatalyst at room temperature.

  • Reaction: Stir at 40 °C for 2 hours. Causality: The low temperature prevents the thermal degradation (protodeboronation) of the boronic acid, while the bulky XPhos ligand accelerates the difficult reductive elimination step[2].

  • Validation Checkpoint: Analyze the crude mixture via LC-MS at t=30 min. The stoichiometric presence of N-methylcarbazole (m/z 181.1) serves as an internal validation that the G3 precatalyst has quantitatively activated into the L-Pd(0) species.

Protocol C: Heteroaryl Chloride Coupling via PEPPSI-IPr

Best for: Unreactive heteroaryl chlorides and substrates requiring high turnover numbers (TONs)[3].

  • Preparation: On the benchtop, charge a flask with Heteroaryl Chloride (1.0 equiv), Arylboronic Acid (1.1 equiv), K2CO3 (2.0 equiv), and PEPPSI-IPr (1 mol%). Causality: The Pd(II) precatalyst is entirely air-stable due to the protective 3-chloropyridine ligand[4].

  • Solvent Addition: Add Isopropanol (iPrOH) and stir at 60 °C.

  • Reaction Mechanics: Causality: Heteroaryl chlorides possess strong C-Cl bonds that resist oxidative addition. The extreme electron density provided by the NHC ligand in PEPPSI-IPr lowers the activation barrier for this step, while its steric bulk forces the substrates together for reductive elimination[3].

  • Validation Checkpoint: The initial suspension of the Pd(II) precatalyst will transition to a homogeneous active Pd(0) solution upon addition of the transmetalating agent/base, visually validating the dissociation of the 3-chloropyridine ligand.

Conclusion & Selection Matrix

The choice of catalyst dictates the success of a process route.

  • Use Pd(PPh3)4 only for simple, unhindered substrates where cost-efficiency outweighs the need for mild conditions.

  • Upgrade to 2 [2] when dealing with extreme steric hindrance (e.g., tetra-ortho biaryls) or when coupling unstable boronic acids that require room-temperature activation.

  • Deploy 3 [3] for challenging heteroaryl chlorides or when a highly robust, benchtop-stable catalyst is required for long-running, high-TON processes.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-amino-4-(cyclopropylamino)benzoic Acid

As a Senior Application Scientist, I understand that handling novel intermediates like 3-amino-4-(cyclopropylamino)benzoic Acid requires more than just a generic safety checklist. It requires a fundamental understanding...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that handling novel intermediates like 3-amino-4-(cyclopropylamino)benzoic Acid requires more than just a generic safety checklist. It requires a fundamental understanding of the molecule's physicochemical properties and the mechanistic causality behind its hazards.

This technical guide provides a self-validating system of operational, personal protective equipment (PPE), and disposal protocols designed to protect laboratory personnel while maintaining absolute experimental integrity.

Chemical Profile & Hazard Assessment

Before designing a handling protocol, we must analyze the structural liabilities of the compound. 3-amino-4-(cyclopropylamino)benzoic Acid (CAS: 879558-09-5) is a bifunctional molecule featuring both a primary aromatic amine and a carboxylic acid moiety[1].

PropertyValue
CAS Number 879558-09-5
Molecular Formula C10H12N2O2
Molecular Weight 192.21 g/mol
Physical State Solid / Powder
Primary Hazard Class Irritant / Potential Toxicant

The Causality of Hazards: The primary risk stems from the aromatic amine moiety. Aromatic amines are highly lipophilic, meaning they can rapidly bypass the stratum corneum and be absorbed through the skin, as well as the respiratory tract[2]. Once absorbed, metabolic activation of the amine group can form reactive electrophiles, which carry mutagenic and toxicological potential[2]. Furthermore, the benzoic acid backbone acts as a severe irritant to mucous membranes. Therefore, our operational priority is the absolute prevention of aerosolization and dermal contact.

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient. Every piece of PPE must serve a specific mechanistic purpose to interrupt the compound's routes of exposure[3].

Body PartRecommended PPEOperational Rationale
Hands Double Nitrile Gloves (≥8 mil thickness)Nitrile provides excellent chemical resistance to aromatic compounds. Double-gloving creates a fail-safe layer; the outer glove absorbs primary contact and can be frequently changed to prevent permeation to the skin[3].
Respiratory NIOSH-approved N95 or P100 Particulate RespiratorBecause the compound is handled as a dry powder, a particulate respirator prevents the inhalation of fine dust that could otherwise deposit deep within the alveoli[3].
Eyes/Face Chemical Splash GogglesProtects against the accidental transfer of chemical dust from gloved hands to the ocular mucosa, which is highly vascularized and susceptible to rapid systemic absorption[3].
Body Flame-resistant, Fluid-resistant Lab CoatPrevents the accumulation of chemical dust on personal clothing. Must be kept fully buttoned to the neck[3].

Operational Plan: Step-by-Step Handling Protocol

To ensure a self-validating safety system, the handling of 3-amino-4-(cyclopropylamino)benzoic Acid must be treated as a high-containment operation.

Step 1: Pre-Operation Verification Ensure the chemical fume hood is certified and operating at a face velocity of 80-100 fpm. Verify that an alkaline spill kit and high-density polyethylene (HDPE) hazardous waste containers are within arm's reach[4].

Step 2: Static Mitigation Fine organic powders are highly prone to electrostatic dispersion. Use an anti-static bar or a static-dissipative spatula (e.g., grounded metal or conductive polymer) to prevent the powder from aerosolizing during transfer.

Step 3: Weighing Procedure Place a microbalance deep inside the fume hood to capture any fugitive dust. Tare the weigh boat. Slowly transfer the compound using the anti-static spatula. Never drop the powder from a height; keep the spatula close to the weigh boat surface.

Step 4: Transfer and Dissolution Transfer the weighed solid directly into the reaction vessel. If the protocol requires dissolution, add the solvent slowly down the inner side of the vessel. This washes any residual powder into the solution and suppresses airborne particulates.

Step 5: Decontamination Wipe down the balance, spatulas, and hood surface with a solvent compatible with the compound (e.g., ethanol or isopropanol), followed by a secondary wipe with an alkaline soapy water solution to neutralize and remove residual organics.

Workflow Visualization

handling_workflow N1 1. Fume Hood Setup & Airflow Verification N2 2. Don PPE Matrix (Double Nitrile, N95) N1->N2 N3 3. Static-Free Weighing & Transfer N2->N3 N4 4. Solvent Dissolution & Reaction Setup N3->N4 N5 5. Surface Decontamination (Alcohol + Detergent) N4->N5 N6 6. Hazardous Waste Segregation (HDPE) N5->N6

Operational workflow for the safe handling and disposal of 3-amino-4-(cyclopropylamino)benzoic Acid.

Spill Response & Decontamination Plan

In the event of a minor spill inside the fume hood, immediate and calculated action is required:

  • Suppress: Do not sweep the dry powder, as the mechanical action will generate a highly concentrated aerosol cloud.

  • Dampen: Gently cover the spilled compound with absorbent pads slightly dampened with ethanol or isopropanol to suppress the dust.

  • Collect: Carefully scoop the dampened material using a non-sparking tool into a wide-mouth HDPE hazardous waste container[4].

  • Neutralize: Wash the affected area with an alkaline detergent solution. Because the compound is a benzoic acid derivative, the basic pH will deprotonate the carboxylic acid, drastically increasing its aqueous solubility and ensuring complete surface decontamination.

Waste Management & Disposal Plan

Aromatic amines and their derivatives must never be disposed of via standard wastewater systems or mixed with incompatible chemicals[4].

  • Segregation: Do not mix this waste with strong oxidizers or mineral acids. Aromatic amines can undergo violent exothermic reactions or decompose into highly toxic byproducts when improperly mixed[2].

  • Solid Waste: Dispose of all contaminated consumables (weigh boats, outer gloves, wipes, and bench paper) in a designated, clearly labeled solid hazardous waste container lined with a compatible polymer bag[4].

  • Aqueous/Solvent Waste: Collect liquid waste containing the dissolved compound in an HDPE jerrican. Ensure the container is tightly capped and labeled with "HAZARDOUS WASTE," the exact chemical name, and the percentage composition[4].

  • Storage: Store the sealed waste containers in a secondary containment tray in a cool, well-ventilated accumulation area until collection by your facility's Environmental Health and Safety (EHS) department[4].

References

  • ACS Publications. "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines." ACS Chemical Health & Safety. Available at: [Link]

  • Purdue Engineering. "Guidelines: Handling and Disposal of Chemicals." Purdue University Radiological and Environmental Management. Available at:[Link]

Sources

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